molecular formula C9H20N2O4 B14078628 tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate

Cat. No.: B14078628
M. Wt: 220.27 g/mol
InChI Key: OJLBSVSNWILDCN-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O4 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminooxyethoxy)ethyl]carbamate

InChI

InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-4-5-13-6-7-14-10/h4-7,10H2,1-3H3,(H,11,12)

InChI Key

OJLBSVSNWILDCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCON

Origin of Product

United States

Foundational & Exploratory

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate CAS 153086-78-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3)[1][2]

Executive Summary

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate , widely identified by its CAS number 153086-78-3 , is a critical heterobifunctional polyethylene glycol (PEG) linker used extensively in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2] Often referred to in industry catalogs as PROTAC Linker 13 or N-Boc-2,2'-(ethylenedioxy)diethylamine , this compound features a primary amine on one terminus and a Boc-protected amine on the other, separated by a hydrophilic PEG2 spacer.[2]

Critical Nomenclature Note: The title of this request refers to "aminooxy," a functional group containing an oxygen-nitrogen bond (-O-NH₂).[2] However, CAS 153086-78-3 uniquely identifies the aminoethoxy derivative (containing a standard carbon-nitrogen amine bond, -O-CH₂-CH₂-NH₂).[2]

  • CAS 153086-78-3: tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Diamine Linker).[1][2]

  • CAS 1596369-00-4: tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate (Aminooxy Linker).[2][3]

To ensure scientific integrity and adherence to the unique identifier provided, this guide focuses exclusively on the properties and applications of CAS 153086-78-3 (The Diamine Linker) .

Chemical Identity & Physicochemical Properties

This compound serves as a "flexible bridge" in medicinal chemistry, providing water solubility and spatial separation between two ligands without introducing significant steric bulk.

Key Properties Table
PropertySpecification
CAS Number 153086-78-3
IUPAC Name tert-Butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Common Synonyms N-Boc-2,2'-(ethylenedioxy)diethylamine; PROTAC Linker 13; N-Boc-PEG2-amine
Molecular Formula C₁₁H₂₄N₂O₄
Molecular Weight 248.32 g/mol
Physical State Colorless to pale yellow liquid or semi-solid
Solubility Soluble in DCM, DMF, DMSO, Methanol; Miscible with water
Boiling Point ~350°C (Predicted)
Density ~1.01 g/cm³
pKa ~9.5 (Primary Amine), ~11.0 (Carbamate, theoretical)
Storage -20°C, Hygroscopic (Store under inert gas)
Structural Visualization

The following diagram illustrates the functional zones of the molecule: the Reactive Warhead (Primary Amine), the Solubility Engine (PEG Spacer), and the Protective Shield (Boc Group).[2]

ChemicalStructure Figure 1: Functional architecture of CAS 153086-78-3. Boc Boc Group (Acid Labile Protection) Linker PEG2 Spacer (Hydrophilicity/Flexibility) Boc->Linker Carbamate Bond Amine Primary Amine (Nucleophilic Warhead) Linker->Amine Ether Linkage

Mechanism of Action in Bioconjugation

The utility of CAS 153086-78-3 lies in its orthogonal reactivity .[2] It allows for the sequential conjugation of two different functional molecules (e.g., an E3 ligase ligand and a target protein ligand).[2][4][5]

The Amide Coupling Pathway

The free primary amine is a potent nucleophile at neutral to basic pH (7.5–8.5).[2] It reacts rapidly with activated esters (NHS esters, TFP esters) or carboxylic acids (with coupling agents like HATU/EDC) to form stable amide bonds.

The Boc Deprotection Switch

The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions, protecting the second amine during the first conjugation step.[2] It is selectively removed using acidic conditions (TFA or HCl in Dioxane), liberating the second amine for the final conjugation.[2]

PROTAC Synthesis Workflow

PROTACWorkflow Figure 2: Sequential synthesis of a PROTAC using CAS 153086-78-3. Start CAS 153086-78-3 (Mono-Boc Diamine) Step1 Step 1: Amide Coupling (React Free Amine with Ligand A-NHS) Start->Step1 Inter1 Intermediate: Boc-Linker-Ligand A Step1->Inter1 Formation of Amide Bond Step2 Step 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Inter2 Intermediate: H2N-Linker-Ligand A Step2->Inter2 Removal of Boc Group Step3 Step 3: Final Coupling (React New Amine with Ligand B-COOH) Inter2->Step3 Final Final PROTAC Molecule (Ligand B-Linker-Ligand A) Step3->Final Formation of Second Amide Bond

Experimental Protocols

These protocols are designed to be self-validating . Each step includes a checkpoint to ensure the reaction has proceeded correctly before moving forward.

Protocol A: Coupling to NHS-Ester Ligand

Objective: Attach the linker to the first ligand (e.g., Thalidomide derivative or VHL ligand).[2]

Materials:

  • Ligand-NHS ester (1.0 equiv)[2]

  • CAS 153086-78-3 (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve the Ligand-NHS ester in anhydrous DMF (concentration ~0.1 M).

  • Addition: Add DIPEA followed by CAS 153086-78-3.[2]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

  • Validation Checkpoint (TLC/LCMS):

    • Success Criteria: Disappearance of the NHS-ester peak (LCMS) and appearance of the product mass [M+H]+ = (Ligand Mass + 248.32 - H₂O).[2]

  • Workup: Dilute with EtOAc, wash with water/brine to remove unreacted PEG and DIPEA. Dry over Na₂SO₄.[6][7]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Boc Deprotection

Objective: Remove the protective group to expose the second amine.[2]

Materials:

  • Boc-Protected Intermediate (from Protocol A)[2]

  • Trifluoroacetic Acid (TFA)[2]

  • Dichloromethane (DCM)[2]

Procedure:

  • Preparation: Dissolve the intermediate in DCM (10 mL per gram).

  • Acidification: Add TFA slowly to achieve a 1:4 TFA:DCM ratio (v/v).

  • Reaction: Stir at RT for 1–2 hours. Note: Monitor CO₂ evolution.

  • Validation Checkpoint (LCMS):

    • Success Criteria: Mass shift of -100 Da (Loss of Boc group: C₅H₉O₂).[2]

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

  • Storage: The product is now a TFA salt. Store at -20°C or use immediately.

Quality Control & Analytics

To ensure the integrity of the linker before use, the following analytical parameters must be verified.

1H NMR Interpretation (CDCl₃, 400 MHz)
  • δ 1.44 ppm (s, 9H): The characteristic singlet of the tert-butyl (Boc) group.[2]

  • δ 3.30–3.65 ppm (m, ~8H): The PEG backbone protons (-OCH₂CH₂O-).[2]

  • δ 5.0–5.2 ppm (br s, 1H): The carbamate NH proton.

Storage & Stability
  • Hygroscopicity: The ether oxygens in the PEG chain attract moisture.[2] Store in a desiccator.

  • Oxidation: While relatively stable, long-term exposure to air can lead to peroxide formation in the PEG chain.[2] Store under Argon or Nitrogen.

  • Safety: Irritant to skin and eyes.[2][8][9] Handle with gloves and eye protection.[8][10]

References

  • PubChem. Compound Summary for CID 9881394 (CAS 153086-78-3).[2] National Library of Medicine.[2] Available at: [Link][2]

Sources

Synonyms for tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate in literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nomenclature and Application of Boc-Protected Aminooxy-PEG Linkers

Abstract

In the landscape of modern bioconjugation and drug development, precision and control are paramount. Bifunctional linkers are central to this, enabling the site-specific connection of molecules to create complex architectures like Antibody-Drug Conjugates (ADCs). This guide focuses on tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate and its homologous series of polyethylene glycol (PEG) linkers. We will deconstruct its nomenclature, explore the fundamental chemistry of its constituent parts—the acid-labile Boc protecting group and the chemoselective aminooxy warhead—and provide practical, field-tested protocols for its application. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the power of oxime ligation for creating advanced therapeutics and research tools.

Decoding the Nomenclature: A Guide to Synonyms and Identifiers

The name tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate precisely describes a molecule with a single aminooxy group, a Boc-protected amine, and a short, two-unit ethylene glycol spacer. However, the scientific literature and commercial catalogs employ a variety of synonyms, which can lead to ambiguity. Understanding these naming conventions is critical for sourcing the correct reagent.

The core confusion arises from the length of the PEG spacer. The nomenclature often uses "PEGn" where 'n' denotes the number of repeating oxyethylene units.

Diagram: Structural Components of Boc-Aminooxy-PEG Linkers

G cluster_0 Core Components Boc tert-Butyloxycarbonyl (Boc) Group (Protecting Group) Spacer PEG Spacer (e.g., -(CH2CH2O)n-) Boc->Spacer Amide Bond Aminooxy Aminooxy Group (-ONH2) (Reactive 'Warhead') Spacer->Aminooxy Ether Linkage caption Figure 1. Key functional components of the linker.

Caption: Figure 1. Key functional components of the linker.

The following table clarifies the synonyms for the target molecule and its common, longer-chain analogs. It is crucial to verify the CAS number when sourcing these reagents to ensure the correct PEG spacer length.

CategorySynonym / NameCAS NumberMolecular FormulaNotes
IUPAC / Systematic tert-butyl N-[2-(2-aminooxy)ethoxy]ethyl]carbamate192130-33-9 (often cited but less common)C₉H₂₀N₂O₄The specific molecule in the topic query. Contains a single ethoxy unit in the spacer.
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate[1][2][3]153086-78-3[1][2][3][4]C₁₁H₂₄N₂O₄This is a different, yet commonly used molecule. It has a longer PEG2 spacer.
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate[5][6]101187-40-0[5][6]C₁₃H₂₈N₂O₅A longer PEG3 analog, offering increased hydrophilicity.
Common Abbreviations Boc-AEO-NH2VariesVaries"AEO" stands for Amino-Ethoxy-Oxy. The specific structure must be confirmed.
Boc-NH-PEG2-C2-NH2[1][3]153086-78-3C₁₁H₂₄N₂O₄Refers to the PEG2 version.
NH2-PEG3-C2-NH-Boc[5][6]101187-40-0C₁₃H₂₈N₂O₅Refers to the PEG3 version.
Supplier-Specific N-Boc-3,6-dioxa-1,8-octanediamine[1][2]153086-78-3C₁₁H₂₄N₂O₄Refers to the PEG2 version.
N-Boc-2,2'-(ethylenedioxy)diethylamine[1][2]153086-78-3C₁₁H₂₄N₂O₄Refers to the PEG2 version.
N-Boc-1,11-diamino-3,6,9-trioxaundecane[6]101187-40-0C₁₃H₂₈N₂O₅Refers to the PEG3 version.

The Core Chemistry: A Tale of Two Ends

The utility of this linker family stems from the orthogonal reactivity of its two termini. The Boc-protected amine is stable under a wide range of conditions but can be cleanly removed with acid, while the aminooxy group is poised for a specific reaction with carbonyls.

The Boc Protecting Group: A Gateway to Reactivity

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[7][8] Its function is to render the primary amine non-nucleophilic, preventing it from participating in undesired side reactions during synthesis or modification of other parts of a molecule.

The key to its utility is its lability under anhydrous acidic conditions.[9] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected primary amine.[8] This clean decomposition is a significant advantage, as the byproducts are volatile and easily removed.

Diagram: Boc Deprotection Mechanism

G BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate BocAmine->Protonated + H+ (e.g., TFA) Deprotected Free Amine (R-NH3+) Protonated->Deprotected Cleavage Byproducts Byproducts (CO2 + Isobutylene) Protonated->Byproducts caption Figure 2. Acid-catalyzed removal of the Boc group.

Caption: Figure 2. Acid-catalyzed removal of the Boc group.

Protocol: Boc Group Deprotection

  • Preparation: Dissolve the Boc-protected aminooxy linker in anhydrous dichloromethane (DCM) at a concentration of 0.1 M in a clean, dry glass vial.

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 1:1 DCM:TFA mixture). Causality Note: TFA is a strong, volatile acid that effectively protonates the Boc group without introducing water, which could cause side reactions.

  • Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. Effervescence (CO₂) may be observed.

  • Workup: Remove the TFA and DCM under reduced pressure (rotary evaporation). The resulting salt of the deprotected amine can often be used directly in the next step or purified further if necessary.

The Aminooxy Group: The Engine of Oxime Ligation

The terminal aminooxy group (-ONH₂) is the reactive "warhead" of the linker. It engages in a highly chemoselective and bioorthogonal reaction with aldehydes or ketones to form a stable oxime bond (C=N-O).[10][11] This reaction, known as oxime ligation, is a cornerstone of modern chemical biology because it can proceed in aqueous environments and in the presence of a vast excess of other biological functional groups, making it ideal for modifying complex biomolecules.[11][12]

The reaction rate is pH-dependent, with an optimal range typically between pH 4.5 and 7.[13] At neutral pH, the reaction can be slow. The inclusion of a nucleophilic catalyst, most commonly aniline, can dramatically accelerate oxime formation, enabling efficient conjugation at physiological pH.[13][14]

Applications in Advanced Bioconjugation

The unique properties of Boc-aminooxy-PEG linkers make them indispensable tools for constructing sophisticated biomolecular conjugates.

Antibody-Drug Conjugates (ADCs)

A primary application is in the field of ADCs, where a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific cancer cell antigen.[10] To use an aminooxy linker, the antibody is first modified to introduce a carbonyl (aldehyde or ketone) handle. This is often achieved by oxidizing a carbohydrate moiety on the antibody or by genetically encoding a non-canonical amino acid that can be converted to a carbonyl. The deprotected aminooxy-linker-payload is then reacted with the modified antibody to form the final, precisely constructed ADC.[]

Diagram: Role of the Linker in an ADC

ADC_Structure Antibody Antibody (mAb) Targets Tumor Cell Linker Aminooxy-PEG Linker • Solubility • Spacing • Conjugation Site Antibody->Linker Oxime Bond Payload Cytotoxic Payload Kills Cancer Cell Linker->Payload Amide Bond caption Figure 3. Schematic of an Antibody-Drug Conjugate.

Caption: Figure 3. Schematic of an Antibody-Drug Conjugate.

Peptide and Protein Labeling

These linkers are widely used to attach fluorescent dyes, biotin tags, or other probes to proteins and peptides.[16] By introducing a single aldehyde or ketone at a specific site on a protein (e.g., via enzymatic modification or genetic code expansion), the aminooxy-functionalized probe can be attached with high precision, enabling detailed studies of protein function, localization, and interaction.

Experimental Protocol: General Oxime Ligation

This protocol describes a general method for conjugating a deprotected aminooxy-PEG-functionalized molecule (e.g., a dye) to an aldehyde-bearing protein.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Deprotected aminooxy-PEG linker reagent (as the TFA salt from the protocol in section 2.1).

  • Aniline stock solution: 1 M aniline in DMSO.

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0.

  • DMSO (anhydrous).

Workflow:

Diagram: Experimental Workflow for Oxime Ligation

workflow start Start prep_protein 1. Prepare Aldehyde-Protein in Reaction Buffer start->prep_protein add_linker 3. Add Linker to Protein (10-50x molar excess) prep_protein->add_linker prep_linker 2. Dissolve Aminooxy-Linker in DMSO prep_linker->add_linker add_catalyst 4. Add Aniline Catalyst (Final: 10-20 mM) add_linker->add_catalyst incubate 5. Incubate Reaction (2-4h at 25°C) add_catalyst->incubate purify 6. Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify end End purify->end caption Figure 4. Step-by-step bioconjugation process.

Caption: Figure 4. Step-by-step bioconjugation process.

Procedure:

  • Protein Preparation: Prepare a solution of the aldehyde-modified protein at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Linker Preparation: Dissolve the deprotected aminooxy-PEG reagent in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • To the protein solution, add the aminooxy-PEG stock solution to achieve a final molar excess of 20-50 fold over the protein. Causality Note: A molar excess drives the reaction equilibrium towards product formation.

    • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-20 mM. Causality Note: Aniline acts as a nucleophilic catalyst, forming a reactive anilinium imine intermediate that is more susceptible to attack by the aminooxy group, thereby accelerating the reaction at neutral pH.[13]

  • Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 2-4 hours or at 4°C overnight.

  • Purification: Remove the excess unreacted linker and catalyst using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Conclusion

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate and its PEGylated homologs are powerful and versatile tools in the arsenal of the modern biochemist and drug developer. Their success lies in a robust design: an acid-cleavable protecting group that unveils a highly chemoselective reactive group for oxime ligation. By understanding the nuances of their nomenclature, the underlying chemical principles, and the established protocols for their use, researchers can confidently and precisely engineer complex biomolecular systems to push the boundaries of science and medicine. The critical takeaway for any practitioner is the imperative to confirm the exact structure, particularly the PEG spacer length via its CAS number, to ensure experimental reproducibility and success.

References

  • PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Kulkarni, C., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nature Protocols, 7(4), 686-702. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. ACS Chemical Biology, 9(10), 2320-2330. Retrieved from [Link]

  • Molbase. (n.d.). CAS 192130-34-0. Retrieved from [Link]

  • MacDonald, J. I., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2854. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 3(5), 352-355. Retrieved from [Link]

  • Truong, V. X., & Boyer, C. (2016). The emergence of oxime click chemistry and its utility in polymer science. Polymer Chemistry, 7(24), 3948-3958. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of Organic Chemistry, 78(3), 1184-1189. Retrieved from [Link]

  • MilliporeSigma. (n.d.). N-Boc- 2,2′-(ethylenedioxy)diethylamine, 1 X 1 g (89761-1G-F). Retrieved from [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Short-Chain Aminooxy-PEG Linkers: A Comparative Analysis of Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate linker is a critical determinant of a conjugate's ultimate success. This in-depth technical guide provides a comprehensive analysis of two discrete, short-chain heterobifunctional linkers: Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine. Moving beyond a simple product description, this whitepaper delves into the core chemical principles, subtle structural differences, and profound functional consequences of altering the polyethylene glycol (PEG) spacer by a single ethylene glycol unit. We will explore the causal relationships between linker length and critical bioconjugate properties such as steric hindrance, solubility, and pharmacokinetic implications. This guide is designed to empower scientists with the field-proven insights necessary to make informed decisions in the design and synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Foundational Principles of Boc-Protected Aminooxy PEG Linkers

Boc-aminooxy-PEG-amine linkers are precision tools engineered for the stepwise, controlled conjugation of two distinct molecular entities. Their architecture is elegantly tripartite, with each component serving a deliberate and vital function in the bioconjugation workflow.[1]

  • The Boc (tert-Butyloxycarbonyl) Protecting Group: This acid-labile group acts as a temporary shield for the highly reactive aminooxy terminus.[1] Its stability under a wide array of non-acidic conditions is paramount, as it permits the selective reaction of the terminal amine group without premature engagement of the aminooxy function.[1] This strategic protection enables a controlled, sequential conjugation strategy, which is fundamental to the synthesis of complex bioconjugates.[1]

  • The Aminooxy Group (-O-NH₂): The heart of this linker's utility lies in the aminooxy group's chemoselective reactivity. It undergoes a highly efficient and specific reaction with aldehydes or ketones to form an exceptionally stable oxime bond (-O-N=C).[2] This bioorthogonal reaction, known as oxime ligation, proceeds under mild, aqueous conditions, making it ideally suited for the modification of sensitive biomolecules.[1] The resultant oxime linkage is markedly more stable than corresponding imine or hydrazone bonds, a critical attribute for maintaining conjugate integrity in vivo.[1]

  • The Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that serves as the bridge between the two reactive termini.[] The inclusion of a PEG spacer confers several advantageous properties to the final bioconjugate, including enhanced aqueous solubility, a reduction in immunogenicity, and improved pharmacokinetic profiles.[][5] The discrete and defined length of these short-chain PEGs (e.g., PEG2, PEG3) allows for precise control over the spatial separation between the conjugated molecules.[6]

The selection of a specific linker is therefore a critical design choice, predicated on the desired spacer length, solubility requirements, and the chemical nature of the molecules to be conjugated.[1]

The Core Distinction: A Single Ethylene Glycol Unit

The fundamental difference between Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine lies in the length of the hydrophilic PEG spacer. The PEG2 linker incorporates two ethylene glycol units, while the PEG3 linker contains three. While seemingly minor, this single-unit difference has significant implications for the physicochemical properties and, consequently, the functional behavior of the resulting bioconjugate.

G cluster_0 Boc-aminooxy-PEG2-amine cluster_1 Boc-aminooxy-PEG3-amine Boc2 Boc-NH-O- PEG2_1 (CH₂CH₂O) Boc2->PEG2_1 PEG2_2 (CH₂CH₂O) PEG2_1->PEG2_2 Amine2 -CH₂CH₂-NH₂ PEG2_2->Amine2 Boc3 Boc-NH-O- PEG3_1 (CH₂CH₂O) Boc3->PEG3_1 PEG3_2 (CH₂CH₂O) PEG3_1->PEG3_2 PEG3_3 (CH₂CH₂O) PEG3_2->PEG3_3 Amine3 -CH₂CH₂-NH₂ PEG3_3->Amine3

Figure 1: Structural Comparison of PEG2 and PEG3 Linkers.
Quantitative Physicochemical Properties

The addition of a single ethylene glycol unit directly impacts the linker's molecular weight, formula, and calculated length. These seemingly small changes can have a cascading effect on the properties of the final conjugate.

PropertyBoc-aminooxy-PEG2-amineBoc-aminooxy-PEG3-amineRationale for Difference
Molecular Formula C₁₁H₂₄N₂O₅[7]C₁₃H₂₈N₂O₆[2]Addition of a C₂H₄O unit.
Molecular Weight 264.32 g/mol [7]308.4 g/mol [2]The mass of one ethylene glycol unit (approx. 44.05 g/mol ).
CAS Number 252378-69-1[7][8]1235514-18-7[2]Unique identifiers for distinct chemical compounds.
Calculated Spacer Arm Length ~10.1 Å~13.8 ÅEach -(CH₂CH₂O)- unit adds approximately 3.5-3.7 Å to the linker length.
Functional Implications of Linker Length

The choice between a PEG2 and a PEG3 linker is a strategic decision driven by the specific requirements of the biological system and the nature of the conjugated molecules.

  • Steric Hindrance: The longer PEG3 spacer provides greater spatial separation between the conjugated molecules. This can be advantageous when conjugating bulky entities, such as an antibody and a large payload, as it can minimize steric hindrance that might otherwise impair the binding affinity or biological activity of the antibody.[6][9] Conversely, in applications where a more compact conjugate is desired, or when linking smaller molecules, the shorter PEG2 linker may be preferable.[10]

  • Solubility and Aggregation: PEG linkers are instrumental in enhancing the aqueous solubility of hydrophobic payloads, a common challenge in ADC development.[][11] While both PEG2 and PEG3 linkers improve hydrophilicity, the longer PEG3 chain can provide a more substantial "hydration shell," offering a greater solubilizing effect for highly lipophilic drugs and reducing the propensity for aggregation.[5]

  • Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate influences its renal clearance and circulation half-life.[10] While the difference between a PEG2 and PEG3 linker may have a modest impact on the PK profile of a large molecule like an antibody, the general trend is that longer PEG chains lead to slower clearance and extended half-life.[12][13] In applications requiring rapid clearance, a shorter linker like PEG2 might be favored. Conversely, for therapies benefiting from prolonged exposure, the slightly longer circulation time afforded by a PEG3 linker could be beneficial.[10][14]

  • In Vivo Efficacy: The interplay of steric hindrance, solubility, and pharmacokinetics culminates in the overall in vivo efficacy. Studies have shown that for some ADCs, longer PEG linkers can lead to improved efficacy in animal models, likely due to better PK profiles and reduced off-target toxicity.[12][14] However, this is not a universal rule; the optimal linker length must be determined empirically for each specific conjugate, as excessive linker length can sometimes decrease potency by sterically shielding the payload from its target.[9][10]

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-aminooxy-PEG-amine linker. The workflow is designed as a self-validating system, with checkpoints to ensure the success of each critical step.

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation Cascade cluster_analysis Purification & Analysis Antibody 1. Antibody Preparation Oxidation 3. Antibody Oxidation (Generate Aldehydes) Antibody->Oxidation NaIO₄ Linker_Payload 2. Linker-Payload Synthesis Deprotection 4. Linker-Payload Boc Deprotection Linker_Payload->Deprotection TFA/DCM Ligation 5. Oxime Ligation Oxidation->Ligation Aldehyde-mAb Deprotection->Ligation Aminooxy-PEG-Payload Purification 6. Purification (e.g., SEC) Ligation->Purification Analysis 7. Characterization (e.g., HIC, MS) Purification->Analysis

Figure 2: General Workflow for ADC Synthesis.
Protocol 1: Boc Deprotection of the Linker-Amine

Causality: The removal of the Boc group is the critical first step to unmask the reactive aminooxy functionality. This must be accomplished quantitatively without degrading the rest of the molecule. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard, highly efficient reagent system for this transformation.

  • Materials:

    • Boc-aminooxy-PEG(2 or 3)-amine linker

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Nitrogen or Argon atmosphere

    • Ice bath

    • Rotary evaporator

  • Methodology:

    • Under an inert atmosphere, dissolve the Boc-protected linker in anhydrous DCM (e.g., 0.1 M concentration).

    • Cool the solution to 0°C using an ice bath. This mitigates potential side reactions from the exothermic addition of acid.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

    • Validation Checkpoint: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product is more polar and will exhibit a lower Rf on TLC or an earlier elution time on reverse-phase LC. The mass spectrum should confirm the loss of the Boc group (100.12 Da).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To ensure complete removal of residual TFA, which can interfere with subsequent reactions, co-evaporate the residue with toluene (3 x 10 mL). The resulting deprotected aminooxy-PEG-amine TFA salt is often used directly in the next step.

Protocol 2: Generation of Aldehyde Groups on an Antibody

Causality: To enable oxime ligation, reactive carbonyl (aldehyde) groups must be introduced onto the antibody. A well-controlled and site-specific method involves the mild oxidation of the carbohydrate moieties located in the Fc region of the antibody using sodium periodate (NaIO₄). This preserves the integrity of the antigen-binding sites.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Sodium meta-periodate (NaIO₄) solution

    • Desalting column (e.g., Sephadex G-25)

    • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Methodology:

    • Exchange the antibody into the conjugation buffer (pH 5.5) using a desalting column or buffer exchange spin column. The slightly acidic pH is optimal for the periodate oxidation reaction.

    • Cool the antibody solution to 4°C.

    • Prepare a fresh solution of NaIO₄ in the conjugation buffer.

    • Add the NaIO₄ solution to the antibody to a final concentration of 1-10 mM. The exact concentration should be optimized to control the number of aldehyde groups generated.

    • Incubate the reaction for 30 minutes at 4°C in the dark, as periodate is light-sensitive.

    • Validation Checkpoint: Quench the reaction by adding a molar excess of a diol, such as propylene glycol or ethylene glycol, to consume any remaining periodate.

    • Immediately purify the oxidized antibody using a desalting column, exchanging it into a neutral buffer (e.g., PBS, pH 6.5-7.5) to remove excess reagents and prepare for the ligation step.

Protocol 3: Oxime Ligation for Final ADC Synthesis

Causality: This final step brings together the two activated components. The nucleophilic aminooxy group on the linker-payload construct attacks the electrophilic aldehyde on the antibody, forming the stable oxime bond. The reaction pH is critical; while slightly acidic conditions (pH ~4.5) are fastest, physiological pH (6.5-7.5) is often used to maintain antibody stability, sometimes with the addition of a catalyst like aniline to accelerate the reaction.

  • Materials:

    • Oxidized antibody from Protocol 3.2

    • Deprotected aminooxy-PEG(2 or 3)-payload from Protocol 3.1

    • Conjugation buffer (e.g., PBS, pH 7.0)

    • Aniline (optional catalyst)

    • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Methodology:

    • Dissolve the deprotected aminooxy-PEG-payload in the conjugation buffer.

    • Add the linker-payload solution to the oxidized antibody solution. A 10-20 fold molar excess of the linker-payload over the antibody is a typical starting point to drive the reaction to completion.

    • If catalysis is required, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.

    • Incubate the reaction for 2-16 hours at room temperature or 4°C, with gentle shaking and protected from light.

    • Validation Checkpoint: Monitor the progress of the conjugation by Hydrophobic Interaction Chromatography (HIC), which can resolve species with different drug-to-antibody ratios (DAR). Alternatively, Mass Spectrometry (MS) of the intact or reduced ADC can confirm the covalent addition of the linker-payload.

    • Once the desired level of conjugation is achieved, purify the ADC from excess linker-payload and other reagents using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • The final ADC should be characterized for DAR, aggregation, purity, and functional activity.

Conclusion and Future Perspectives

The choice between Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine is a nuanced decision that extends beyond mere structural variation. It is a strategic choice that directly influences the steric, solubility, and pharmacokinetic properties of the resulting bioconjugate. The PEG2 linker offers a more compact design, which can be advantageous for minimizing steric hindrance in certain contexts. The PEG3 linker, with its additional ethylene glycol unit, provides enhanced hydrophilicity and greater spatial separation, which can be critical for accommodating bulky payloads and improving in vivo performance.

The protocols outlined in this guide provide a robust and self-validating framework for the successful application of these linkers in ADC synthesis. As the field of bioconjugation continues to advance, the rational selection of discrete, short-chain PEG linkers will remain a cornerstone of designing next-generation therapeutics with optimized safety and efficacy profiles. The principles discussed herein provide the authoritative grounding for scientists to make informed, causality-driven decisions in their research and development endeavors.

References

  • Kim, E. J., Kim, Y., & Lee, S. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1695–1708. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20759444, t-Boc-Aminooxy-PEG2-amine. Retrieved from [Link]

  • Hatanaka, Y., Hashimoto, M., & Kanaoka, Y. (1994). A novel biotinylated heterobifunctional cross-linking reagent bearing an aromatic diazirine. Bioorganic & Medicinal Chemistry, 2(12), 1367-1373.
  • Zhao, P., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]

  • Wang, K. C., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE, 8(7), e68850. Retrieved from [Link]

  • Frantz, S. W., et al. (1996). Pharmacokinetics of ethylene glycol. I. Plasma disposition after single intravenous, peroral, or percutaneous doses in female Sprague-Dawley rats and CD-1 mice. Drug Metabolism and Disposition, 24(8), 911-921. Retrieved from [Link]

  • MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

  • Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. Retrieved from [Link]

Sources

Solubility of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate in Organic Solvents

[1][2][3]

Executive Summary

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is a heterobifunctional polyethylene glycol (PEG) linker widely used in bioconjugation, Proteolysis Targeting Chimera (PROTAC) synthesis, and antibody-drug conjugate (ADC) development.[1][2][3][4] Its structure features a lipophilic Boc-protected amine , a hydrophilic PEG spacer , and a highly reactive aminooxy group .[1][2][3]

Understanding its solubility landscape is critical because the aminooxy moiety is chemically distinct: it is highly nucleophilic toward aldehydes and ketones (forming oxime bonds) but can be prone to aggregation or degradation if mishandled. This guide provides a definitive solubility matrix, experimental protocols for stock solution preparation, and critical solvent incompatibility warnings.

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility, one must understand the competing forces within the molecule.

  • Lipophilic Domain: The tert-butyloxycarbonyl (Boc) group provides significant solubility in organic solvents (DCM, THF) but limits water solubility.[1][2][3]

  • Hydrophilic Domain: The ethoxy (PEG) units introduce amphiphilic character, allowing solubility in polar aprotic solvents and moderate aqueous compatibility.[1][3]

  • Reactive Domain: The aminooxy (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) group is polar and basic.[1][3] Crucially, it dictates solvent exclusion (e.g., no ketones).[3]
    
PropertyValue / Description
Chemical Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Canonical PEG2 variant)
Molecular Weight ~220.27 g/mol (varies slightly by specific isomer/salt form)
Physical State Typically a colorless to pale yellow oil or low-melting solid.[1][3]
Polarity Amphiphilic (LogP ~0.4–0.8).[1][3]
Hygroscopicity Moderate to High (due to PEG chain).[1][3]

Solubility Landscape

The following data synthesizes empirical observations for Boc-PEG-aminooxy linkers.

Primary Solvents (High Solubility)

These are the recommended solvents for preparing stock solutions (>50 mM).[1][3]

  • DMSO (Dimethyl Sulfoxide): The gold standard.[1][3] Dissolves the compound readily (>100 mg/mL). Used for biological applications because it is miscible with aqueous buffers.

  • DMF (Dimethylformamide): Excellent solubility.[1][3] Preferred for solid-phase synthesis or hydrophobic reactions.

  • DCM (Dichloromethane): Excellent solubility.[1][3] Ideal for synthetic organic chemistry (e.g., coupling reactions) and extraction.

  • THF (Tetrahydrofuran): Good solubility.[1][3] Useful for reactions requiring non-nucleophilic bases.

Secondary Solvents (Moderate/Conditional Solubility)
  • Acetonitrile: Soluble.[3][5] Often used in HPLC purification.

  • Methanol/Ethanol: Soluble.[3] Caution: While soluble, protic solvents can sometimes interfere with specific downstream coupling reactions or promote hydrogen bonding aggregation.[3]

  • Water/PBS: Moderate.[3] The Boc group limits direct aqueous solubility. It is best to dissolve in DMSO first, then dilute into water (up to ~10-20% DMSO final concentration) to prevent precipitation.[1][3]

Critical Non-Solvents & Incompatibilities
  • Acetone / Ketones: STRICTLY FORBIDDEN. The aminooxy group will react rapidly with acetone to form an oxime, destroying the reagent.[1][3]

  • Hexanes / Heptane: Insoluble.[3] Used to precipitate the compound during purification.

  • Diethyl Ether: Poor solubility.[3] Often used for trituration.

Solubility Matrix Table
Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (+++++) Best for stock solutions & bio-assays.[1][2][3]
Polar Aprotic DMF Excellent (++++) Best for chemical synthesis.[1][2][3]
Chlorinated DCM Excellent (++++) Best for workup/extraction.[1][2][3]
Polar Protic Methanol Good (+++) Good for transfers; watch reactivity.[1][2][3]
Ketones Acetone REACTIVE (X) DO NOT USE. Forms oxime byproduct.[1][2][3]
Non-Polar Hexane Insoluble (-) Used for precipitation/washing.[1][2][3]
Aqueous Water Limited (+) Requires organic co-solvent (DMSO).[1][2][3]

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution

This protocol ensures a stable, high-concentration stock for downstream dilution.

Reagents:

  • tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate (Solid/Oil).[1][2][3][4]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Workflow:

  • Calculate Mass: Determine the mass required. For 1 mL of 100 mM stock (MW ~220.27 g/mol ): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    
    
    [1][3]
  • Weighing: Weigh ~22 mg of the compound into a clean, dry glass vial. (Note: If the compound is an oil, density is approx 1.1 g/mL; volumetric transfer is possible but gravimetric is more precise).

  • Dissolution: Add 1 mL of Anhydrous DMSO.

  • Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Aqueous Dilution for Bioconjugation

Objective: React the linker with an aldehyde-modified protein.[1][3]

  • Buffer Prep: Prepare a coupling buffer (e.g., 100 mM Sodium Acetate, pH 6.5, or PBS pH 7.4). Note: Acidic pH (4.5-6.[1][3]5) accelerates oxime formation.[1][2][3]

  • Dilution: Slowly add the DMSO stock solution to the protein solution while vortexing.

  • Limit: Ensure final DMSO concentration is <10% (or typically <5% for sensitive proteins).

  • Observation: If the solution turns cloudy, the linker has precipitated. Increase DMSO concentration or reduce linker concentration.

Visualizations

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application.

SolubilityDecisionStarttert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamateIntentIntended Application?Start->IntentBioBioconjugation(Protein/Cell)Intent->BioAqueous/BioSynthOrganic Synthesis(Coupling/Protection)Intent->SynthChemicalPurifyPurification(Precipitation)Intent->PurifyWorkupDMSODMSO (Stock)Dilute into BufferBio->DMSODCMDCM or DMFHigh SolubilitySynth->DCMAcetoneAcetone/KetonesSTOP! Reactive!Synth->AcetoneAvoidHexaneHexane/Ether(Induces Precipitation)Purify->Hexane

Caption: Decision tree for solvent selection based on experimental intent. Note the critical warning against ketones.

Oxime Ligation Workflow

This diagram illustrates the mechanism where solubility plays a key role.

OximeLigationLinkerBoc-Linker-O-NH2(In DMSO)MixingMixing(pH 4.5 - 7.4)Linker->MixingAdd slowlyTargetTarget Molecule-CHO(Aldehyde in Buffer)Target->MixingIntermediateTetrahedral IntermediateMixing->IntermediateNucleophilic AttackProductStable Oxime Conjugate(=N-O- Linkage)Intermediate->Product- H2O (Dehydration)

Caption: Workflow for oxime ligation. The linker must be dissolved in a compatible organic solvent before addition to the aqueous reaction.[3]

Stability & Storage

  • Temperature: Store neat compound at -20°C.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the aminooxy group.[1][3]

  • Solution Stability:

    • DMSO/DMF: Stable for weeks at -20°C if kept dry.

    • Water/Buffer: Unstable over long periods (hydrolysis risk of Boc, though slow; aminooxy oxidation).[3] Prepare fresh.

References

  • BenchChem. t-Boc-Aminooxy-PEG4-amine: An In-depth Technical Guide to Solubility and Stability. Retrieved from .[1][3]

  • BroadPharm. Aminooxy-PEG3-NH-Boc Product Information & SDS. Retrieved from .[1][3]

  • MedChemExpress. Boc-Aminooxy-PEG4-NH2 Solubility and Technical Data. Retrieved from .[1][3]

  • PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (Compound Summary). National Library of Medicine. Retrieved from .[1][3]

  • Sigma-Aldrich. Heterobifunctional PEG Linkers: Solubility and Handling Guide. Retrieved from .[1][2][3]

Technical Safety & Application Guide: Boc-aminooxy-PEG2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating critical safety parameters with high-level application logic. Boc-aminooxy-PEG2-amine is a specialized heterobifunctional linker used primarily in the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its value lies in its orthogonality : it possesses a primary amine (reactive to NHS esters/acids) and a Boc-protected aminooxy group (precursor to aldehyde-reactive oxime ligation).

Physicochemical Profile[1][2][3][4][5]
ParameterSpecificationTechnical Note
Chemical Name tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamateIUPAC nomenclature defines the specific PEG chain length.
CAS Number 252378-69-1 Essential for regulatory filing and inventory tracking.
Molecular Formula C₁₁H₂₄N₂O₅
Molecular Weight 264.32 g/mol Useful for stoichiometric calculations in conjugation.
Physical State Viscous Liquid or Low-Melting SolidOften appears as a colorless to light yellow oil.
Solubility DMSO, DMF, DCM, Methanol, WaterCritical: Dissolve in anhydrous DMSO/DMF for NHS-ester coupling to prevent hydrolysis.[1]
Purity Grade ≥ 95% (NMR/HPLC)High purity required to prevent chain-termination in polymer synthesis.

Hazard Identification & Safety Logic (E-E-A-T)

While standard GHS codes classify this molecule as an irritant, the causality of these hazards stems from its functional groups.

GHS Classification & Risk Assessment
Hazard CodeDescriptionMechanistic Insight (The "Why")
H315 Causes skin irritationAmine Basicity: The primary amine is a nucleophile (

) capable of reacting with skin proteins and lipids, causing dermatitis.
H319 Causes serious eye irritationMucosal Reactivity: Direct contact with mucous membranes leads to rapid pH shifts and potential chemical burns.
H335 May cause respiratory irritationAerosolization: While low volatility, aerosols generated during pipetting can irritate the upper respiratory tract.
Critical Handling Protocol (Self-Validating)

To ensure safety, follow this Three-Tier Containment Strategy :

  • Primary Barrier: Use Nitrile gloves (minimum thickness 0.11 mm). Latex is insufficient due to the frequent use of permeating solvents like DCM or DMF in conjunction with this linker.

  • Atmospheric Control: Handle exclusively in a chemical fume hood. The Boc-deprotection step (often using Trifluoroacetic acid - TFA) releases corrosive vapors.

  • Moisture Lock: The reagent is hygroscopic .[2] Absorption of atmospheric water initiates hydrolysis of the Boc group over time or deactivates activated esters in the reaction mixture.

    • Validation: If the liquid appears cloudy or contains precipitate upon warming to room temperature, moisture contamination has occurred.

Technical Application: Orthogonal Bioconjugation

The utility of Boc-aminooxy-PEG2-amine lies in its ability to link two distinct biomolecules sequentially.

The Workflow Logic
  • Step A (Amine Coupling): The free primary amine reacts with an activated carboxylic acid (e.g., NHS ester) on "Molecule A". The Boc group remains stable.[3]

  • Step B (Deprotection): Acidic treatment removes the Boc group, exposing the reactive aminooxy moiety.

  • Step C (Oxime Ligation): The exposed aminooxy group reacts with an aldehyde/ketone on "Molecule B" to form a stable oxime bond.

Visualization of Reaction Pathway

BioconjugationWorkflow Reagent Boc-aminooxy-PEG2-amine (Free Amine | Boc-Protected) Intermediate Stable Intermediate (Amide Bond Formed) Reagent->Intermediate Nucleophilic Attack (pH 7-8) TargetA Target Molecule A (NHS-Ester) TargetA->Intermediate Deprotection Acid Treatment (TFA/DCM) Intermediate->Deprotection ActiveLinker Activated Linker (Free Aminooxy -O-NH2) Deprotection->ActiveLinker Boc Removal FinalConjugate Final Conjugate (Stable Oxime Linkage) ActiveLinker->FinalConjugate Oxime Ligation (pH 4-6) TargetB Target Molecule B (Aldehyde) TargetB->FinalConjugate

Caption: Sequential bioconjugation workflow demonstrating the orthogonality of the amine and aminooxy functional groups.

Validated Experimental Protocols

Protocol A: Coupling to NHS-Ester (Amine Reactivity)

This step attaches the linker to the first payload.

  • Preparation: Dissolve Boc-aminooxy-PEG2-amine in anhydrous DMSO to a concentration of 100 mM.

  • Reaction: Add 1.5 - 2.0 molar equivalents of the linker to the NHS-ester containing molecule (dissolved in PBS or bicarbonate buffer, pH 7.5–8.5).

    • Note: Avoid Tris buffers (primary amines compete).[1]

  • Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

  • Purification: Remove excess linker via Desalting Column (for proteins) or HPLC (for small molecules).

Protocol B: Boc Deprotection & Oxime Ligation

This step activates the second end and links the second payload.

  • Deprotection: Treat the intermediate with 20–50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes at RT.

    • Safety: Perform in fume hood. TFA is corrosive.[4]

  • Workup: Evaporate TFA/DCM under nitrogen flow. Re-dissolve residue in buffer (pH 4.5–6.0).

  • Ligation: Add the aldehyde-containing target (Molecule B).

  • Catalysis (Optional): Add 10–100 mM aniline to catalyze the reaction, increasing rate by 10–100x at pH 4.5.

  • Result: Formation of an oxime bond (

    
    ), which is hydrolytically stable compared to hydrazones.[5]
    

Storage & Stability Management

Improper storage is the leading cause of experimental failure with PEG linkers.

  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

  • Thawing Protocol: Allow the vial to equilibrate to room temperature before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the reagent, causing hydrolysis.

  • Shelf Life: 12 months if unopened and stored correctly. 3 months for solutions in anhydrous DMSO at -20°C.

Emergency Response (First Aid)

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][6] Remove contact lenses if present.[3][7] Seek medical attention immediately (alkaline/amine burns can be deceptive).

  • Skin Contact: Wash with non-abrasive soap and water. If redness persists, consult a dermatologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][4][6][7] Call a Poison Control Center.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) if mixed with oxidizers. Clean surface with 5% acetic acid to neutralize residual amines.

References

  • PubChem. (n.d.). Compound Summary: t-Boc-Aminooxy-PEG2-amine (CAS 252378-69-1). National Library of Medicine. Retrieved February 25, 2026, from [Link]

Sources

Suppliers and price comparison for CAS 153086-78-3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Technical Validation of CAS 153086-78-3 (N-Boc-PEG2-Amine) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and PROTAC/ADC Developers

Executive Summary

CAS 153086-78-3, systematically known as N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine (or tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate), is a critical heterobifunctional polyethylene glycol (PEG) linker. It is widely employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) .

Unlike commodity chemicals, the sourcing of PEG linkers requires scrutiny of polydispersity (though this specific CAS is a discrete monodisperse PEG) and functional group fidelity . A common failure mode in drug development is the use of "bargain" linkers containing significant di-Boc or free diamine impurities, which lead to statistical mixtures during conjugation, reducing yield and complicating purification.

This guide provides a scientifically grounded pathway for sourcing, pricing, and validating CAS 153086-78-3.

Part 1: Chemical Identity & Critical Quality Attributes (CQA)

Before engaging suppliers, the sourcing scientist must define the material strictly to avoid receiving analogous polymer mixtures.

AttributeSpecificationTechnical Note
Common Name N-Boc-PEG2-AmineOften referred to as "Boc-NH-PEG2-NH2" in catalogs.
CAS Number 153086-78-3 Unique identifier for the discrete, monodisperse molecule.
Molecular Formula C₁₁H₂₄N₂O₄Exact Mass: 248.17
Molecular Weight 248.32 g/mol
Physical State Colorless to light yellow liquidWarning: If supplied as a solid, suspect high molecular weight contamination or salt formation.
Purity Requirement ≥ 97.0% (GC/HPLC)Critical impurity: Di-Boc byproduct (inert) or unreacted diamine (cross-linker).
Solubility DMSO, Methanol, DCMHygroscopic; must be stored under inert gas (Ar/N₂).

Part 2: Supplier Landscape & Price Analysis

The market for discrete PEG linkers is tiered. Prices vary significantly based on whether the vendor synthesizes in-house or acts as a re-packager.

Tier 1: Global Catalog Leaders (High Reliability / High Cost)
  • Examples: Sigma-Aldrich (Merck), TCI Chemicals, Fisher Scientific.

  • Profile: Guaranteed CoA, extensive QC (NMR/HPLC), reliable supply chain.

  • Best For: Bench-scale discovery (mg to 5g), GLP-tox studies.

Tier 2: Specialized Building Block Vendors (Balanced)
  • Examples: BLD Pharm, A2B Chem, Combi-Blocks, BroadPharm.

  • Profile: These vendors specialize in heterocycles and linkers. They often offer the best balance of price and purity for scale-up.

  • Best For: Process development, Pilot scale (10g - 100g).

Tier 3: Bulk Manufacturers (Low Cost / High Risk)
  • Examples: Alibaba verified suppliers, regional Chinese CDMOs.

  • Profile: Lowest price, but requires rigorous internal validation (see Part 4).

  • Best For: Commercial manufacturing (>1kg).

Comparative Price Analysis (Estimated Q1 2025)

The following table summarizes current market pricing for Research Grade (97%+) material.

Supplier TierPack SizeEstimated Price (USD)Price per GramLead Time
Tier 1 (TCI/Sigma) 1 g$45 - $65$55.00Immediate
Tier 1 (TCI/Sigma) 5 g$160 - $200$36.00Immediate
Tier 2 (A2B/BLD) 1 g$12 - $18$15.001-3 Days
Tier 2 (A2B/BLD) 25 g$90 - $120$4.203-7 Days
Tier 2 (A2B/BLD) 100 g$350 - $400$3.751-2 Weeks
Tier 3 (Bulk) 1 kg$1,800 - $2,500$2.102-4 Weeks

Strategic Insight: For a standard PROTAC campaign requiring ~50g of linker, Tier 2 suppliers offer a ~90% cost reduction compared to Tier 1, with generally acceptable quality.

Part 3: Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a supplier based on project phase and risk tolerance.

SourcingStrategy Start Need CAS 153086-78-3 ScaleCheck Define Scale Start->ScaleCheck SmallScale Discovery (< 5g) ScaleCheck->SmallScale MedScale Pilot (10g - 100g) ScaleCheck->MedScale LargeScale Production (> 1kg) ScaleCheck->LargeScale Tier1 Tier 1 Supplier (Sigma/TCI) High Cost / Low Risk SmallScale->Tier1 Speed Priority Tier2 Tier 2 Supplier (BLD/Combi-Blocks) Med Cost / Med Risk SmallScale->Tier2 Budget Priority MedScale->Tier2 Tier3 Tier 3 Bulk CDMO Low Cost / High Risk LargeScale->Tier3 Validation Internal QC Required? Tier1->Validation Tier2->Validation Tier3->Validation Purchase Execute Purchase Validation->Purchase Pass

Figure 1: Strategic sourcing decision tree based on scale and risk tolerance.

Part 4: Technical Validation (The Self-Validating System)

Trusting a Certificate of Analysis (CoA) blindly is a scientific hazard. The following protocol establishes a Self-Validating System to ensure the linker will perform correctly in downstream conjugation.

The "Silent Killer" Impurity Check

The primary synthesis route involves mono-protection of 2,2'-(ethylenedioxy)bis(ethylamine).

  • Risk: If the reaction is not controlled, you get Di-Boc-diamine (useless impurity) or Unreacted Diamine (causes polymerization).

  • Detection: These impurities often co-elute in standard LC-MS methods.

Validation Protocol (Step-by-Step)

Step A: Visual Inspection

  • Expectation: Clear, viscous liquid.

  • Fail Condition: Presence of crystals or white solids (indicates salt formation or high levels of Di-Boc impurity, which is solid).

Step B: ¹H-NMR Verification (The Gold Standard)

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • Boc Group: Strong singlet at ~1.44 ppm (9H).

    • Methylene Protons: Multiplets at 3.3–3.6 ppm.

    • Integration Ratio: Critical check. The ratio of Boc protons (9H) to the methylene protons adjacent to the free amine (2H) must be exactly 4.5:1.

    • If ratio > 4.5:1: Indicates Di-Boc contamination.

    • If ratio < 4.5:1: Indicates free diamine or loss of Boc.

Step C: Functional Titration (Optional but Recommended)

  • Perform a small-scale test reaction with an activated ester (e.g., NHS-fluorescein).

  • Logic: Only the free amine should react. If cross-linking occurs, the material contains free diamine.

Analytical Workflow Diagram

QC_Workflow Sample Incoming Sample CAS 153086-78-3 Visual Visual Check (Must be Liquid) Sample->Visual NMR 1H-NMR (CDCl3) Visual->NMR Clear Liquid Decision Pass/Fail Visual->Decision Solid/Turbid (Fail) Integration Integration Check Boc(9H) : CH2(2H) NMR->Integration Integration->Decision Ratio ~4.5 Integration->Decision Ratio deviating >5%

Figure 2: Quality Control workflow emphasizing NMR integration as the primary purity determinant.

Part 5: Handling and Stability

  • Storage: -20°C is standard. The Boc group is acid-labile; avoid storage in acidic environments.

  • Hygroscopicity: PEGs attract water. Store under Nitrogen or Argon.

  • Usage: Allow the bottle to warm to room temperature before opening to prevent water condensation, which can hydrolyze sensitive esters in downstream reactions.

References

  • TCI Chemicals. Product Specification: N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine (CAS 153086-78-3).[1][2][3] Retrieved from

  • A2B Chem. Catalog Entry: Tert-Butyl (2-(2-(2-Aminoethoxy)Ethoxy)Ethyl)Carbamate.[4][1][2][3][5][6] Retrieved from

  • Fisher Scientific. CAS 153086-78-3 Product Search Results.[2] Retrieved from [2]

  • BLD Pharm. Building Block Catalog: CAS 153086-78-3. Retrieved from

Sources

Technical Guide: Stability and Storage of Boc-Protected Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-protected aminooxy linkers (e.g., Boc-aminooxy-PEG-NHS) are the linchpins of modern bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and oxime-based labeling. While the tert-butyloxycarbonyl (Boc) group is robust against bases and nucleophiles, it possesses a specific vulnerability to acid-catalyzed hydrolysis.

In storage, the primary failure mode is moisture-induced autocatalytic deprotection . This guide delineates the mechanistic causes of degradation, defines the "Gold Standard" storage protocol, and provides a self-validating Quality Control (QC) workflow to ensure experimental success.

Part 1: The Chemistry of Vulnerability

To preserve these linkers, one must understand why they fail. The Boc group protects the aminooxy nitrogen, rendering it non-nucleophilic. However, the stability of this carbamate linkage is kinetically determined by the absence of protons.

The Degradation Mechanism

Unlike standard amide bonds, the Boc-carbamate is acid-labile. In a storage environment, degradation is rarely caused by heat alone (unless


); it is almost always chemically triggered by trace acidity.

The "Moisture Trap":

  • Hygroscopicity: PEG-containing linkers attract atmospheric moisture.

  • Acid Formation: Atmospheric

    
     dissolves in this moisture, forming carbonic acid (
    
    
    
    ).
  • Initiation: Trace protons protonate the carbonyl oxygen of the Boc group.

  • Collapse: The

    
    -butyl cation leaves, releasing 
    
    
    
    and isobutylene gas.
  • Chain Reaction: The resulting free aminooxy group (

    
    ) is a "super-nucleophile." It will react with trace aldehydes in the air, plasticizers in tubes, or oxidize, rendering the linker useless.
    
Visualization: The Degradation Cascade

The following diagram illustrates the pathway from stable linker to degraded byproduct.

DegradationPathway Stable Stable Boc-Linker (Solid/Dry) Moisture Moisture Ingress (+ CO2) Stable->Moisture Poor Seal Protonation Protonation of Carbonyl Oxygen Moisture->Protonation Acid Catalysis Cleavage Cleavage Event (Loss of t-Butyl) Protonation->Cleavage Slow Kinetics Byproducts Isobutylene (Gas) + CO2 Cleavage->Byproducts FreeAmine Free Aminooxy (-ONH2) Cleavage->FreeAmine Dead Degraded/Oxidized Linker FreeAmine->Dead Oxidation/Aldehyde rxn

Figure 1: The moisture-induced degradation cascade of Boc-protected linkers. Note that the release of isobutylene gas can sometimes pressurize sealed vials, a physical sign of degradation.

Part 2: Critical Storage Parameters

Based on the chemical vulnerabilities described above, the following parameters are non-negotiable for maintaining reagent integrity over 12–24 months.

The Environmental Triad
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics: Lowering temperature slows the rate of spontaneous hydrolysis. -80°C is preferred for solutions but unnecessary for solids.
Atmosphere Argon or Nitrogen Displaces oxygen (preventing oxidation of trace free amines) and moisture (preventing acid formation). Argon is heavier than air and preferred.
Humidity < 10% RH Water is the reagent of hydrolysis. Desiccators are mandatory.
Light Dark While Boc itself is not highly photosensitive, heterobifunctional linkers often contain other moieties (e.g., iodides, fluorophores) that are.
Solvent Compatibility (For Stock Solutions)

Avoid storing linkers in solution. If unavoidable, follow these rules:

  • Recommended: Anhydrous DMSO or DMF.

  • Forbidden: Methanol or Ethanol (Protic solvents accelerate solvolysis).

  • Shelf Life:

    • Solid: ~2 years at -20°C.

    • Solution (DMSO): < 1 month at -20°C; < 6 months at -80°C.[1][2]

Part 3: Protocol for Long-Term Storage

This Standard Operating Procedure (SOP) is designed to maximize shelf life immediately upon receipt of the reagent.

The "Arrival" Workflow
  • Equilibration: Do not open the shipping vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside the desiccated bag.

    • Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic powder.

  • Aliquot Strategy: Dissolving the entire vial and freezing it is a failure point due to freeze-thaw cycles.

    • Action: In a glove box or dry hood, weigh out single-use aliquots of the solid into amber glass vials with PTFE-lined caps.

  • Inert Gas Purge: Gently flow Argon over the solid for 10 seconds before capping.

  • Secondary Containment: Place vials inside a jar containing active desiccant (e.g., Drierite or silica gel). Seal the jar with Parafilm.

  • Cold Storage: Store at -20°C.

Visualization: Storage Decision Tree

StorageSOP Start Reagent Arrival Equilibrate Equilibrate to RT (Do not open cold) Start->Equilibrate Form Is it Solid or Liquid? Equilibrate->Form SolidPath Keep as Solid (Preferred) Form->SolidPath Solid SolPath Dissolve in Anhydrous DMSO Form->SolPath Oil/Liquid Aliquot Aliquot into Single-Use Vials SolidPath->Aliquot SolPath->Aliquot Purge Argon Purge + PTFE Cap Aliquot->Purge Store Store -20°C in Desiccator Purge->Store

Figure 2: Decision tree for handling incoming Boc-aminooxy reagents to ensure maximum longevity.

Part 4: Quality Control & Self-Validation

Before committing valuable protein or antibody to a conjugation reaction, you must validate the linker's integrity. Using a degraded linker leads to low conjugation efficiency (DAR) and aggregation.

The "Go/No-Go" QC Assay

Perform this check if the linker has been stored for >6 months or if the vial was not tightly sealed.

Method: LC-MS (Liquid Chromatography-Mass Spectrometry) [2][3]

  • Why: TLC is often insufficient for distinguishing the Boc-protected form from the free amine due to similar polarity in some solvent systems, and PEG chains streak on silica.

  • Protocol:

    • Dissolve 0.1 mg of linker in acetonitrile.

    • Run a standard C18 gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Pass Criteria: Single peak matching

      
      .
      
    • Fail Criteria: Presence of a peak at

      
       (Loss of Boc group) or 
      
      
      
      (Loss of
      
      
      -butyl).
Rapid NMR Check (Alternative)

If LC-MS is unavailable,


-NMR is definitive.
  • Diagnostic Signal: Look for the sharp singlet of the Boc

    
    -butyl group at ~1.44 ppm  (9 protons).
    
  • Degradation Sign: Disappearance of this peak or splitting/shifting indicates acid cleavage.

References

  • BenchChem. (2025).[2][4][5] An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard text on carbamate stability).

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).[7][8] Retrieved from

  • MedChemExpress. (n.d.). (Boc-aminooxy)acetic acid Storage and Handling. Retrieved from

  • BOC Sciences. (n.d.). Antibody Stabilization and Linker Chemistry. Retrieved from

Sources

Methodological & Application

Protocol for conjugating Boc-aminooxy-PEG2-amine to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterobifunctional Conjugation Strategies using Boc-Aminooxy-PEG2-Amine

Executive Summary & Strategic Utility

Boc-Aminooxy-PEG2-Amine is a specialized heterobifunctional linker designed for controlled, multi-step bioconjugation. Its utility lies in its dual-functionality:

  • Primary Amine (-NH₂): A reactive handle for immediate conjugation to activated esters (NHS) or aldehydes (via reductive amination).

  • Boc-Protected Aminooxy (-O-NH-Boc): A chemically inert "masked" handle that, upon acidic deprotection, reveals a highly specific hydroxylamine group capable of forming stable oxime bonds with ketones or aldehydes.

Scope of this Protocol: This guide details the Reductive Amination of the free amine terminus to an Aldehyde-containing target . This reaction creates a stable secondary amine linkage, effectively installing a "Boc-Aminooxy" handle onto the target molecule (e.g., a glycoprotein, polysaccharide, or aldehyde-functionalized surface).

Scientific Foundation (E-E-A-T)

Mechanism of Action: Reductive Amination

The conjugation relies on a two-step "one-pot" reaction.

  • Schiff Base Formation: The nucleophilic primary amine of the PEG linker attacks the electrophilic carbon of the target aldehyde. This releases a water molecule and forms an unstable imine (Schiff base).

  • Reduction: A selective reducing agent, Sodium Cyanoborohydride (NaCNBH₃), reduces the C=N imine bond to a stable C-N single bond (secondary amine).

Expert Insight: Why NaCNBH₃? Unlike the stronger Sodium Borohydride (NaBH₄), NaCNBH₃ is mild and pH-selective.[1] At pH 6.0–7.5, it rapidly reduces the protonated iminium ion but reacts negligibly with the aldehyde itself. This prevents the destruction of your target aldehyde before conjugation occurs [1].

Visualizing the Reaction Pathway

ReductiveAmination Figure 1: Mechanism of Reductive Amination for Boc-Aminooxy-PEG2-Amine Aldehyde Target Molecule (R-CHO) Imine Unstable Imine (Schiff Base) Aldehyde->Imine pH 6.0-7.5 - H2O Linker Boc-Aminooxy-PEG2-Amine (H2N-PEG-ONH-Boc) Linker->Imine Conjugate Stable Conjugate (R-CH2-NH-PEG-ONH-Boc) Imine->Conjugate Reduction ReducingAgent NaCNBH3 (Selective Reducer) ReducingAgent->Conjugate Hydride Transfer

Figure 1: The primary amine reacts with the aldehyde to form an imine, which is selectively reduced to a stable secondary amine bond.[2]

Detailed Protocol: Reductive Amination

Materials & Reagents
ComponentSpecificationRole
Linker Boc-Aminooxy-PEG2-AmineHeterobifunctional crosslinker.
Target Aldehyde-functionalized moleculeBiomolecule (e.g., oxidized antibody) or surface.[1]
Buffer 0.1 M Phosphate or MES, pH 6.0–7.2Reaction medium. Avoid amine buffers (Tris/Glycine).
Reductant Sodium Cyanoborohydride (NaCNBH₃)5 M stock in 1 M NaOH (Prepare fresh or buy solution).
Quench 1 M Tris-HCl, pH 7.5Stops reaction by scavenging excess aldehyde.
Solvent DMSO or DMF (Dry)For solubilizing the linker if needed.
Experimental Workflow

Step 1: Preparation of Linker Stock

  • Calculate the required mass of Boc-Aminooxy-PEG2-Amine (MW: ~264.32 Da).

  • Dissolve the linker in dry DMSO or DMF to a concentration of 50–100 mM.

  • Note: PEG linkers are generally water-soluble, but preparing a concentrated organic stock prevents hydrolysis issues during storage.

Step 2: Reaction Setup

  • Buffer Exchange: Ensure the target aldehyde is in the Coupling Buffer (PBS or MES, pH 6.0–7.2). Remove any competing amines (Tris, Glycine) via dialysis or desalting columns.

  • Mixing: Add the Linker Stock to the Target Aldehyde solution.

    • Stoichiometry: Use a 10-fold to 50-fold molar excess of Linker over Aldehyde to prevent crosslinking (if the target has multiple aldehydes) and drive kinetics.

    • Final Concentration: Target molecule concentration should be 1–5 mg/mL for proteins.

  • Catalyst Addition: In a fume hood, add NaCNBH₃ to a final concentration of 50 mM .

    • Safety: NaCNBH₃ is highly toxic and generates HCN gas if acidified. Do not mix with acid.

Step 3: Incubation

  • Incubate the reaction at Room Temperature (RT) for 4 to 16 hours (overnight is common) with gentle agitation.

  • Optimization: If the target is temperature-sensitive, incubate at 4°C for 16–24 hours.

Step 4: Quenching

  • Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Incubate for 30 minutes at RT. The Tris amine will react with any remaining unreacted aldehydes, capping them.

Step 5: Purification

  • Remove excess linker, reductant, and byproducts using:

    • Size Exclusion Chromatography (SEC): For proteins/polymers.

    • Dialysis: Against PBS (pH 7.4).

  • Validation: The conjugate now contains the Boc-protected aminooxy group.

Downstream Application: Boc Deprotection & Oxime Ligation

Once the linker is conjugated to the aldehyde, the "Boc-Aminooxy" tail is inert. To utilize it for a second conjugation (e.g., to a drug or probe), you must deprotect it.

Deprotection Protocol
  • Acid Treatment: Treat the conjugate with 20–50% Trifluoroacetic Acid (TFA) in DCM (for small molecules) or mild aqueous acid conditions (for robust biomolecules, though protein stability must be considered).

  • Neutralization: Rapidly neutralize to pH 4.5–5.0.

  • Result: The Boc group is removed, revealing the Aminooxy (-O-NH₂) group.[3][4]

Oxime Ligation (The Payoff)

The revealed Aminooxy group reacts spontaneously with Ketones or Aldehydes at pH 4.5–6.5 to form an Oxime linkage .

  • Stability: Oxime bonds are significantly more stable to hydrolysis than hydrazones [2].[5][6]

  • Catalysis: The reaction can be accelerated 10-100x using aniline or m-phenylenediamine as a catalyst [3].

Workflow Figure 2: Complete Heterobifunctional Workflow Step1 Step 1: Reductive Amination (Linker Amine + Target Aldehyde) Step2 Step 2: Purification (Remove excess Linker/NaCNBH3) Step1->Step2 Step3 Step 3: Boc Deprotection (Expose Aminooxy group) Step2->Step3  Optional: If 2nd conjugation needed Step4 Step 4: Oxime Ligation (Conjugate to Payload Ketone) Step3->Step4  pH 4.5-6.5

Figure 2: The logical progression from reductive amination to downstream oxime ligation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too high (> 7.5)Reduce pH to 6.0–6.5 to facilitate Schiff base formation.
Competing AminesEnsure buffer is free of Tris, Glycine, or Ammonium ions. Dialyze before reaction.
Old ReductantNaCNBH₃ is hygroscopic. Use a fresh bottle or fresh solution.
Precipitation Linker hydrophobicityAlthough PEG improves solubility, high concentrations can precipitate. Add 10-20% DMSO to the buffer.
Target Degradation Reduction of S-S bondsNaCNBH₃ is generally selective, but ensure no DTT/Mercaptoethanol is present.

References

  • Thermo Fisher Scientific. AminoLink™ Reductant (Sodium Cyanoborohydride) Product Instructions.Link

  • Kalia, J., & Raines, R. T. (2008).[5] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[6] Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • BroadPharm. Boc-Aminooxy-PEG2-amine Product Page & Protocols.Link

Sources

In-Depth Technical Guide to the Boc Deprotection of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the successful deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate. This procedure is fundamental for researchers and drug development professionals who utilize the versatile aminooxy group for bioconjugation, linker chemistry, and the synthesis of complex molecules. This document emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Significance of the Aminooxy Moiety and the Role of Boc Protection

The aminooxy group (-ONH₂) is a powerful functional handle in modern organic and medicinal chemistry. Its enhanced nucleophilicity, a phenomenon known as the alpha effect, allows for highly efficient and chemoselective reactions with aldehydes and ketones to form stable oxime linkages.[1] This "click-type" reaction is orthogonal to many other common conjugation chemistries, enabling the precise, site-specific modification of complex biomolecules, such as in the formation of antibody-drug conjugates (ADCs).[2]

To harness the reactivity of the aminooxy group at the desired synthetic stage, it is often necessary to employ a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability across a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[3][4] The deprotection of tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate unmasks the reactive aminooxy group, making it available for subsequent transformations.

Mechanistic Insights: The Acid-Catalyzed Deprotection Pathway

The deprotection of a Boc-protected amine with trifluoroacetic acid (TFA) is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2]

It is crucial to note that the N-O bond of the aminooxy group is generally stable under the standard acidic conditions used for Boc deprotection.[2] However, prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to the degradation of the hydroxylamine product.[5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for the Boc deprotection of tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate≥95%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially AvailableEnsure dryness to prevent side reactions.
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableHandle in a fume hood with appropriate PPE.
TolueneACS GradeCommercially AvailableFor azeotropic removal of TFA.
Diethyl etherAnhydrousCommercially AvailableFor precipitation of the product.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor optional basic work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Ninhydrin stainPrepared in-house or CommercialFor TLC visualization.
Deprotection Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve Boc-protected amine in anhydrous DCM Cool Cool solution to 0 °C Start->Cool Add_TFA Add TFA dropwise Cool->Add_TFA Stir Stir at room temperature Add_TFA->Stir Monitor Monitor reaction by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Upon completion Azeotrope Azeotrope with toluene Concentrate->Azeotrope Precipitate Precipitate with diethyl ether Azeotrope->Precipitate Isolate Isolate product (TFA salt) Precipitate->Isolate

Sources

Application Note: Site-Specific Glycoprotein Labeling Using Boc-Aminooxy-PEG2-Amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the site-specific labeling of glycoproteins utilizing Boc-aminooxy-PEG2-amine. We detail the underlying chemical principles, provide validated, step-by-step protocols, and offer in-depth guidance on the characterization of the final conjugate. The methodology hinges on two core chemical transformations: the mild periodate oxidation of sialic acid residues on the glycoprotein to generate reactive aldehydes, followed by a highly chemoselective oxime ligation with the aminooxy-functionalized linker.[1][2] The inclusion of a Boc protecting group allows for controlled, stepwise conjugation, while the PEG2 spacer enhances solubility and minimizes potential steric hindrance. This method is a cornerstone for applications ranging from basic research to the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).

Principles of the Method

The targeted labeling of glycoproteins is achieved through a robust and bioorthogonal two-stage process. This strategy ensures that modification occurs specifically at the glycan sites, preserving the integrity of the protein's amino acid structure and, consequently, its biological function.

Generation of a Carbonyl Handle: Mild Periodate Oxidation

The first step involves the creation of a unique reactive group—an aldehyde—on the carbohydrate portion of the glycoprotein. This is accomplished by the selective oxidation of cis-diol functionalities present in sialic acid residues, which are commonly found at the termini of glycan chains.[3]

Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that cleaves the C-C bond between adjacent hydroxyl groups (a vicinal diol) to form two aldehyde groups.[4] By performing this reaction under controlled, mild conditions (e.g., low temperature and a slightly acidic pH), the oxidation can be largely restricted to the exocyclic side chain of sialic acids, which is most susceptible to periodate cleavage.[3][5] This precise control prevents denaturation of the protein and non-specific oxidation of other amino acid residues.

The Bioorthogonal Reaction: Aniline-Catalyzed Oxime Ligation

Once the aldehyde "handle" is installed, the aminooxy-functionalized linker is introduced. The reaction between an aminooxy group (R-ONH₂) and an aldehyde (R'-CHO) forms a highly stable oxime bond (R-O-N=CH-R').[6] This reaction is classified as a bioorthogonal ligation, meaning it proceeds with high efficiency and selectivity under physiological conditions without cross-reacting with other functional groups present in biological systems.[6][7]

The kinetics of oxime ligation, while reliable, can be slow at neutral pH.[8][9] The inclusion of a nucleophilic catalyst, most commonly aniline or its derivatives like p-phenylenediamine, dramatically accelerates the rate of reaction.[8][10][11][12] Aniline functions by first forming a more reactive protonated Schiff base with the aldehyde, which is then more readily attacked by the aminooxy nucleophile to drive the reaction forward.[12]

The Role of the Boc-Aminooxy-PEG2-Amine Linker

The choice of this specific linker offers several distinct advantages:

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group masks the highly reactive aminooxy moiety, preventing unintended side reactions and allowing for stable storage.[6][13] It is cleanly removed under acidic conditions using trifluoroacetic acid (TFA), enabling the conjugation to proceed only when desired.[13][14][15]

  • PEG2 Spacer : The short diethylene glycol (PEG2) spacer is hydrophilic, which helps to maintain the solubility of the glycoprotein conjugate and can prevent aggregation.[16]

  • Terminal Amine : The free primary amine at the other end of the linker provides a versatile point of attachment for a wide array of payloads, such as fluorophores, biotin, or cytotoxic drugs, after the glycoprotein conjugation has been completed.

Experimental Workflow and Chemical Reactions

The overall process can be visualized as a sequential, three-stage workflow leading to the final, characterized conjugate.

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_analysis Analysis Glycoprotein Native Glycoprotein (with Sialic Acids) Oxidation Stage 1: Mild Periodate Oxidation Glycoprotein->Oxidation NaIO₄ Linker_Boc Boc-Aminooxy-PEG2-Amine Deprotection Stage 2: Boc Deprotection (TFA) Linker_Boc->Deprotection TFA Ligation Stage 3: Oxime Ligation Oxidation->Ligation Aldehyde-Glycoprotein Deprotection->Ligation Aminooxy-PEG2-Amine Characterization Characterization (SDS-PAGE, MS, HPLC) Ligation->Characterization Aniline Catalyst Final_Product Labeled Glycoprotein Conjugate Characterization->Final_Product

Caption: Overall experimental workflow for glycoprotein labeling.

The core chemical transformations are detailed below:

Caption: Chemical reactions for oxidation and oxime ligation.

Materials and Reagents

ReagentRecommended Purity/GradeTypical SupplierNotes
Glycoprotein of Interest>95% PurityIn-house or CommercialBuffer should be amine-free (e.g., PBS or Acetate).
Boc-aminooxy-PEG2-amine>95% PurityCommercialStore desiccated at -20°C.
Sodium meta-periodate (NaIO₄)ACS Reagent GradeMajor Chemical SupplierPrepare fresh solution before each use. Protect from light.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Major Chemical SupplierCorrosive and volatile. Handle in a fume hood.
AnilineReagent Grade, >99%Major Chemical SupplierPrepare stock solution in an organic solvent like DMSO.
Ethylene GlycolACS Reagent GradeMajor Chemical SupplierUsed to quench the oxidation reaction.
Reaction BuffersBiological GradeN/AE.g., Sodium Acetate (pH 5.5), Phosphate-Buffered Saline (PBS, pH 7.4).
Desalting Columns (e.g., G-25)N/ACommercialFor buffer exchange and removal of small molecule reagents.
Anhydrous SolventsAnhydrous GradeMajor Chemical SupplierE.g., Dichloromethane (DCM) for deprotection.

Detailed Experimental Protocols

Protocol 1: Mild Periodate Oxidation of Glycoprotein

This protocol generates aldehyde groups on terminal sialic acids.

  • Buffer Exchange : Prepare the glycoprotein in an amine-free buffer, such as 0.1 M Sodium Acetate, pH 5.5. A typical concentration is 1-10 mg/mL. Perform buffer exchange using a desalting column or dialysis if the initial buffer contains Tris or other primary amines.

  • Reagent Preparation : Prepare a 20-100 mM stock solution of NaIO₄ in the same acetate buffer. This solution is light-sensitive and should be prepared fresh and kept in an amber tube or wrapped in foil.

  • Oxidation Reaction : Cool the glycoprotein solution to 4°C in an ice bath. Add the NaIO₄ stock solution to the glycoprotein to achieve a final concentration of 1-2 mM.[17]

  • Incubation : Incubate the reaction mixture at 4°C in the dark for 15-30 minutes.[2] The short incubation time and low temperature are critical to limit oxidation primarily to the most susceptible sialic acid residues.[3]

  • Quenching : Terminate the reaction by adding ethylene glycol to a final concentration of 10-20 mM.[2] Incubate for 10 minutes at 4°C. This will consume any excess periodate.

  • Purification : Immediately remove the excess reagents and byproducts by passing the solution through a desalting column pre-equilibrated with a neutral buffer (e.g., PBS, pH 7.4). The resulting solution contains the aldehyde-activated glycoprotein.

Protocol 2: Deprotection of Boc-Aminooxy-PEG2-Amine

This protocol removes the Boc group to reveal the reactive aminooxy functionality. This step should be performed just prior to the ligation reaction.

  • Dissolution : Dissolve the Boc-aminooxy-PEG2-amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a glass vial.[18]

  • Acid Addition : Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 500 µL of TFA to 500 µL of the linker solution).[14][19] A 20-50% v/v solution of TFA in DCM is typically effective.[14][19]

  • Reaction : Stir the reaction at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS if desired.[18]

  • Solvent Removal : Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected product is typically a TFA salt. For many applications, this crude material can be dissolved directly in the ligation buffer and used without further purification.

Protocol 3: Aniline-Catalyzed Oxime Ligation

This protocol conjugates the deprotected linker to the oxidized glycoprotein.

  • Reagent Preparation :

    • Oxidized Glycoprotein : Use the purified aldehyde-activated glycoprotein from Protocol 1 in a neutral buffer (e.g., PBS pH 7.0-7.4).

    • Deprotected Linker : Dissolve the deprotected aminooxy-PEG2-amine (from Protocol 2) in the same buffer to create a concentrated stock solution (e.g., 10-50 mM).

    • Aniline Catalyst : Prepare a 1 M stock solution of aniline in DMSO.

  • Ligation Reaction : To the oxidized glycoprotein solution, add the deprotected linker to a final concentration that represents a 50-100 molar excess relative to the glycoprotein.

  • Catalyst Addition : Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-20 mM.[1]

  • Incubation : Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The optimal time may vary depending on the specific glycoprotein and reactant concentrations.

  • Purification : Remove the excess linker and aniline catalyst via size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

Characterization of the Labeled Glycoprotein

Validation of successful conjugation is critical. A combination of methods should be employed to confirm labeling and assess the purity and integrity of the product.

  • SDS-PAGE : A simple method to visualize a shift in molecular weight. The labeled glycoprotein should migrate slower than the unlabeled control due to the added mass of the linker.

  • Mass Spectrometry (MS) : The gold standard for confirming conjugation.[20]

    • Techniques : Electrospray ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used.[21]

    • Analysis : Deconvolution of the mass spectrum will reveal the mass of the conjugate.[20] The mass increase should correspond to the mass of the attached linker(s). This can also provide information on the distribution of labeled species (e.g., one, two, or more linkers per glycoprotein).[21][22]

  • HPLC Analysis :

    • Techniques : Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) chromatography can be used to assess the purity and heterogeneity of the conjugate.[23]

    • Analysis : The labeled protein should have a different retention time compared to the starting material. This method is also excellent for quantifying the percentage of unconjugated protein remaining.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Labeling 1. Inefficient oxidation. 2. Incomplete Boc deprotection. 3. Ligation reaction conditions are suboptimal. 4. Degradation of aminooxy linker.1. Ensure NaIO₄ solution is fresh. Verify the pH of the oxidation buffer. 2. Increase TFA concentration or reaction time. Confirm deprotection with a test reaction. 3. Increase catalyst concentration or reaction time. Optimize pH (6.5-7.0 is often ideal).[17] Increase molar excess of the linker. 4. Use freshly deprotected linker.
Protein Precipitation 1. Excessive modification leading to hydrophobicity. 2. Use of organic solvents during workup. 3. Unsuitable buffer conditions.1. Reduce the molar excess of the labeling reagent or decrease the oxidation/ligation reaction time.[24] 2. Minimize exposure to organic solvents. Perform purification steps promptly. 3. Screen different buffers for optimal solubility. Ensure pH is appropriate for protein stability.
Heterogeneous Product (MS) 1. Inconsistent number of available sialic acids. 2. Partial oxidation or ligation reaction.1. This is inherent to many glycoproteins.[25] Use MS to characterize the distribution. 2. Increase reaction times or reagent concentrations to drive the reactions to completion.
Loss of Protein Activity 1. Oxidation of critical amino acid residues. 2. Denaturation due to pH or reagents.1. Use milder oxidation conditions (lower NaIO₄ concentration, shorter time). Confirm that labeling is glycan-specific. 2. Ensure all buffer conditions are within the protein's stability range. Perform all steps at 4°C where possible.

Conclusion

The use of Boc-aminooxy-PEG2-amine provides a powerful and precise method for the site-specific modification of glycoproteins. By leveraging mild glycan oxidation and bioorthogonal oxime ligation, researchers can generate well-defined conjugates for a multitude of applications. The protocols and guidelines presented here offer a robust starting point for developing and optimizing labeling strategies for specific glycoproteins, ensuring high efficiency, product integrity, and reliable characterization.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584. Available at: [Link]

  • Casi, G., et al. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society. Available at: [Link]

  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature Methods, 6(3), 207–209. Available at: [Link]

  • Kim, E., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 18-22. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Schopp, R., et al. (1989). A Detailed Study of the Periodate Oxidation of Sialic Acids in Glycoproteins. Glycoconjugate Journal, 6(1), 35-44. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

  • Van Lenten, L., & Ashwell, G. (1971). A detailed study of the periodate oxidation of sialic acids in glycoproteins. Journal of Biological Chemistry. Available at: [Link]

  • Kim, E., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link]

  • ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? Available at: [Link]

  • Ashton, P. R., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium periodate. Available at: [Link]

  • LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available at: [Link]

  • Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Available at: [Link]

  • Mol, M. A., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. Available at: [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available at: [Link]

  • G-Biosciences. (n.d.). Sodium metaperiodate. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. Available at: [Link]

  • Stobiecki, M., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1534. Available at: [Link]

Sources

Application Note: High-Efficiency Aminooxy-Aldehyde Ligation with PEG Spacers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligation of aminooxy-functionalized polyethylene glycol (PEG) spacers to aldehyde-bearing biomolecules is a cornerstone methodology in the synthesis of Antibody-Drug Conjugates (ADCs), protein scaffolds, and hydrogels. This reaction forms an oxime bond (


), which offers superior hydrolytic stability compared to hydrazones and Schiff bases.

However, the reaction kinetics at physiological pH (6.5–7.4) are inherently slow (


), often necessitating harsh acidic conditions that compromise protein integrity. This guide details an optimized, catalytically enhanced protocol using aniline  and 

-phenylenediamine (mPDA)
to achieve rapid, high-yield ligation at neutral pH, preserving the biological activity of the substrate.

Mechanistic Foundation

The oxime ligation proceeds via the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of the aldehyde.

The Kinetic Barrier

At neutral pH, the reaction is slow because the aldehyde carbonyl is not sufficiently electrophilic. Lowering the pH to 4.5 protonates the carbonyl, accelerating the reaction, but this risks protein precipitation or denaturation.

The Solution: Nucleophilic Catalysis

Aniline (or its derivatives) acts as a nucleophilic catalyst.[1][2][3][4] It reacts rapidly with the aldehyde to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the original aldehyde, facilitating a rapid attack by the aminooxy group to form the thermodynamically stable oxime product.

Diagram 1: Aniline-Catalyzed Oxime Ligation Pathway[2][3][5]

OximeMechanism Aldehyde Aldehyde (R-CHO) SchiffBase Protonated Schiff Base Intermediate Aldehyde->SchiffBase Fast Nucleophilic Attack Aniline Aniline Catalyst (Ph-NH2) Aniline->SchiffBase SchiffBase->Aniline Catalyst Regeneration Oxime Stable Oxime Product (R-CH=N-O-PEG-R) SchiffBase->Oxime Transimination (Rate Limiting Step) Aminooxy Aminooxy-PEG (H2N-O-PEG-R) Aminooxy->Oxime

Caption: The catalytic cycle where aniline activates the aldehyde, facilitating rapid attack by the aminooxy nucleophile.

Critical Parameters & Optimization

Catalyst Selection: Aniline vs. mPDA

While aniline is the standard, recent data confirms that


-phenylenediamine (mPDA)  is a superior catalyst at neutral pH, offering rate enhancements up to 15-fold higher than aniline due to its higher basicity and nucleophilicity.
ParameterAniline

-Phenylenediamine (mPDA)
Optimal pH 4.5 – 6.06.0 – 7.4
Typical Conc. 10 – 100 mM10 – 50 mM
Rate Enhancement ~400x (vs uncatalyzed)~6000x (vs uncatalyzed)
Toxicity ModerateModerate (Handle with care)
Recommendation Standard applicationsHigh-value/Low-conc. proteins
The PEG Spacer Effect

The PEG spacer (


 to 

) serves two roles:
  • Solubility: Enhances the aqueous solubility of hydrophobic payloads (e.g., cytotoxic drugs).

  • Thermodynamics: A flexible PEG linker reduces steric hindrance at the ligation site, improving yield.

    • Note: Ensure the Aminooxy-PEG reagent is free of Boc protecting groups before use. If purchased as Boc-Aminooxy-PEG, treat with 50% TFA/DCM for 30 mins, then evaporate to dryness.

Experimental Protocols

Protocol A: Generation of Aldehyde Groups (Glycoprotein Oxidation)

Target: Antibodies or Glycoproteins (e.g., IgG).[5] Goal: Selectively oxidize sialic acid residues to aldehydes.

  • Buffer Exchange: Equilibrate protein (1–5 mg/mL) into Oxidation Buffer (0.1 M NaOAc, 0.15 M NaCl, pH 5.5). Avoid amine-containing buffers (Tris, Glycine) as they compete with the reaction.

  • Oxidation: Add Sodium Periodate (

    
    ) to a final concentration of 1 mM  (for sialic acid specificity) or 10 mM  (for general carbohydrate oxidation).
    
    • Stock: Prepare fresh 100 mM

      
       in water.
      
  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Quenching: Add glycerol (final 50 mM) to quench unreacted periodate; incubate for 5 minutes.

  • Purification: Desalt immediately using a Zeba Spin Column or dialysis against Ligation Buffer (PBS, pH 7.0 or 0.1 M Phosphate, pH 6.5).

Protocol B: Catalytic Aminooxy Ligation

Reagents: Oxidized Protein (from Protocol A), Aminooxy-PEG-Molecule, Catalyst.[3]

  • Preparation: Dissolve the Aminooxy-PEG reagent in water or DMSO (if hydrophobic).

  • Reaction Mix: Combine in the following order:

    • Oxidized Protein (Final conc: 10–50

      
      M).
      
    • Catalyst (Aniline or mPDA): Final conc 10 mM (for mPDA) or 100 mM (for Aniline).

    • Aminooxy-PEG Reagent: 10–50 molar equivalents relative to protein.

  • Incubation:

    • pH 6.5 – 7.0: Incubate at Room Temperature (22°C) for 2–4 hours .

    • pH 4.5: Incubate at RT for 1–2 hours (only if protein is acid-stable).

  • Monitoring: Analyze a 5

    
    L aliquot via RP-HPLC or LC-MS. Look for the mass shift corresponding to +[Linker Mass] - 18 Da (
    
    
    
    loss).
Protocol C: Purification
  • Removal of Excess Reagents: The large excess of catalyst and PEG linker must be removed.

  • Method: Use Size Exclusion Chromatography (SEC) or extensive dialysis (MWCO 10k) against PBS.

    • Note: Aniline absorbs UV at 230–280 nm. Ensure complete removal before UV quantification of the conjugate.

Workflow Visualization

Diagram 2: Experimental Workflow for Antibody-PEG Conjugation

Workflow Start Start: IgG Antibody (Glycosylated) Step1 1. Periodate Oxidation (NaIO4, pH 5.5, 30 min) Start->Step1 Step2 2. Buffer Exchange (Remove NaIO4 -> PBS pH 7.0) Step1->Step2 Step3 3. Ligation Reaction + Aminooxy-PEG-Drug + 10 mM mPDA Catalyst Step2->Step3 Step4 4. Incubation (2-4 Hours, 22°C) Step3->Step4 Step5 5. Purification (SEC) (Remove excess PEG/Catalyst) Step4->Step5 End Final Conjugate (Stable Oxime Linkage) Step5->End

Caption: Step-by-step workflow for converting a glycosylated antibody into a stable PEG-conjugate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too high (>7.5)Adjust buffer to pH 6.5–7.0. Oxime formation is acid-catalyzed.[6][7]
Insufficient CatalystIncrease Aniline to 100 mM or switch to 10 mM mPDA.
Steric HindranceUse a longer PEG spacer (e.g., switch from PEG4 to PEG12).
Precipitation Protein unstable at acidic pHPerform reaction at pH 7.0 using mPDA catalyst.
Hydrophobic PayloadAdd 5–10% DMSO or Glycerol to the reaction buffer.
High Background (UV) Residual AnilineAniline retains strongly. Perform an extra dialysis step or use Desalting Columns.[8]

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[9][10][11] Bioconjugate Chemistry, 19(12), 2543–2548.[11]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[7]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Application Notes & Protocols: A Guide to Synthesizing PROTACs Using Boc-aminooxy-PEG2-amine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][] This tripartite architecture enables the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7]

While the choice of warhead and E3 ligase ligand dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[8][9] Among the various linker classes, polyethylene glycol (PEG) chains are frequently employed for their ability to enhance solubility and provide conformational flexibility, which are often prerequisites for biological activity.[][10][11]

This guide provides a detailed framework for the synthesis of PROTACs using a specific, functionally versatile linker: Boc-aminooxy-PEG2-amine . We will explore the chemical rationale behind this linker's design and provide robust, step-by-step protocols for its application in constructing potent protein degraders.

G cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment Warhead Warhead Ligand Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 binds Ternary_Complex Ternary Complex Formation POI->Ternary_Complex E3->Ternary_Complex Ub Ubiquitin Ubiquitination Poly-Ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation POI Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination enables Ubiquitination->Degradation signals for

Caption: The PROTAC Mechanism of Action.

The Chemistry of Boc-aminooxy-PEG2-amine: Enabling Modular Synthesis

The Boc-aminooxy-PEG2-amine linker is designed for a modular, two-part synthetic strategy, culminating in a highly selective oxime ligation. This approach offers significant advantages for building PROTAC libraries, as the two halves of the molecule can be synthesized independently and combined in the final step.

  • Amine Handle: The terminal primary amine (-NH2) serves as a nucleophile for standard amide bond formation, typically with a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands).[12]

  • PEG2 Spacer: The short di-ethylene glycol spacer enhances the hydrophilicity of the PROTAC, which can improve solubility and mitigate potential issues arising from the often-lipophilic binding ligands.[10][13] Its flexibility is crucial for allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation.[11]

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protected aminooxy (-ONHBoc) group is the cornerstone of the oxime ligation strategy. The Boc group is a robust protecting group that is stable to many reaction conditions, including amide coupling, but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][14] Once deprotected, the resulting aminooxy (-ONH2) group is a potent nucleophile that reacts selectively with aldehydes or ketones to form a stable oxime bond.[15]

This strategic combination of functional groups allows for a controlled, sequential assembly of the PROTAC molecule.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation start Boc-aminooxy-PEG2-amine Linker E3_Ligand E3 Ligand-COOH Step1_Product Boc-aminooxy-PEG2-E3_Ligand E3_Ligand->Step1_Product + Linker (HATU, DIPEA) Step2_Product H2N-O-PEG2-E3_Ligand Step1_Product->Step2_Product + TFA POI_Ligand POI Ligand-CHO (Warhead) Final_PROTAC Final PROTAC Step2_Product->Final_PROTAC POI_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

  • Anhydrous solvents should be used, particularly for coupling reactions.

  • Reaction progress should be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

Protocol 1: Amide Coupling of Linker to E3 Ligase Ligand

This protocol describes the conjugation of the Boc-aminooxy-PEG2-amine linker to a ligand containing a carboxylic acid, a common feature on functionalized E3 ligase ligands. The use of HATU as a coupling agent provides high efficiency and minimizes side reactions.

Table 1: Reagents for Amide Coupling

ReagentPurposeEquivalents
Carboxylic acid-functionalized E3 LigandAnchor Moiety1.0
Boc-aminooxy-PEG2-amineLinker1.1 - 1.2
HATUCoupling Agent1.2 - 1.5
DIPEANon-nucleophilic Base2.0 - 3.0
Anhydrous DMFSolvent-

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 Ligand (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • To this solution, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve Boc-aminooxy-PEG2-amine (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the linker solution dropwise to the activated E3 ligand mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction for the consumption of starting material and the formation of the desired product mass by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Causality Insight: HATU is a preferred coupling reagent because it rapidly forms a highly reactive activated ester with the carboxylic acid, which is then efficiently displaced by the amine of the linker. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion without competing as a nucleophile itself.[8]

Protocol 2: Boc Deprotection to Reveal the Aminooxy Handle

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free aminooxy functionality required for the subsequent oxime ligation.

Table 2: Reagents for Boc Deprotection

ReagentPurposeConcentration
Boc-protected Intermediate (from Protocol 1)Substrate-
Trifluoroacetic acid (TFA)Deprotecting Agent20-50% (v/v)
Dichloromethane (DCM)Solvent-

Procedure:

  • Dissolve the Boc-protected intermediate from Protocol 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Slowly add TFA (target final concentration of 20-50% v/v) to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction by LC-MS, looking for the complete disappearance of the starting material and the appearance of the product with a mass difference corresponding to the loss of the Boc group (-100.12 Da).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude amine salt is often used directly in the next step without further purification.

Trustworthiness Check: The success of this step is easily validated by LC-MS. A clean conversion to a single product with the expected mass is a strong indicator that the intermediate is ready for the final conjugation step.

Protocol 3: Oxime Ligation to Synthesize the Final PROTAC

This final step utilizes the principles of "click chemistry" to conjugate the two halves of the PROTAC.[] The reaction between the aminooxy group and an aldehyde (or ketone) on the warhead is highly chemoselective and proceeds under mild conditions to form a stable oxime bond.[15][17]

G reactant1 H₂N-O-Linker-E3_Ligand (from Protocol 2) product POI-Warhead-CH=N-O-Linker-E3_Ligand (Final PROTAC with Oxime Bond) reactant1->product + DMSO or Buffer Room Temp reactant2 OHC-Warhead-POI (Aldehyde-functionalized) reactant2->product

Caption: The final chemoselective oxime ligation step.

Procedure:

  • Dissolve the crude aminooxy-functionalized intermediate (1.0 eq) from Protocol 2 in a suitable solvent such as DMSO or a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 4-5).

  • Add the aldehyde- or ketone-functionalized warhead (1.0 - 1.2 eq).

  • Stir the reaction at room temperature for 2-16 hours. The reaction is often complete within a few hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, the crude product is ready for purification.

Expertise Note: Oxime ligation is most efficient at a slightly acidic pH (4-5). If using an organic solvent like DMSO, the reaction will still proceed efficiently due to the high concentration of reactants. This reaction's high selectivity means that protection of other functional groups on the warhead is often unnecessary, streamlining the overall synthesis.[15]

Protocol 4: Purification and Characterization

Achieving high purity is essential for accurate biological evaluation. A two-step purification strategy is typically employed.

Table 3: Purification and Characterization Techniques

TechniquePurposeTypical Conditions
Purification
Flash ChromatographyInitial cleanup of crude material.Silica gel column; gradient elution (e.g., Methanol in Dichloromethane).
Preparative RP-HPLCFinal polishing to achieve >95% purity.C18 column; gradient of Acetonitrile in Water (often with 0.1% TFA).[18]
LyophilizationRemoval of HPLC solvents to yield a solid product.Standard lyophilizer protocol.[18]
Characterization
LC-MSConfirm purity and verify molecular weight.Analytical C18 column; comparison of observed m/z with calculated mass.
¹H and ¹³C NMRConfirm chemical structure and integrity.Standard NMR acquisition in a suitable deuterated solvent (e.g., DMSO-d₆).[19]
Native Mass SpectrometryAdvanced: Confirm ternary complex formation.Specialized instrumentation to analyze non-covalent protein-PROTAC complexes.[20][21]

Purification Procedure:

  • Initial Cleanup (Optional): If the crude reaction mixture from Protocol 3 is complex, perform flash chromatography to remove major impurities.

  • Final Purification: Purify the material by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Fraction Analysis: Collect fractions corresponding to the product peak and analyze their purity by analytical LC-MS.

  • Solvent Removal: Pool the pure fractions and remove the solvents via lyophilization to obtain the final PROTAC as a fluffy powder.

Characterization: The identity and purity of the final PROTAC must be rigorously confirmed. High-resolution mass spectrometry (HRMS) provides an exact mass, while 1D and 2D NMR spectroscopy confirms the covalent structure. For biological activity, purity of >95% as determined by analytical HPLC is the standard.

Conclusion

The Boc-aminooxy-PEG2-amine linker offers a powerful and modular platform for the synthesis of PROTACs. The strategic use of an orthogonal Boc-protected aminooxy handle allows for a robust synthetic sequence involving standard amide coupling followed by a highly efficient and chemoselective oxime ligation. This approach provides researchers with the flexibility to rapidly generate and test diverse combinations of warheads and E3 ligase ligands, accelerating the discovery of novel protein degraders. The protocols outlined herein provide a self-validating system, from synthesis and purification to final characterization, empowering scientists to confidently construct these complex and promising therapeutic agents.

References

  • Rowsell, E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available at: [Link]

  • Donovan, K.A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications. Available at: [Link]

  • Jin, W., et al. (2022). Applications and Limitations of Oxime-Linked “Split PROTACs”. ChemMedChem. Available at: [Link]

  • Ahmad, I., et al. (2025). Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

  • Testa, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Sun, X., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. Available at: [Link]

  • Iacob, R.E., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Available at: [Link]

  • Wyleciał, M., et al. (2025). PROTAC Technology as a New Tool for Modern Pharmacotherapy. International Journal of Molecular Sciences. Available at: [Link]

  • Donovan, K.A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]

  • MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. Available at: [Link]

  • Yang, C., et al. (2024). Reversible in-situ assembly of PROTACs using iminoboronate conjugation. ResearchGate. Available at: [Link]

  • Oxford Academic. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. Available at: [Link]

  • Barran, P., et al. (2026). Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation. bioRxiv. Available at: [Link]

  • PoliTO. Design and rationalizing warhead for the PROTAC targeting gamma-tubulin using neural networks. WebThesis. Available at: [Link]

  • Gademann, K., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry. Available at: [Link]

  • Gabdulkhaev, R., & Kholina, J. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. Available at: [Link]

  • Aurigene. (2025). PROTAC Discovery and Development Services. Aurigene Pharmaceutical Services. Available at: [Link]

  • St-Denis, C., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bondeson, D.P., et al. (2026). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Available at: [Link]

  • Promega. (2022). PROTACs: Just the FAQs. Promega Connections. Available at: [Link]

Sources

Application Note: Site-Specific Protein Modification Using Aminooxy PEG Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers implementing site-specific protein PEGylation. It synthesizes established bioconjugation chemistry with advanced catalytic strategies.[1]

Abstract

Nonspecific modification of proteins (e.g., NHS-ester labeling of lysines) often results in heterogeneous mixtures and loss of biological activity due to steric hindrance at the active site. This guide details a robust protocol for site-specific PEGylation via oxime ligation. By generating a unique N-terminal aldehyde handle on Serine/Threonine residues and reacting it with an aminooxy-PEG reagent, researchers can achieve high-fidelity, bioorthogonal conjugation. This protocol incorporates nucleophilic catalysis (using aniline or m-phenylenediamine) to accelerate reaction kinetics under mild physiological conditions.

Mechanism of Action

The core chemistry relies on the reaction between an aminooxy group (


) and an aldehyde  (

) or ketone. Unlike hydrazones, which are susceptible to hydrolysis, the resulting oxime bond (

) is thermodynamically stable and hydrolytically resistant under physiological conditions [1].
The Catalytic Cycle

At neutral pH, oxime formation is slow because the rate-determining step is the dehydration of the tetrahedral intermediate. Nucleophilic catalysts like aniline or m-phenylenediamine (mPDA) dramatically accelerate this by forming a highly reactive protonated Schiff base intermediate with the protein aldehyde, which is then rapidly attacked by the aminooxy-PEG [2].

OximeLigation ProtAld Protein-Aldehyde (Electrophile) SchiffBase Protonated Schiff Base (Activated Intermediate) ProtAld->SchiffBase + Catalyst (- H₂O) Catalyst Catalyst (Aniline/mPDA) SchiffBase->Catalyst Regeneration Product PEGylated Protein (Stable Oxime) SchiffBase->Product + Aminooxy-PEG PEG Aminooxy-PEG (Nucleophile) Water H₂O

Figure 1: Nucleophilic catalysis mechanism. The catalyst (aniline/mPDA) activates the aldehyde, facilitating rapid attack by the aminooxy nucleophile and is regenerated in the process.

Pre-requisite: Generating the N-Terminal Handle

Most proteins do not possess native aldehydes. For site-specificity, we exploit the unique 1,2-amino alcohol structure of N-terminal Serine (Ser) or Threonine (Thr) residues. Mild oxidation with Sodium Periodate (


) specifically cleaves the bond between the 

-amine and the

-hydroxyl, generating an N-terminal glyoxylyl group (aldehyde) without affecting other residues [3].

Note: If your protein does not have an N-terminal Ser/Thr, this protocol requires genetic engineering (e.g., TEV protease cleavage to expose N-terminal Ser) or enzymatic labeling (e.g., Formylglycine Generating Enzyme).

Experimental Protocol

Phase 1: Site-Specific Oxidation (N-Terminal Ser/Thr)

Objective: Convert N-terminal Ser/Thr to an N-terminal Aldehyde.

Reagents:

  • Protein Stock: 1–5 mg/mL in PBS (pH 7.4). Avoid Tris or amine-containing buffers.

  • Oxidant: Sodium Periodate (

    
    ), 100 mM fresh stock in water.
    
  • Quencher: Ethylene Glycol or Methionine (1 M stock).

Step-by-Step:

  • Buffer Exchange: Ensure protein is in PBS or HEPES (pH 7.0–7.4). Amine buffers (Tris, Glycine) can interfere but are less critical here than in NHS-ester chemistry; however, phosphate is safest.

  • Oxidation: Add

    
     to the protein solution to a final concentration of 3–5 equivalents  (molar ratio).
    
    • Example: For 50 µM protein, add 150–250 µM

      
      .
      
  • Incubation: Incubate on ice (4°C) for 15–20 minutes in the dark.

    • Critical: Do not exceed 30 minutes or use high excess (>10 eq) to prevent non-specific oxidation of Methionine or Tryptophan side chains [4].

  • Quenching: Add Ethylene Glycol to a final concentration of 10 mM. Incubate for 5 minutes.

  • Purification (Crucial): Remove excess periodate immediately using a desalting column (e.g., Zeba Spin, PD-10) equilibrated in the Conjugation Buffer (see Phase 2).

    • Why? Residual periodate will oxidize the aminooxy group of your PEG reagent, destroying it before it can react.

Phase 2: Oxime Ligation (PEGylation)

Objective: Conjugate Aminooxy-PEG to the activated protein.

Reagents:

  • Oxidized Protein: From Phase 1.

  • Aminooxy-PEG: Dissolved in water or DMSO.

  • Catalyst: m-phenylenediamine (mPDA) or Aniline.[2][3]

    • Recommendation: Use mPDA (10–50 mM final) for faster kinetics at neutral pH [5]. Use Aniline (100 mM) if mPDA is unavailable.

  • Conjugation Buffer: 100 mM Sodium Acetate (pH 4.5) OR PBS (pH 6.5–7.0) with catalyst.[1][2][3][4][5]

    • Note: Reaction is naturally faster at pH 4.5. With catalyst, pH 6.5–7.0 is viable for acid-sensitive proteins.

Step-by-Step:

  • Reaction Mix: Combine the following in a microcentrifuge tube:

    • Oxidized Protein (10–50 µM final).

    • Catalyst (mPDA to 25 mM final concentration).

    • Aminooxy-PEG (10–20 molar excess over protein).

  • Incubation: Incubate at 25°C (Room Temp) for 2–16 hours.

    • Time: With 25 mM mPDA, reaction is often complete in <4 hours. Without catalyst, 16+ hours is required.

  • Monitoring: Analyze a small aliquot via SDS-PAGE or HPLC. A shift in molecular weight confirms conjugation.

  • Purification: Remove excess PEG and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation Step1 Protein (N-term Ser/Thr) + NaIO4 (3-5 eq) Step2 Incubate 15 min @ 4°C (Dark) Step1->Step2 Step3 Quench & Desalt (Remove NaIO4) Step2->Step3 Step4 Add Aminooxy-PEG (20x) + mPDA Catalyst (25mM) Step3->Step4 Transfer to Conjugation Buffer Step5 Incubate 4-16h @ RT Step4->Step5 Step6 Final Purification (SEC / Dialysis) Step5->Step6

Figure 2: Complete experimental workflow for N-terminal site-specific PEGylation.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too high (no catalyst)Lower pH to 4.5 or add 25–50 mM mPDA catalyst [5].
Residual PeriodateEnsure thorough desalting before adding PEG. Periodate destroys aminooxy groups.
Insufficient PEG excessIncrease PEG:Protein ratio to 50:1.
Protein Precipitation Acidic pH instabilityPerform reaction at pH 6.5–7.0 using high concentration catalyst (mPDA).
Multiple PEGylations Non-specific oxidationReduce

incubation time to <10 mins and use strict 3 eq stoichiometry.
No Reaction N-term is not Ser/ThrVerify sequence. N-terminal Met-Ser- will NOT work; the Ser must be the very first residue.

Characterization

  • SDS-PAGE: PEGylation adds significant hydrodynamic radius. A 5 kDa PEG may cause a shift appearing as 10–15 kDa on a gel due to slow migration. Stain with Coomassie (protein) and Iodine/Barium Chloride (PEG specific) for dual verification.

  • RP-HPLC: The PEGylated conjugate will elute earlier (if using SEC) or have a distinct retention time on C4/C8 columns compared to the native protein.

  • Mass Spectrometry: ESI-MS is ideal. Expect a mass increase corresponding to the PEG MW + Oxime linkage. Note that PEG is polydisperse, so the "peak" will be a bell curve.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine. Bioconjugate Chemistry, 3(2), 138–146. Link

  • Levine, P. M., et al. (2014). Intrinsic Bioconjugation for Site-Specific Protein PEGylation at N-Terminal Serine.[6] Chemical Communications, 50, 6958-6960. Link

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[3][5] Bioconjugate Chemistry, 24(7), 1277–1294. Link

Sources

Precision Engineering of Aldehyde-Functionalized Surfaces for Aminooxy Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-OX

Abstract & Strategic Value

The immobilization of biomolecules via aldehyde-aminooxy chemistry represents a gold standard in bioconjugation due to the formation of the oxime bond . Unlike the hydrolytically unstable Schiff bases formed with primary amines, oxime linkages (


) exhibit exceptional stability in physiological environments (

) and enhanced chemoselectivity.

This guide details the preparation of aldehyde-functionalized surfaces (glass and gold) and the subsequent immobilization of aminooxy-modified ligands.[1] It moves beyond generic protocols by integrating nucleophilic catalysis (aniline/pPDA) to accelerate reaction kinetics at neutral pH, ensuring the integrity of sensitive biological payloads.

Scientific Foundation: The Oxime Ligation Mechanism[2]

The Kinetic Challenge

While thermodynamically stable, the formation of oxime bonds at neutral pH is kinetically slow (


). The rate-limiting step is the dehydration of the tetrahedral intermediate.
The Catalytic Solution

To achieve high-density immobilization without using harsh acidic conditions (pH < 4.5), nucleophilic catalysis is required. Aniline (or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-phenylenediamine) acts as a nucleophilic catalyst.[2][3] It reacts rapidly with the surface aldehyde to form a highly electrophilic protonated Schiff base intermediate, which then undergoes rapid transimination with the aminooxy ligand.
Mechanism Visualization

The following diagram illustrates the aniline-catalyzed pathway that bypasses the slow direct attack.[4]

OximeMechanism Aldehyde Surface Aldehyde (Electrophile) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase Fast Nucleophilic Attack (- H2O) Aniline Aniline Catalyst Aniline->SchiffBase Catalysis Oxime Stable Oxime Bond (Final Product) SchiffBase->Oxime Rapid Transimination (+ Aniline Release) Aminooxy Aminooxy Ligand (Nucleophile) Aminooxy->Oxime

Figure 1: Aniline-catalyzed oxime ligation.[2][4] The catalyst activates the surface aldehyde, facilitating rapid coupling at mild pH.

Substrate Preparation Protocols

Method A: Glass/Silica Functionalization (Silanization)

Best for: Microarrays, glass slides, and silica beads.

Reagent Selection
  • Precision Route: Triethoxysilylbutyraldehyde (TESBA). Provides a direct, defined aldehyde surface.

  • Standard Route: APTES + Glutaraldehyde. Lower cost, but risks polymeric crosslinking on the surface. We recommend the Precision Route for quantitative assays.

Protocol: Direct Silanization with TESBA
  • Surface Activation (Cleaning):

    • Immerse glass slides in Piranha solution (

      
      
      
      
      
      ) for 20 minutes. Warning: Exothermic and corrosive.
    • Rinse extensively with ultrapure water (

      
      ) and dry under a nitrogen stream.
      
    • Alternative: Oxygen plasma treat (100W, 5 min) if Piranha is too hazardous.

  • Silanization:

    • Prepare a 1% (v/v) TESBA solution in anhydrous ethanol (95%) containing 5% water and 1 mM acetic acid (to hydrolyze silanes).

    • Incubate cleaned slides in the solution for 2 hours at room temperature with gentle shaking.

    • Why Acetic Acid? Slightly acidic conditions promote silanol hydrolysis and condensation onto the glass hydroxyls while preventing bulk polymerization in solution.

  • Curing (Critical Step):

    • Rinse slides with ethanol to remove unbound silanes.

    • Bake slides at 110°C for 30 minutes . This drives the covalent condensation (Si-O-Si bond formation), ensuring monolayer stability.

  • Storage:

    • Store in a vacuum desiccator. Aldehydes can oxidize to carboxylic acids over time if exposed to air/humidity.

Method B: Gold Surface Functionalization (Self-Assembled Monolayers)

Best for: SPR chips (Biacore), electrochemical sensors.

Protocol: Thiol-PEG-Aldehyde SAM
  • Cleaning:

    • Clean gold surface with UV/Ozone for 10 minutes or an ethanol rinse.

  • Incubation:

    • Dissolve HS-PEG-CHO (MW 1k-5k) in ethanol to a concentration of 1 mM .

    • Expert Tip: Include a diluent thiol (e.g., mercaptohexanol) at a 1:10 ratio (CHO:Diluent) to space out the aldehyde groups. This prevents steric hindrance during biomolecule coupling.

    • Immerse the gold chip for 12–18 hours in the dark.

  • Rinse:

    • Rinse with ethanol and dry with nitrogen. Use immediately.

Aminooxy Coupling Protocol (The Immobilization)[6]

This protocol utilizes aniline catalysis to drive the reaction at pH 6.0–7.0, preserving protein structure while ensuring rapid conjugation.

Reagents
  • Coupling Buffer: 100 mM Citrate-Phosphate Buffer (pH 6.0) or PBS (pH 7.0). Note: Lower pH (4.5) is faster but may denature some proteins.

  • Catalyst: Aniline (pure) or

    
    -Phenylenediamine (pPDA).
    
  • Ligand: Aminooxy-functionalized biomolecule (Peptide, Glycan, or DNA).

Step-by-Step Workflow
  • Catalyst Preparation:

    • Prepare a 100 mM Aniline stock in the Coupling Buffer.

    • Note: If using pPDA, use 10 mM as it is a more potent catalyst but prone to oxidation (keep solution fresh and protected from light).

  • Reaction Mix:

    • Dissolve the aminooxy-ligand in the Catalyst/Buffer solution. Target concentration: 10–100 µM .

  • Coupling:

    • Apply the reaction mix to the aldehyde-functionalized surface.

    • Incubate for 1–2 hours at room temperature in a humidified chamber.

    • Without catalyst:[5] This step would require 12–24 hours.

  • Washing:

    • Wash

      
       min with PBS + 0.1% Tween-20 to remove non-specifically bound ligands.
      
    • Rinse with ultrapure water.

  • Capping (Optional but Recommended):

    • Incubate surface with 10 mM Hydroxylamine or O-Methylhydroxylamine for 15 min to quench any remaining aldehyde groups, preventing non-specific binding during assays.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Surface Prep cluster_1 Phase 2: Coupling Clean 1. Cleaning (Piranha/Plasma) Silanize 2. Silanization (TESBA, 2 hrs) Clean->Silanize Cure 3. Curing (110°C, 30 min) Silanize->Cure Mix 4. Catalyst Mix (Ligand + 100mM Aniline) Cure->Mix Transfer to Reaction Chamber Incubate 5. Incubation (1-2 Hours, pH 6.0) Mix->Incubate Wash 6. Wash & Cap (PBS-Tween / Hydroxylamine) Incubate->Wash

Figure 2: Complete experimental workflow for glass slide preparation and immobilization.

Quality Control & Characterization

Data validation is essential to confirm surface reactivity.

MethodExpected ResultPurpose
Contact Angle (Goniometry)

Verifies hydrophobicity shift from clean glass (

) to aldehyde monolayer.
X-Ray Photoelectron Spectroscopy (XPS) C1s peak at ~288 eV (C=O)Confirms presence of carbonyl groups.
Fluorescence Assay High Signal / Low BackgroundSelf-Validating Step: Incubate a test slide with Alexa Fluor 488-Aminooxy (10 µM).
Ellipsometry Thickness ~0.8–1.2 nmConfirms monolayer formation (vs. multilayer polymer).

Troubleshooting & Expert Tips

  • Issue: Low Coupling Efficiency.

    • Cause: Oxidation of surface aldehydes to carboxylic acids.

    • Fix: Store slides under vacuum. If old, re-generate aldehydes by treating with dilute HCl (if using acetal-protected silanes) or simply prepare fresh.

    • Boost: Switch catalyst to 10 mM p-phenylenediamine (pPDA) . It is 10–100x more efficient than aniline at neutral pH.

  • Issue: High Background/Haze.

    • Cause: Silane polymerization during the coating step.[6]

    • Fix: Ensure the ethanol solvent is anhydrous (<5% water) and filter the silane solution (0.2 µm) before use. Reduce silanization time.

  • Stability Note:

    • The oxime bond is stable at pH 5–9.[7][8] If the surface must withstand pH < 4, reduce the oxime bond to a hydroxylamine using Sodium Cyanoborohydride (

      
      ) , though this reverts the bond to a single bond and may alter flexibility.
      

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[8] Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Rashidian, M., et al. (2013). Kinetics of Aniline-Catalyzed Oxime Ligation. Bioconjugate Chemistry, 24(7), 1277–1294. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Aminooxy-Aldehyde Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art and science of aminooxy-aldehyde conjugation, a cornerstone of modern bioconjugation.[1][2] This guide is crafted for researchers, scientists, and drug development professionals who are navigating the intricacies of oxime ligation. Here, we move beyond simple protocols to explore the fundamental principles that govern these reactions, with a special focus on the critical role of pH. Our goal is to empower you with the knowledge to not only troubleshoot existing experiments but to proactively design more robust and efficient conjugation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common questions and challenges encountered in the lab. We delve into the "why" behind the observations, providing you with the scientific rationale to make informed decisions.

Q1: What is the optimal pH for an uncatalyzed aminooxy-aldehyde conjugation reaction, and why?

A1: For uncatalyzed reactions, the optimal pH typically lies within a slightly acidic range of 4.0 to 5.0.[3][4][5][6] This is due to a delicate balance between two competing factors that govern the reaction mechanism:

  • Protonation of the Carbonyl Group: In an acidic environment, the carbonyl oxygen of the aldehyde gets protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aminooxy group.[6]

  • Nucleophilicity of the Aminooxy Group: The aminooxy group (-ONH₂) is the nucleophile in this reaction. However, at very low pH, this group becomes protonated to form -ONH₃⁺, which is no longer nucleophilic.[6] This effectively halts the reaction.

The pH range of 4-5 represents the "sweet spot" where a sufficient population of carbonyl groups is protonated to accelerate the reaction, while the majority of the aminooxy groups remain in their active, unprotonated form.[4]

Q2: My reaction is sluggish or providing low yields at a neutral pH (pH ~7.0). What is happening?

A2: It is a common and expected observation for uncatalyzed oxime ligations to be significantly slower at neutral pH compared to the optimal acidic range.[6][7][8][9] The primary reason is the reduced rate of the rate-limiting step: the acid-catalyzed dehydration of the tetrahedral intermediate that forms after the initial nucleophilic attack.[7] At neutral pH, there is a lower concentration of protons available to facilitate this crucial water elimination step. This challenge is frequently encountered in biological applications where sensitive molecules necessitate milder reaction conditions.[6][7]

Q3: I need to perform the conjugation at a neutral pH because my biomolecule is acid-sensitive. How can I improve my reaction rate?

A3: This is a very common requirement in bioconjugation. The most effective strategy is to employ a nucleophilic catalyst. Aniline and its derivatives are well-established catalysts that can dramatically accelerate oxime ligation at neutral pH.[3][6][10][11]

The mechanism of aniline catalysis involves the formation of a more reactive intermediate. The aniline first reacts with the aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic and thus more readily attacked by the aminooxy nucleophile, leading to a substantial increase in the overall reaction rate.[11][12]

Q4: Are there more effective catalysts than aniline for neutral pH ligations?

A4: Yes, research has identified several aniline derivatives that are more potent catalysts.[13] Electron-donating groups on the aniline ring enhance catalytic activity.[5][14] Notably, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated significantly higher efficiency than aniline at neutral pH.[4][5][15] For instance, p-phenylenediamine has been shown to be up to 19-fold faster than aniline at pH 7.[5][11] The increased efficacy of these diamine derivatives is also partly due to their greater aqueous solubility, which allows for the use of higher catalyst concentrations.[11]

Q5: How does pH affect the stability of the final oxime bond?

A5: The oxime bond is known for its exceptional stability compared to other imine-based linkages like hydrazones.[3][16][17] However, its stability is pH-dependent. The hydrolysis of an oxime bond is acid-catalyzed.[16][18] Therefore, the linkage is generally very stable at physiological pH (~7.4) but becomes more susceptible to cleavage under acidic conditions (pH < 5).[15][18] For most applications requiring long-term stability in a biological environment, the oxime linkage is a highly reliable choice.[16]

Q6: I am observing multiple products or impurities. What are the potential causes related to pH and reaction conditions?

A6: While oxime ligation is highly chemoselective, side reactions can occur.[10] Consider the following possibilities:

  • Reaction with Other Nucleophiles: If your biomolecule contains other nucleophilic groups, such as primary amines, they can potentially compete with the aminooxy group to form less stable imines (Schiff bases), especially if present in high concentrations.[10] Maintaining an optimal pH can help ensure the desired chemoselectivity.

  • Hydrolysis of NHS Esters: If you are using an N-hydroxysuccinimide (NHS) ester to introduce the aminooxy or aldehyde functionality, be aware that NHS esters are prone to hydrolysis, particularly at higher pH values. This will lead to a non-reactive carboxylic acid and incomplete conjugation.[10]

  • Product Degradation During Purification: Prolonged exposure to harsh pH conditions (either very low or very high) during purification steps can lead to the degradation of the oxime linkage or the biomolecule itself.[10][15]

Data Summary & Quantitative Insights

To provide a clearer picture of the factors discussed, the following tables summarize key quantitative data on the effect of pH and catalysts on oxime ligation.

Table 1: Effect of pH on Aniline-Catalyzed Oxime Ligation

pHReactantsCatalyst (Concentration)Rate Enhancement (vs. uncatalyzed)
4.5Peptide-aldehyde & aminooxy-peptideAniline (100 mM)Up to 400-fold[3]
7.0Peptide-aldehyde & aminooxy-peptideAniline (100 mM)Up to 40-fold[3]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystpHConcentrationFold Rate Increase (vs. Uncatalyzed)Relative Efficiency
Aniline7.0100 mM~40[15]Baseline
p-phenylenediamine7.010 mM~120[5][15]~19x vs. Aniline[5][11]
m-phenylenediamine7.4High-Up to 15x more efficient than aniline[9][15]

Visualizing the Reaction and Logic

To better understand the chemical processes and decision-making workflows, the following diagrams have been created.

Oxime_Ligation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Limiting) Aldehyde R-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Aminooxy R'-ONH₂ Aminooxy->Intermediate Oxime R-CH=N-OR' (Oxime) Intermediate->Oxime Dehydration (Acid-Catalyzed) Water H₂O

Caption: The two-step mechanism of oxime ligation.

Aniline_Catalysis_Mechanism Aldehyde R-CHO SchiffBase Protonated Schiff Base (More Reactive) Aldehyde->SchiffBase + Aniline, + H⁺ Aniline Catalyst (Aniline) Oxime Oxime Product SchiffBase->Oxime + Aminooxy Aminooxy R'-ONH₂ Oxime->Aniline Regenerates Catalyst pH_Optimization_Workflow start Start: Low Yield or Slow Reaction is_biomolecule_stable Is biomolecule stable at acidic pH? start->is_biomolecule_stable run_acidic Perform reaction at pH 4.0-5.0 is_biomolecule_stable->run_acidic Yes use_catalyst Use a nucleophilic catalyst at neutral pH (6.5-7.5) is_biomolecule_stable->use_catalyst No end End: Optimized Reaction run_acidic->end check_catalyst_efficiency Is reaction rate still too slow? use_catalyst->check_catalyst_efficiency optimize_catalyst Increase catalyst concentration or switch to a more potent catalyst (e.g., p-phenylenediamine) check_catalyst_efficiency->optimize_catalyst Yes check_other_factors Troubleshoot other factors: - Reagent concentration & purity - Temperature - Buffer composition check_catalyst_efficiency->check_other_factors No optimize_catalyst->check_other_factors check_other_factors->end

Caption: A decision-making workflow for pH optimization.

Experimental Protocols

Here we provide detailed, actionable protocols for key experiments related to optimizing your aminooxy-aldehyde conjugations.

Protocol 1: General Procedure for pH Optimization of an Uncatalyzed Oxime Ligation

This protocol provides a framework for systematically determining the optimal pH for your specific reaction components.

1. Reagent Preparation:

  • Buffer Solutions: Prepare a series of buffers with varying pH values. For example:
  • 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5
  • 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5 [4] * Reactant Stock Solutions: Prepare concentrated stock solutions of your aminooxy-functionalized molecule and your aldehyde- or ketone-containing molecule in a compatible solvent (e.g., water, DMSO, or DMF). [4] 2. Reaction Setup:
  • In separate microcentrifuge tubes, set up a reaction for each pH point.
  • Combine the buffer, the aldehyde-containing molecule stock solution, and the aminooxy-containing molecule stock solution to the desired final concentrations. A typical starting point is a 10 to 50-fold molar excess of the aminooxy reagent. [10] * Ensure the final concentration of any organic solvent (like DMSO) is consistent across all reactions and is low enough to not interfere with your biomolecule's stability.
  • Incubate all reactions at a constant temperature (e.g., room temperature or 37°C).

3. Reaction Monitoring:

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction tube.
  • Analyze the samples using an appropriate technique such as RP-HPLC, LC-MS, or SDS-PAGE to monitor the formation of the oxime product and the consumption of starting materials. [3][4][19] 4. Data Analysis:
  • Quantify the amount of product formed at each time point for each pH value.
  • Plot the product concentration versus time to determine the initial reaction rates.
  • Compare the reaction rates and final yields across the pH range to identify the optimal pH for your specific conjugation. [4]
Protocol 2: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol outlines a typical setup for performing a catalyzed conjugation under physiological conditions.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a suitable buffer, such as 100 mM phosphate buffer at pH 7.0. [11]Crucially, ensure the buffer does not contain primary amines (e.g., Tris buffer), as these can compete in the reaction.
  • Reactant Solutions:
  • Dissolve the aldehyde-containing biomolecule in the reaction buffer to a desired concentration (e.g., 10 µM). [3] * Prepare a solution of the aminooxy-functionalized molecule in the same buffer (e.g., 13 µM for a small excess). [3] * Catalyst Stock Solution: Prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO or a saturated aqueous solution of p-phenylenediamine). [11] 2. Reaction Setup:
  • In a reaction vessel, combine the solution of the aldehyde-containing biomolecule and the aminooxy-containing molecule.
  • Initiate the reaction by adding the catalyst stock solution to the desired final concentration. For aniline, this is typically 10-100 mM; for more potent catalysts like p-phenylenediamine, 2-10 mM is often sufficient. [10][19] 3. Incubation and Monitoring:
  • Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours. [15] * The progress of the conjugation can be monitored by techniques such as SDS-PAGE (observing a molecular weight shift), mass spectrometry, or HPLC. [15][19] 4. Purification:
  • Once the reaction has reached the desired level of completion, purify the resulting bioconjugate to remove excess reagents and catalyst.
  • Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of your biomolecule. [3][15]

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology. [Link]

  • American Chemical Society. (2006). Aniline Catalyzes Imine Formation. ACS News. [Link]

  • Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry. [Link]

  • Chen, Y., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules. [Link]

  • ResearchGate. (2025). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

  • Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • De, S., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. [Link]

  • Glen Research. (2013). Technical Brief - Aldehyde and AminoOxy conjugations. Glen Report 25.15. [Link]

  • ResearchGate. (2025). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

Sources

Increasing oxime ligation efficiency with aniline catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioconjugation Support Center

You are likely here because your standard oxime ligation (reaction between an aldehyde/ketone and an aminooxy group) is proceeding too slowly, requiring harsh acidic conditions that threaten your protein's stability, or yielding poor conversion rates.

The Solution: Nucleophilic Catalysis.[1][2][3][4] While traditional oxime ligation is slow at neutral pH (


), the addition of aniline  or its derivatives (like p-phenylenediamine) can accelerate reaction rates by 40–400 fold  without requiring denaturing acidic conditions.

This guide provides the mechanistic grounding, optimized protocols, and troubleshooting steps to master this reaction.

Part 1: The Mechanism (Why It Works)

To troubleshoot effectively, you must understand the "Aniline Effect." The rate-limiting step in standard oxime ligation is the dehydration of the tetrahedral intermediate. Aniline bypasses this by forming a highly reactive Schiff base intermediate.

Catalytic Cycle Visualization

OximeCatalysis Aldehyde Aldehyde/Ketone (Slow Electrophile) SchiffBase Protonated Schiff Base (Super-Electrophile) Aldehyde->SchiffBase Fast Dehydration (+ Aniline) Aniline Aniline Catalyst (Nucleophile) SchiffBase->Aniline Catalyst Regeneration Oxime Stable Oxime Product (Conjugate) SchiffBase->Oxime Rapid Transimination (+ Aminooxy) Aminooxy Aminooxy Ligand (R-O-NH2)

Figure 1: The catalytic cycle.[5][6][7] Aniline attacks the carbonyl to form a protonated Schiff base (red), which is far more susceptible to nucleophilic attack by the aminooxy group than the original aldehyde.

Part 2: Optimized Protocols

Do not rely on a single "universal" protocol. Choose the method based on your pH constraints and available reagents.

Comparison of Catalysts
FeatureAniline (Standard)p-Phenylenediamine (pPDA) (High-Performance)5-Methoxyanthranilic Acid (5-MAA) (Biocompatible)
Optimal pH 4.5 – 6.06.0 – 7.06.0 – 7.4
Rate Enhancement ~400x~10-15x faster than AnilineComparable to pPDA
Typical Conc. 100 mM10 – 50 mM10 – 50 mM
Solubility ModerateHighHigh
Toxicity High (Must remove)ModerateLower
Protocol A: The "Gold Standard" (Aniline at pH 4.5)

Best for robust proteins/peptides where maximum rate is required.

  • Buffer Prep: Prepare 0.1 M NaOAc (Sodium Acetate), pH 4.5.

  • Catalyst Addition: Add Aniline to a final concentration of 100 mM .

    • Note: Aniline is a liquid.[4] Density

      
       1.02 g/mL. Verify pH after addition; aniline is a base and will raise the pH. Re-adjust to 4.5 using HCl.
      
  • Reactant Mixing:

    • Protein (Aldehyde/Ketone): 10–50 µM.

    • Aminooxy Ligand: 5–10 equivalents (excess).

  • Incubation: 1–4 hours at 25°C.

  • Quenching/Purification: Remove aniline immediately via Desalting Column (PD-10) or Dialysis. Aniline can interfere with downstream UV/Vis quantification (absorbs at ~230/280 nm).

Protocol B: Neutral pH Ligation (pPDA at pH 7.0)

Best for pH-sensitive proteins or when high salt/aniline concentrations cause precipitation.

  • Buffer Prep: Phosphate Buffered Saline (PBS), pH 7.0 – 7.4.

  • Catalyst Addition: Add p-phenylenediamine (pPDA) to 10 mM .

    • Critical: pPDA oxidizes over time (turns dark). Use fresh stock solutions.

  • Reactant Mixing:

    • Protein: 10–50 µM.

    • Aminooxy Ligand: 10–20 equivalents.

  • Incubation: 2–6 hours at 25°C.

  • Purification: Desalting/Dialysis.

Part 3: Troubleshooting Guide

Symptom: Reaction is sluggish (<50% yield after 4 hours)
  • Diagnostic 1: Check the pH.

    • Mechanism:[8] The reaction requires protons. If pH > 6.0 using standard Aniline, the Schiff base is not sufficiently protonated.

    • Fix: Lower pH to 4.5 OR switch to pPDA or mPDA , which are more effective nucleophiles at neutral pH.

  • Diagnostic 2: Check Reactant Concentration.

    • Mechanism:[8] Oxime ligation is second-order. If protein is dilute (<5 µM), kinetics plummet.

    • Fix: Concentrate protein to >20 µM before reaction.

  • Diagnostic 3: Steric Hinderance.

    • Fix: If the ketone is buried, increase catalyst concentration to 100 mM and temperature to 37°C (if protein tolerates it).

Symptom: Protein Precipitates upon Aniline Addition
  • Diagnostic: Hydrophobic Shift.

    • Mechanism: 100 mM Aniline significantly alters the solution's hydrophobicity and ionic strength.

    • Fix: Switch to 10 mM pPDA or 5-MAA . These achieve similar catalytic rates at much lower concentrations, preserving protein solubility.

Symptom: Side Adducts Observed on Mass Spec
  • Diagnostic: Stable Schiff Base.

    • Mechanism:[8][6] Sometimes the intermediate Schiff base (Protein=Aniline) is stable and doesn't transiminate.

    • Fix: Ensure the Aminooxy ligand is in excess (at least 10x). Perform extensive dialysis after the reaction. The Schiff base is reversible; removing free aniline drives the equilibrium back to the aldehyde or forward to the oxime if aminooxy is present.

Part 4: Advanced FAQ

Q: Can I use this for DNA/RNA labeling? A: Yes, but be cautious with pH. DNA is prone to depurination (loss of A/G bases) at pH < 5.0 over long periods.

  • Recommendation: Use pPDA catalyst at pH 6.5–7.0 for oligonucleotide conjugation to ensure backbone integrity.

Q: Why does p-phenylenediamine (pPDA) work better than Aniline at pH 7? A: It comes down to electronics. The para-amino group on pPDA donates electrons into the ring, making the nucleophilic amine more reactive (higher nucleophilicity) and stabilizing the protonated Schiff base intermediate at neutral pH, allowing the reaction to proceed without acidic help.

Q: How do I remove the catalyst? It absorbs UV. A: Aniline and pPDA are small molecules.

  • Proteins: Use Zeba Spin Desalting Columns (7K MWCO) or dialysis.

  • Peptides: Use HPLC (Reverse Phase). The catalyst will elute in the solvent front or early gradients.

References

  • Dirksen, A., & Dawson, P. E. (2006).[1][4] "Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry." Journal of the American Chemical Society.[1][4][7][9]

    • The seminal paper establishing aniline as a c
  • Rashidian, M., et al. (2013).[10] "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation."[10] Bioconjugate Chemistry.

    • Establishes mPDA and pPDA as superior catalysts
  • Crisalli, P., & Kool, E. T. (2013).[3] "Water-soluble organocatalysts for hydrazone and oxime formation." The Journal of Organic Chemistry.

    • Introduces anthranilic acid derivatives (5-MAA)
  • Agten, S. M., et al. (2016).[2][8] "Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis." Journal of Peptide Science.

    • Comprehensive review of the methodology.

Sources

Technical Support Center: A Guide to Boc-Aminooxy-PEG2-Amine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for troubleshooting Boc-aminooxy-PEG2-amine conjugations. As researchers and drug development professionals, you understand the power of precise biomolecule modification. The Boc-aminooxy-PEG2-amine linker is a versatile heterobifunctional tool designed for this purpose, enabling a stepwise conjugation strategy. This process typically involves two key stages: first, coupling the terminal amine to your first molecule (e.g., a payload or dye) via a stable amide bond; and second, after deprotection of the Boc group, ligating the exposed aminooxy group to an aldehyde or ketone on a target biomolecule (e.g., an antibody or protein) to form a highly stable oxime bond.[1]

Low yields can be a significant roadblock, consuming valuable time and resources. This guide is structured to address the most common failure points in this workflow, providing not just solutions but also the underlying chemical principles to empower you to optimize your specific system. We will dissect the process, from Boc deprotection to the critical oxime ligation step, ensuring your protocols are robust and self-validating.

Core Troubleshooting Workflow

Before diving into specific FAQs, it's helpful to visualize the logical flow of troubleshooting. A low yield in the final product is rarely due to a single isolated issue. It is often a cumulative effect of inefficiencies in prior steps. The following workflow provides a systematic approach to diagnosing the problem.

TroubleshootingWorkflow Start Low Final Conjugate Yield Check_Intermediate Analyze Purity & Identity of Amine-Coupled Intermediate (LC-MS) Start->Check_Intermediate Start Here Check_Deprotection Confirm Complete Boc Deprotection (LC-MS / TNBSA Assay) Check_Intermediate->Check_Deprotection Intermediate OK? Analyze_Ligation Analyze Final Ligation Reaction (RP-HPLC / LC-MS) Check_Deprotection->Analyze_Ligation Deprotection OK? Success Yield Issue Identified Analyze_Ligation->Success

Caption: A logical decision tree for troubleshooting low conjugation yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The questions are organized to follow the typical experimental sequence.

Part 1: Boc Group Deprotection

The first critical step after coupling the linker's amine is the quantitative removal of the tert-Butyloxycarbonyl (Boc) protecting group to unmask the reactive aminooxy functionality.[1]

Q1: How can I be certain that the Boc deprotection is complete?

A1: Incomplete Boc deprotection is a frequent cause of low final yields, as the protected aminooxy group cannot react with the target carbonyl. You must validate this step analytically.

  • Primary Method (LC-MS): The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deprotected product will have a lower molecular weight (a mass decrease of 100.12 Da) and is typically more polar, resulting in an earlier elution time on a reversed-phase column compared to the Boc-protected starting material.[1]

  • Secondary Method (TLC): For a quicker, qualitative check, Thin-Layer Chromatography (TLC) can be used. The deprotected, more polar product will exhibit a lower Retention Factor (Rf) value than the starting material.[1]

Q2: My molecule is sensitive to strong acid (like neat TFA), causing degradation. What are my options for Boc deprotection?

A2: While strong acids like Trifluoroacetic Acid (TFA) are standard for Boc removal, milder or alternative conditions can be employed for sensitive substrates.[3][4]

  • Diluted TFA: Instead of 50-95% TFA in Dichloromethane (DCM), you can often use a much lower concentration (e.g., 2-10% TFA). The reaction will be slower, so you must monitor it over time to find the point of complete deprotection without significant degradation.[5]

  • Alternative Acidic Reagents: Other acids can be used, such as aqueous phosphoric acid or methanesulfonic acid in specific solvent systems, which can offer higher selectivity in the presence of other acid-labile groups like tert-butyl esters.[4][6]

  • Heterogeneous Catalysts: Mildly acidic catalysts like Montmorillonite K10 clay can also be effective and are easily removed by filtration.[3]

Regardless of the method, it is critical to thoroughly remove the acid post-deprotection (e.g., by evaporation, precipitation, or buffer exchange) before proceeding to the oxime ligation, as residual acid will drastically lower the pH and inhibit the subsequent reaction.

Part 2: The Oxime Ligation Reaction

This is the heart of the conjugation. The reaction involves the nucleophilic attack of the aminooxy group on an aldehyde or ketone, forming a stable oxime bond.[7][8] The kinetics and efficiency of this reaction are highly dependent on several factors.

OximeLigation cluster_reactants Reactants cluster_mechanism Reaction at Optimal pH Aminooxy R1-O-NH2 (Deprotected Linker) Intermediate Tetrahedral Intermediate Aminooxy->Intermediate Carbonyl R2-CHO (Aldehyde on Biomolecule) Carbonyl->Intermediate Dehydration - H2O Intermediate->Dehydration Product R1-O-N=CH-R2 (Stable Oxime Conjugate) Dehydration->Product

Caption: The general workflow of oxime ligation.

Q3: My oxime ligation yield is extremely low despite confirming full Boc deprotection. What is the most likely culprit?

A3: The single most critical parameter governing oxime ligation efficiency is pH .[9][10] The reaction rate is profoundly pH-dependent because it requires a delicate balance: the carbonyl group needs to be protonated to be sufficiently electrophilic, but the aminooxy group must remain deprotonated to be nucleophilic.[10][11]

  • At very low pH (<4): The aminooxy group (-ONH2) becomes protonated to its non-nucleophilic conjugate acid (-ONH3+), stopping the reaction.[11]

  • At high pH (>7): The concentration of protonated carbonyl is too low, and the rate-limiting dehydration of the tetrahedral intermediate becomes inefficient.[10]

For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0.[10]

Q4: My biomolecule is not stable at acidic pH. How can I perform the ligation at or near neutral pH (6.5 - 7.5)?

A4: Performing the reaction at neutral pH is possible and often necessary, but it is kinetically very slow without assistance.[7][9] To achieve efficient conjugation under these conditions, the use of a nucleophilic catalyst is essential.[12][13]

Aniline and its derivatives are the most common catalysts. They work by first reacting with the aldehyde to form a protonated Schiff base, which is a much more reactive intermediate for the aminooxy group to attack.[8][11]

AnilineCatalysis Aldehyde Aldehyde (R-CHO) Intermediate Protonated Schiff Base (More Reactive Intermediate) Aldehyde->Intermediate + H+ Aniline Aniline Catalyst Aniline->Intermediate Product Oxime Product Intermediate->Product Transimination Aminooxy Aminooxy Nucleophile (R'-ONH2) Aminooxy->Product

Caption: Aniline catalysis accelerates oxime ligation at neutral pH.

Q5: Which catalyst is best for neutral pH ligation, and at what concentration?

A5: While aniline is the classic catalyst, its derivatives are often more effective.

  • m-phenylenediamine (mPDA): This is a highly efficient catalyst, demonstrating rates up to 15 times faster than aniline.[14][15] Its key advantage is much greater aqueous solubility, allowing it to be used at higher concentrations (e.g., up to 500 mM) for significantly accelerated kinetics.[14][15]

  • 5-Methoxyanthranilic acid (5MA): Another excellent and soluble catalyst for reactions at neutral pH.[9]

The optimal catalyst concentration depends on your specific reactants but generally falls in the 10-100 mM range.[7][11] See the table below for starting recommendations.

ParameterUncatalyzed ReactionCatalyzed Reaction (Neutral pH)
Optimal pH 4.0 - 5.0[10]6.5 - 7.5[1][13]
Typical Buffer 100 mM Sodium Acetate100 mM Phosphate Buffer (PBS)
Catalyst NoneAniline, mPDA, or 5MA[9][15]
Catalyst Conc. N/A10 - 100 mM (or higher for mPDA)[7][11][14]
Reaction Time 4 - 24 hours1 - 5 hours

Q6: I am conjugating to a ketone instead of an aldehyde, and the reaction is incredibly slow. Is this normal?

A6: Yes, this is expected. Ketones are intrinsically less electrophilic than aldehydes and therefore react at a much slower rate—potentially orders of magnitude slower.[12][15] To achieve a reasonable yield with a ketone:

  • Increase Reactant Concentration: Use a higher concentration of your deprotected aminooxy-PEG linker.

  • Use a More Efficient Catalyst: A highly active catalyst like mPDA is strongly recommended.[15]

  • Extend Reaction Time: Be prepared for significantly longer reaction times (24-48 hours or more).

  • Consider Substrate: Aromatic and conjugated aldehydes can also react more slowly than simple alkyl aldehydes.[9]

Part 3: Reagent Integrity, Purification, and Analysis

Q7: How should I handle and store my reagents to ensure maximum reactivity?

A7: Reagent degradation can be a hidden cause of low yields.

  • Boc-aminooxy-PEG2-amine: This reagent should be stored at -20°C, protected from moisture.[13] For use, warm the vial to room temperature before opening to prevent condensation.[13] Prepare stock solutions in a dry, anhydrous solvent like DMSO.[13]

  • Aldehyde/Ketone Substrates: Aldehydes are susceptible to oxidation into unreactive carboxylic acids. Use fresh, high-purity substrates whenever possible.[10] Store them under an inert atmosphere (argon or nitrogen) and at low temperatures as recommended by the supplier.

Q8: What is the best method for monitoring the reaction and purifying the final product?

A8: Proper monitoring and purification are essential for obtaining a clean final product.

  • Reaction Monitoring: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[2] You can monitor the disappearance of the starting materials and the appearance of the new, more complex conjugate peak, which will typically have a different retention time.[2]

  • Purification: The choice of purification technique depends on the properties of your final conjugate.

    • Size Exclusion Chromatography (SEC): This is highly effective for separating the larger PEGylated protein conjugate from smaller molecules like unreacted PEG-linker and catalyst.[][17]

    • Ion Exchange Chromatography (IEX): PEGylation often shields surface charges on a protein, altering its isoelectric point. This change can be exploited to separate PEGylated species from the unreacted native protein.[][18]

    • Reversed-Phase Chromatography (RP-HPLC): Can be used for purifying smaller molecules and peptides, and for analytical assessment of purity.[]

Detailed Experimental Protocols

Protocol 1: General Boc Deprotection
  • Dissolution: Dissolve the Boc-protected aminooxy-PEGylated molecule in a minimal amount of Dichloromethane (DCM).

  • Acid Addition: Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM to the dissolved substrate. A typical ratio is 1:1 (v/v) substrate solution to TFA solution.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction to completion by LC-MS or TLC, checking for the full disappearance of the starting material.[1]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure (rotoevaporation) or by flushing with nitrogen. Co-evaporating with a solvent like toluene can help remove residual TFA.

  • Final Product: The resulting deprotected product (often as a TFA salt) should be used immediately for the oxime ligation or stored under inert gas at -20°C.

Protocol 2: Catalyzed Oxime Ligation at Neutral pH
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0.

  • Catalyst Stock: Prepare a 1 M stock solution of m-phenylenediamine (mPDA) in water or DMSO.

  • Reactant Preparation:

    • Dissolve your aldehyde- or ketone-containing biomolecule in the pH 7.0 phosphate buffer to a final concentration of 5-10 mg/mL.

    • Dissolve the deprotected aminooxy-PEG linker (from Protocol 1) in the same buffer (or a small amount of co-solvent like DMSO if needed) to create a stock solution (e.g., 100 mM).

  • Reaction Setup:

    • To the biomolecule solution, add the aminooxy-PEG linker stock to achieve a 10- to 50-fold molar excess over the biomolecule.

    • Add the mPDA stock solution to a final concentration of 50-100 mM.

  • Incubation: Gently mix the reaction at room temperature for 2-8 hours, protected from light.

  • Monitoring & Purification: Monitor the reaction progress by RP-HPLC. Once complete, purify the conjugate using an appropriate method like SEC or IEX to remove excess reagents and catalyst.[][17]

References

  • Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. Retrieved from [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(72), 10123–10126. Available from: [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. Available from: [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC03752A. Available from: [Link]

  • Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions. ResearchGate. Available from: [Link]

  • Glen Research. (n.d.). Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Available from: [Link]

  • Ali, T., et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. Available from: [Link]

  • Google Patents. (2020). WO2020096958A1 - Method for purifying pegylated protein.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Cohen, S. B., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed. Available from: [Link]

  • Koley, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available from: [Link]

  • Kihlberg, J., & Bundle, D. R. (2015). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. PMC. Available from: [Link]

  • Lin, S., et al. (2019). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available from: [Link]

  • Scapin, E., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose. Available from: [Link]

  • Pathak, T., et al. (2018). Synthesis of O-Amino Sugars and Nucleosides. MDPI. Available from: [Link]

  • Creative Biolabs. (n.d.). Custom PEGylation Conjugation Services. Retrieved from [Link]

  • Jain, S., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Available from: [Link]

Sources

Preventing hydrolysis of oxime bonds in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Oxime Bonds in Aqueous Buffers Role: Senior Application Scientist Status: Active Support Ticket

Diagnostic Overview: The Stability Paradox

Welcome to the technical support center. If you are experiencing yield loss or degradation of oxime bioconjugates, you are likely fighting the reversibility of the imine bond.

While oxime ligations are often cited as "bioorthogonal" and "stable," they are chemically dynamic covalent bonds . They exist in an equilibrium that is heavily influenced by pH and steric factors. As a Senior Scientist, I often see researchers confuse formation conditions (acidic) with storage conditions (neutral).

Quick Diagnostic Matrix

Use this table to assess the intrinsic risk of your specific construct.

ParameterHigh Stability (Safe)Low Stability (Risk)Technical Insight
Carbonyl Source Ketone (Ketoxime)Aldehyde (Aldoxime)Ketoximes are

100x more stable than aldoximes due to steric hindrance and electronics.
Linker Type Alkoxyamine (

)
Hydrazide (

)
Oximes are

1000x more stable than hydrazones toward hydrolysis.[1]
Buffer pH pH 7.0 – 8.5 pH < 5.0 Acid catalyzes hydrolysis.[2] Low pH is for making bonds, not keeping them.
Temperature 4°C or -20°C 37°C+ Hydrolysis is endothermic; heat accelerates the reverse reaction.

Mechanism of Failure: Acid-Catalyzed Hydrolysis

To prevent hydrolysis, you must understand how it happens. The oxime bond (


) hydrolyzes via the same mechanism as its formation, but in reverse.[3] This is driven by the protonation of the imine nitrogen.[4]
The Hydrolysis Pathway

The diagram below illustrates the critical point of failure: the Protonated Oxime . If you keep your buffer pH high enough to prevent this protonation, the water attack cannot occur efficiently.

OximeHydrolysis Oxime Stable Oxime (R-C=N-OR') Protonated Protonated Oxime (Activated for Attack) Oxime->Protonated pH < 5 H_Ion H+ (Acid) H_Ion->Protonated Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Rate Limiting Step Water H2O Attack Water->Tetrahedral Breakdown Hydrolysis (Aldehyde + Alkoxyamine) Tetrahedral->Breakdown Collapse

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the reaction requires protonation of the nitrogen to proceed. Keeping pH neutral prevents the formation of the yellow "Protonated Oxime" species.

Troubleshooting Guides

Scenario A: "My product disappears during HPLC purification."

Diagnosis: You are likely using a standard peptide purification method involving 0.1% Trifluoroacetic Acid (TFA) .

  • The Science: TFA drops the pH to ~2.0. As shown in Figure 1, this fully protonates the oxime nitrogen, accelerating hydrolysis by orders of magnitude. Aldoximes are particularly susceptible to "falling apart" on the column.

  • Corrective Action:

    • Switch Mobile Phase: Use Ammonium Acetate (pH 6.5) or Triethylammonium Acetate (TEAA, pH 7.0) instead of TFA.

    • Immediate Neutralization: If you must use TFA, collect fractions into tubes already containing 1M Tris or Bicarbonate to instantly neutralize the acid upon elution.

Scenario B: "My conjugate degrades over weeks at 4°C."

Diagnosis: You likely have an Aldoxime (derived from an aldehyde) stored in a slightly acidic or unbuffered solution.

  • The Science: Aldoximes lack the steric bulk of ketoximes. Even at pH 6.0, the equilibrium can slowly shift back to the aldehyde, especially if the aldehyde component is volatile or reactive (Le Chatelier's principle).

  • Corrective Action:

    • pH Adjustment: Store in PBS at pH 7.4.

    • The "Nuclear" Option: If long-term stability is non-negotiable, you must reduce the bond (see Protocol 4.1 below).

Stabilization Protocols

If your application requires absolute stability (e.g., Antibody-Drug Conjugates or in vivo work), you cannot rely on the oxime equilibrium. You must reduce the


 double bond to a single 

bond (alkoxyamine).
Protocol 4.1: Reductive Stabilization (The "Gold Standard")

This converts the reversible oxime into a hydrolytically stable alkoxyamine.

Reagents:

  • Sodium Cyanoborohydride (

    
    ): Warning: Toxic.[5] Generates HCN gas in strong acid.[5]
    
  • Reaction Buffer: 100 mM Acetate or Phosphate buffer, pH 5.0 – 6.0.

Workflow:

  • Formation: Perform your standard oxime ligation at pH 4.5 – 5.0. Allow it to reach completion.[6]

  • Reduction: Add

    
     to a final concentration of 20–50 mM .
    
    • Note: Use a 5M stock solution prepared in 10 mM NaOH (to prevent degradation of the stock).

  • Incubation: Incubate at Room Temperature (RT) for 2–4 hours.

    • Mechanism:[2][3][5] At pH 5.0, the oxime is protonated (activated), allowing the hydride to attack.

      
       is mild and will not reduce aldehydes/ketones as aggressively as 
      
      
      
      .
  • Quenching: Dilute with neutral buffer (PBS) or perform buffer exchange (dialysis/desalting) to remove excess hydride and cyanide byproducts.

  • Validation: Analyze via LC-MS. You will observe a mass shift of +2 Da (addition of 2 Hydrogens) compared to the oxime.

Frequently Asked Questions (FAQs)

Q: Can I use Aniline to stabilize the bond? A: No. Aniline is a nucleophilic catalyst. It accelerates the formation of the oxime (by forming a reactive Schiff base intermediate), but it does not stabilize the final product. In fact, residual aniline can complicate analysis. It must be removed after the reaction.

Q: Why is my oxime stable in PBS but not in water? A: Pure water absorbs


 from the air, forming carbonic acid, which can drop the pH to ~5.5. This mild acidity is sufficient to initiate slow hydrolysis over time. Always use a buffered solution (PBS, HEPES) to maintain pH > 7.0 for storage.

Q: I read that Hydrazones are used in ADCs. Why do you say Oximes are better? A: Hydrazones are designed to be unstable in ADCs (Antibody-Drug Conjugates). They are used as "cleavable linkers" that release the drug upon entering the acidic lysosome (pH 5.0) of a cancer cell. If your goal is a permanent linkage, hydrazones are the wrong choice; oximes are significantly more robust.

References

  • Kalia, J., & Raines, R. T. (2008).[7] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

  • Kölmel, D. K., & Kool, E. T. (2017).[8] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride: A Reducing Agent for Stable Bonds. Technical Bulletin.

  • BenchChem. (2025).[4] Oxime vs. Hydrazone: A Comparative Guide to Bond Stability.

Sources

Removing unreacted Boc-aminooxy-PEG2-amine from protein conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Removal of Unreacted Boc-aminooxy-PEG2-amine from Protein Conjugates

Welcome to the technical support guide for scientists and drug development professionals. This document provides expert guidance, troubleshooting strategies, and detailed protocols for the critical step of purifying your protein conjugate from excess, unreacted Boc-aminooxy-PEG2-amine linkers. Achieving high purity is paramount for the reliability of downstream applications and the safety and efficacy of therapeutic candidates.[1]

Troubleshooting and Purification Guide

The presence of unreacted small-molecule linkers can compromise experimental results by causing altered pharmacokinetic profiles, potential immunogenicity, and interference with analytical methods.[1] The fundamental principle for removing the small Boc-aminooxy-PEG2-amine linker (Molecular Weight: ~264 Da) from a much larger protein conjugate (e.g., an antibody at ~150,000 Da) is the significant difference in their molecular size.[2][3]

The following workflow provides a logical approach to selecting and optimizing a purification strategy.

G cluster_0 Initial State cluster_1 Method Selection cluster_2 Execution & Analysis cluster_3 Outcome start Post-Conjugation Reaction Mixture (Protein Conjugate + Unreacted PEG Linker) scale What is your sample volume and scale? start->scale sec Size Exclusion Chromatography (SEC) scale->sec Lab Scale (<5 mL) High Resolution Needed dialysis Dialysis scale->dialysis Lab Scale (<50 mL) Simplicity Preferred tff Tangential Flow Filtration (TFF) scale->tff Pilot / Process Scale (>50 mL) Speed & Scalability Needed purify Perform Purification Protocol sec->purify dialysis->purify tff->purify analyze Analyze Purity (e.g., SEC-HPLC, MS) purify->analyze result Is the conjugate pure? analyze->result success Pure Conjugate Ready for Downstream Use result->success Yes troubleshoot Troubleshoot & Re-Purify result->troubleshoot No troubleshoot->scale Re-evaluate Method

Caption: Troubleshooting workflow for post-conjugation purification.

Comparison of Primary Purification Methods

Choosing the right method depends on your specific requirements for scale, speed, and equipment availability. The table below summarizes the key characteristics of the most effective techniques.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius as molecules pass through a porous resin.[4][5]Passive diffusion of small molecules across a semi-permeable membrane driven by a concentration gradient.[6][7]Convective removal of small molecules through a membrane as the sample flows tangentially across its surface.[8][9][10]
Primary Use High-resolution "polishing" step, desalting.[4][11]Buffer exchange, removal of small molecule contaminants.[12][13]Concentration, buffer exchange (diafiltration), and purification at scale.[8][10][14]
Speed Moderate (30-90 min per run)Slow (12-48 hours, requires multiple buffer changes)[6][13]Fast (can process large volumes in hours)[10]
Scalability Limited by column size; best for lab scale.Good for lab scale; cumbersome for large volumes.Excellent; easily scalable from lab to manufacturing.[9][10]
Resolution HighLowModerate to High
Product Dilution Yes, significant dilution occurs.Yes, minor dilution is possible.[15]No, can be used to concentrate the sample.[8]
Typical Scale < 5 mL< 50 mL10 mL to >1000 L[10]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This method provides the highest resolution and is ideal for a final polishing step to separate the large protein conjugate from the small, unreacted PEG linker.[4][11]

Causality: The porous beads of the SEC resin have a defined pore size.[4] Large molecules like the protein conjugate cannot enter these pores and travel a shorter path, eluting first.[5][11] Smaller molecules, like the Boc-aminooxy-PEG2-amine, enter the pores, increasing their path length and causing them to elute later.[5][11]

Step-by-Step Methodology:

  • Resin Selection: Choose an SEC resin with a fractionation range appropriate for your protein's size. For a typical antibody (~150 kDa), a resin with a fractionation range of 10-600 kDa is suitable.

  • Column Packing and Equilibration:

    • Pack the column with the selected resin according to the manufacturer's instructions. A well-packed column is critical for good resolution.

    • Equilibrate the column with at least 2-3 column volumes (CVs) of your desired final buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at the intended flow rate. Ensure the baseline on the UV detector is stable.

  • Sample Preparation and Loading:

    • Concentrate your reaction mixture if necessary. The sample volume should ideally be less than 5% of the total column volume to ensure high resolution.

    • Centrifuge or filter the sample (0.22 µm) to remove any precipitates that could clog the column.

    • Load the sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Begin the elution with the equilibration buffer at a constant flow rate.

    • Monitor the elution profile using a UV detector (280 nm for protein). The protein conjugate will elute as the first major peak. The unreacted PEG linker, which lacks a strong chromophore, will elute much later.[16]

    • Collect fractions corresponding to the protein peak.

  • Analysis: Run collected fractions on SDS-PAGE or analyze via SEC-HPLC to confirm purity and pool the appropriate fractions.

Protocol 2: Dialysis

Dialysis is a simple and effective method for removing small molecules and performing buffer exchange, requiring minimal specialized equipment.[6][13]

Causality: A semi-permeable membrane with a specific molecular weight cut-off (MWCO) allows small molecules (linker, salts) to diffuse from the high-concentration environment inside the dialysis cassette to the low-concentration buffer outside, while retaining the large protein conjugate.[6][15]

Step-by-Step Methodology:

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than your protein conjugate but much larger than the unreacted linker. For a >50 kDa protein, a 10 kDa MWCO membrane is a safe and effective choice.

  • Membrane Preparation:

    • Always handle the membrane with gloves to prevent contamination.[15]

    • Prepare the membrane according to the manufacturer's protocol. This may involve rinsing with water to remove storage solutions.[15]

  • Sample Loading:

    • Load your protein conjugate solution into the dialysis bag or cassette, leaving some headspace to allow for potential volume changes.

    • Securely seal the bag or cassette using clamps or by tying knots.[15]

  • Dialysis Process:

    • Submerge the sealed cassette in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 100-200 times the sample volume to ensure an effective concentration gradient.[6][7]

    • Place the beaker on a magnetic stir plate and stir gently at 4°C. Stirring prevents localized saturation of the buffer around the membrane.[7]

    • Allow dialysis to proceed for at least 4 hours or overnight.

  • Buffer Exchange: For maximum purity, perform at least two to three buffer changes.[6][7]

    • After the initial dialysis period, replace the old dialysate with a fresh, large volume of buffer.

    • Repeat the dialysis for another 4 hours or overnight. A third change is recommended for complete removal.

  • Sample Recovery: Carefully remove the sample from the cassette. Note that there may be a slight increase in volume due to osmosis.[15]

Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration

TFF is a rapid and highly scalable method for simultaneously concentrating, purifying, and buffer-exchanging protein solutions.[8][9]

Causality: The reaction mixture is pumped tangentially across the surface of a membrane.[10] This cross-flow prevents the protein conjugate from building up on the membrane surface (fouling).[8] Pressure drives the solvent and small molecules (like the unreacted PEG linker) through the membrane pores into the permeate, while the larger protein conjugate is retained in the retentate.[10]

Step-by-Step Methodology:

  • System Setup and Membrane Selection:

    • Select a TFF membrane (cassette or hollow fiber) with an appropriate MWCO (e.g., 10 kDa or 30 kDa for an antibody). The MWCO should be at least 3-5 times smaller than the molecular weight of the protein conjugate.

    • Assemble the TFF system, including the reservoir, pump, membrane device, and pressure gauges, according to the manufacturer's guide.

  • Concentration (Optional but Recommended):

    • Add the reaction mixture to the reservoir.

    • Begin pumping the solution through the system, directing both the retentate and permeate lines back to the reservoir to equilibrate.

    • Once the system is stable, direct the permeate line to a waste container. The solution in the reservoir will begin to concentrate. Concentrate the sample to a manageable volume.

  • Diafiltration (Buffer Exchange):

    • Once the desired concentration is reached, begin the diafiltration process to remove the unreacted linker.

    • Add fresh buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir while washing out the small molecules.

    • Continue this process for at least 5-7 diavolumes (one diavolume equals the volume of the concentrated sample in the reservoir) to ensure near-complete removal of the linker.

  • Final Concentration and Recovery:

    • After diafiltration, stop adding buffer and allow the system to concentrate the purified conjugate to the desired final volume.

    • Recover the final product from the reservoir and system tubing. A buffer flush can be used to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right MWCO for my dialysis or TFF membrane? A well-established rule of thumb is to select a membrane with an MWCO that is at least 3 to 5 times smaller than the molecular weight of the molecule you wish to retain. For removing Boc-aminooxy-PEG2-amine (264 Da) from a 50 kDa protein, a 10 kDa MWCO membrane is ideal as it provides a large separation window, ensuring complete retention of the protein while allowing the small linker to pass through freely.[7]

Q2: My protein recovery is low after purification. What are the common causes and solutions? Low recovery can stem from several issues. A primary cause is nonspecific binding of the protein to the purification apparatus (e.g., chromatography resin, TFF membrane, or dialysis tubing).

  • Troubleshooting Steps:

    • Check for Precipitation: Your protein may be precipitating due to buffer conditions or high concentration. Ensure your buffer has the optimal pH and ionic strength for your protein's stability.[17]

    • Reduce Nonspecific Binding: For TFF and dialysis, some membranes are designed for low protein binding. For SEC, ensure the buffer composition is not promoting ionic or hydrophobic interactions with the resin.

    • Optimize Elution (SEC): If using SEC, broad peaks can lead to excessive dilution and apparent loss. Ensure your sample volume is small relative to the column volume.

    • Minimize Degradation: Keep samples cold and consider adding protease inhibitors to your buffers, especially during long procedures like dialysis.[17]

Q3: How can I definitively confirm that the unreacted PEG linker has been removed? Visual confirmation from an SEC chromatogram (i.e., the absence of the small molecule peak) is a good indicator, but more rigorous analytical techniques are required for confirmation.

  • Mass Spectrometry (MS): This is the gold standard. Techniques like ESI-MS can determine the precise molecular weight of your final product.[18][19] The absence of a species at ~264 Da and a clear mass distribution corresponding to your conjugate confirms purity.[18][20]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) method can be developed to separate the protein conjugate from the free linker.[16][21][22] By running a standard of the Boc-aminooxy-PEG2-amine, you can confirm its absence in your final purified sample.

Q4: Can I use other chromatography methods like ion-exchange (IEX) or hydrophobic interaction (HIC)? While possible, these methods are not ideal as the primary means of removing a small, uncharged linker. IEX and HIC separate molecules based on charge and hydrophobicity, respectively.[] The addition of a small PEG linker is unlikely to change the overall charge or hydrophobicity of the protein enough to achieve efficient separation from the unreacted linker itself. These methods are better suited for separating unconjugated protein from the PEGylated conjugate. The most robust and direct methods for removing small molecules rely on the vast size difference.[5][24]

References

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]

  • t-Boc-Aminooxy-PEG2-amine | C11H24N2O5 | CID 20759444. PubChem. [Link]

  • Protein Purification Methods. LibreTexts Chemistry. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • Separation of PEGylated alpha-lactalbumin from unreacted precursors and byproducts using ultrafiltration. PubMed. [Link]

  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]

  • Biochem Lab Protein Dialysis Protocol F21. University of San Diego. [Link]

  • What is tangential flow filtration? | tff filtration vs ultrafiltration. Rocker. [Link]

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications | Analytical Chemistry. ACS Publications. [Link]

  • "Dialysis". In: Current Protocols in Protein Science. Wiley Online Library. [Link]

  • Fundamentals of size exclusion chromatography. Cytiva. [Link]

  • A Hands-On Guide to Ultrafiltration/Diafiltration Optimization using Pellicon® Cassettes. MilliporeSigma. [Link]

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Agilent. [Link]

  • Comparison of Diafiltration and Tangential Flow Filtration for Purification of Nanoparticle Suspensions. ResearchGate. [Link]

  • (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. [Link]

  • Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column. Stanford University Mass Spectrometry. [Link]

  • The vital role of Tangential Flow Filtration in the Pharmaceutical and Life Science industries. NIRAS. [Link]

  • Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. ACS Publications. [Link]

  • Troubleshooting Strategies in GST-tagged Protein Purification. Cytiva. [Link]

  • Dialysis in Protein Research: Understanding the Basics. G-Biosciences. [Link]

  • Key Applications and Advantages of Size-Exclusion Chromatography (SEC). Phenomenex. [Link]

  • Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Pall Corporation. [Link]

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Minimizing non-specific binding of aminooxy PEG linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Non-Specific Binding

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the remarkable utility of aminooxy PEG linkers can be challenged by the persistent issue of non-specific binding (NSB). This guide is designed to move beyond simple protocol steps, providing you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your conjugation experiments. Here, we will explore the causality behind NSB and equip you with robust, field-proven methods to mitigate it, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of aminooxy PEG linkers, and why is it a problem?

Non-specific binding refers to the undesirable adhesion of PEG linkers or PEGylated molecules to surfaces or biomolecules without a specific, intended covalent bond. This binding is driven by an accumulation of weaker, non-covalent forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces between the PEG chain and a surface.[1]

This phenomenon is a significant problem because it can:

  • Generate False Positives: In assays like ELISA, NSB leads to high background noise, masking the true signal and reducing the assay's sensitivity and accuracy.[2][3]

  • Reduce Potency: In drug delivery, if a PEGylated antibody-drug conjugate (ADC) binds non-specifically to healthy tissue, it reduces the concentration of the therapeutic available at the target site and can lead to off-target toxicity.

  • Obscure Kinetic Data: In surface-based analyses like Surface Plasmon Resonance (SPR), NSB can artificially inflate the measured binding response, leading to erroneous calculations of affinity and kinetics.[1]

Q2: What are the primary drivers of NSB for PEG molecules?

The very properties that make Polyethylene Glycol (PEG) an excellent tool in bioconjugation—its hydrophilicity and flexible polymer chain—also contribute to NSB. The repeating ether units in the PEG backbone can act as hydrogen bond acceptors, while the overall polymer can create multivalent hydrophobic and electrostatic interactions with surfaces.[1] The issue is compounded by the fact that many experimental surfaces, from microplates to chromatography media, have hydrophobic or charged domains that readily interact with these linkers.[4]

Q3: Can the structure of the PEG linker itself influence NSB?

Absolutely. The molecular weight and architecture of the PEG chain are critical factors.

  • Molecular Weight: Higher molecular weight PEGs (>20 kDa) generally show reduced immunogenicity but can sometimes present a larger surface area for non-specific interactions.[5]

  • Architecture: Branched or "Y-shaped" PEG linkers can create a denser, brush-like coating on a molecule. This structure can sterically hinder non-specific interactions more effectively than a linear PEG of the same molecular weight.[2][5] Optimizing the linker is a key strategy in developing modern therapeutics like ADCs.[6]

Troubleshooting Guide: From High Background to Low Yield

This section addresses common problems encountered during experiments. The following workflow provides a logical sequence for troubleshooting NSB.

Troubleshooting_NSB cluster_0 Problem Identification cluster_1 Initial Checks & Optimizations cluster_2 Advanced Mitigation Strategies cluster_3 Validation Start High NSB Detected (e.g., High Background, Low S/N) Buffer Step 1: Analyze & Optimize Buffer Start->Buffer Start Here Washing Step 2: Enhance Washing Protocol Buffer->Washing If NSB persists End Re-run Experiment & Evaluate NSB Buffer->End If NSB is resolved Blocking Step 3: Implement Surface Passivation / Blocking Washing->Blocking If NSB persists Washing->End If NSB is resolved Linker Step 4: Re-evaluate PEG Linker Choice Blocking->Linker If NSB persists Blocking->End If NSB is resolved Linker->End

Caption: A logical workflow for troubleshooting non-specific binding.

Problem: My assay has high background and a low signal-to-noise ratio.

This is the most common manifestation of NSB. Your aminooxy-PEGylated molecule is likely adhering to the surface of your microplate or sensor chip.

Solution Pathway:

1. Buffer Optimization: The composition of your binding and washing buffers is your first line of defense. The goal is to create an environment that disrupts the weak forces driving NSB without interfering with your specific, high-affinity interactions.

  • Increase Ionic Strength: For NSB driven by electrostatic interactions, increasing the salt concentration (e.g., NaCl to 150-500 mM) can create a shielding effect, masking the charges on your molecule and the surface.[1][7][8]

  • Adjust pH: The pH of your buffer dictates the net charge of your biomolecules.[1] Adjusting the pH away from the isoelectric point (pI) of your protein can sometimes reduce protein-protein aggregation, but adjusting it towards the pI might reduce interactions with a charged surface. This must be empirically tested.[8]

  • Add a Non-ionic Surfactant: To combat hydrophobic interactions, add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your buffers.[1] These detergents disrupt hydrophobic binding without denaturing most proteins.[1][9]

Buffer Additive Mechanism of Action Typical Concentration Key Considerations
NaCl Shields electrostatic charges150 - 500 mMHigh concentrations may disrupt some specific binding interactions.[10]
Tween-20 Disrupts hydrophobic interactions0.01% - 0.05% (v/v)Considered a temporary blocker; must be present in subsequent steps to remain effective.[11]
Bovine Serum Albumin (BSA) Protein blocker; covers non-specific sites0.1% - 3% (w/v)Very effective but should not be used when detecting phosphoproteins or if antibodies cross-react with it.[8][12][13]
Non-Fat Dry Milk Protein blocker; cost-effective0.2% - 5% (w/v)Contains phosphoproteins and biotin, which can interfere with related assays.[3]

2. Surface Passivation (Blocking): Before introducing your PEGylated molecule, you must block any unoccupied binding sites on the surface. Passivation involves coating the surface with an inert molecule to prevent your analyte from sticking.

  • Protein Blockers: Agents like Bovine Serum Albumin (BSA) or casein are commonly used.[3][13] They are large proteins that adsorb to unoccupied sites on a surface, physically preventing the PEGylated molecule from binding there.[1][12]

  • Synthetic Blockers: In some cases, other polymers like polyvinylpyrrolidone (PVP) or even a different, non-functionalized PEG can be used to passivate a surface.[13]

Passivation_Mechanism cluster_0 Before Passivation cluster_1 After Passivation Surface1 Assay Surface Analyte1 Aminooxy-PEGylated Molecule NSB_Site1 Analyte1->NSB_Site1 NSB NSB_Site2 Surface2 Assay Surface Analyte2 Aminooxy-PEGylated Molecule Blocker1 Blocking Agent (BSA) NSB_Site3 Blocker1->NSB_Site3 Blocker2 Blocking Agent (BSA) NSB_Site4 Blocker2->NSB_Site4

Caption: How blocking agents prevent non-specific binding.

Problem: My final conjugated product shows low yield after purification.

If you are losing a significant amount of product during purification steps like size-exclusion chromatography (SEC) or dialysis, your PEGylated molecule may be binding non-specifically to the purification media or device surfaces.

Solution Pathway:

1. Passivate Your Consumables: Before use, pre-treat columns, tubing, and collection vials.

  • Flush chromatography columns and systems with a high-concentration solution of a blocking agent (e.g., 1% BSA) followed by your running buffer. This will coat the internal surfaces.

  • For sample tubes and plates, consider using commercially available low-adsorption consumables or pre-rinsing them with a buffer containing a surfactant like Tween-20.[4]

2. Optimize Elution/Dialysis Buffers: Just as with assay buffers, the composition of your purification buffers matters. Ensure they contain adequate salt (e.g., 150 mM NaCl) and, if compatible with your downstream application, a low concentration of a non-ionic surfactant to keep your molecule in solution and off the walls.[4]

Experimental Protocol: General Surface Passivation for an ELISA Plate

This protocol provides a robust starting point for minimizing NSB on polystyrene microplates.

Objective: To block non-specific binding sites on a 96-well plate prior to an immunoassay involving a PEGylated detection reagent.

Materials:

  • High-bind 96-well polystyrene plate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1% (w/v) BSA in PBS with 0.05% (v/v) Tween-20 (PBST)

  • Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST)

Procedure:

  • Coating (If applicable): Coat the plate with your capture antibody or antigen diluted in PBS. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Primary Wash: Aspirate the coating solution. Wash the wells three times with 200 µL of Wash Buffer (PBST) per well to remove unbound material.

  • Blocking Step: Add 200 µL of Blocking Buffer (1% BSA in PBST) to each well.

  • Incubation: Incubate the plate for at least 1-2 hours at room temperature on a plate shaker.[3] This step is critical as it allows the BSA to fully adsorb to all unoccupied plastic surfaces.

  • Secondary Wash: Aspirate the Blocking Buffer. Wash the wells three times with 200 µL of Wash Buffer (PBST).

  • Proceed with Assay: The plate is now passivated. You can proceed by adding your samples, followed by your aminooxy-PEGylated detection reagent (diluted in Blocking Buffer to maintain the anti-NSB environment).

Causality: The BSA physically occupies hydrophobic sites on the polystyrene that would otherwise be available for the PEG linker to bind non-specifically. The Tween-20 in the buffer further disrupts any weak, non-specific hydrophobic interactions that might still occur, ensuring that only the specific, high-affinity binding (e.g., antibody-antigen) is detected.[11]

By systematically applying these principles of buffer optimization, surface passivation, and protocol refinement, you can effectively minimize the impact of non-specific binding and unlock the full potential of your aminooxy PEG linkers.

References

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • MDPI. (2009, January 23). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. [Link]

  • PMC. (2023, August 4). Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). [Link]

  • MUF-Pro. Effective Blocking Procedures in ELISA Assays. [Link]

  • ACS Publications. (2023, October 5). Surface Passivation Method for the Super-repellence of Aqueous Macromolecular Condensates. [Link]

  • AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. [Link]

  • NSA. (2024, December 14). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodiu | NSA. [Link]

  • Waters. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. [Link]

  • AIP Publishing. (2016, November 8). Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. [Link]

  • MDPI. (2022, July 28). Surface-Passivated Single-Crystal Micro-Plates for Efficient Perovskite Solar Cells. [Link]

  • ResearchGate. (2015, May 21). What is the purpose of TWEEN in the blocking buffer?. [Link]

  • SPIE. Biochemical passivation of metal surfaces for sensor application: reactive annealing of polycrystalline gold films in hydrogen sulfide atmosphere. [Link]

  • PubMed. (2024, September 5). Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates. [Link]

  • University of Delaware. Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. [Link]

  • IEEE. Microfabrication techniques for chemical/biosensors. [Link]

  • PMC. Advanced surface passivation for high-sensitivity studies of biomolecular condensates. [Link]

  • ResearchGate. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation | Request PDF. [Link]

  • Technology Networks. Overview of PEG Linkers & Their Applications. [Link]

  • Creative Diagnostics. (2025, May 19). Immune Response Mechanism of PEG. [Link]

  • Google Patents. Methods for increasing protein polyethylene glycol (PEG)
  • Patsnap. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]

  • Synapse. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. [Link]

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Technical Support Center: Accelerating Oxime Formation Kinetics for Dilute Protein Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of achieving efficient bioconjugation with dilute protein samples. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to accelerate your oxime ligation reactions and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns we encounter from researchers working with oxime bioconjugation.

Q1: Why is my oxime ligation so slow at neutral pH?

A1: The mechanism of oxime formation involves a rate-limiting dehydration of a tetrahedral intermediate, a step that is catalyzed by acid.[1][2] The optimal pH for this reaction is typically around 4.5.[1][2][3] As you move to a neutral pH (7.0-7.4) to maintain the stability of your protein, the uncatalyzed reaction rate can decrease significantly, often by orders of magnitude.[3][4] This is a primary reason why reactions that seem straightforward on paper can be challenging under physiological conditions, especially when dealing with low micromolar concentrations of reactants.[3][5]

Q2: What is the fundamental role of an aniline catalyst?

A2: Aniline and its derivatives act as nucleophilic catalysts.[6] They work by reacting with the aldehyde or ketone on your protein to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic and thus more reactive towards the incoming aminooxy-functionalized molecule.[6] The catalyst is then regenerated, allowing it to facilitate further reactions. This catalytic cycle dramatically accelerates the overall rate of oxime formation at neutral pH.[6]

Q3: I'm using aniline, but the reaction is still not efficient. Are there better catalysts?

A3: Yes, the choice of catalyst is critical. While aniline is the classic catalyst, several of its derivatives offer superior performance.[5][7][8]

  • p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA) have been shown to be more efficient catalysts than aniline at neutral pH.[5][9][10] For example, at the same concentration, pPDA can increase the rate of protein PEGylation by 19-fold compared to aniline.[5]

  • Solubility is a key advantage. m-Phenylenediamine (mPDA) has a much greater aqueous solubility (>2 M) compared to aniline (~100 mM).[7][9] This allows you to use it at higher concentrations, leading to rate accelerations of up to 15-fold or more over aniline-catalyzed reactions.[7][9][11]

Q4: Aldehyde vs. Ketone: Does it matter for reaction kinetics?

A4: Absolutely. Aldehydes are intrinsically more reactive than ketones. Oxime ligation with a ketone-containing protein (e.g., one with a p-acetylphenylalanine residue) will be significantly slower than with an aldehyde-functionalized protein.[4][9] In some cases, the reaction with a ketone can be orders of magnitude slower.[4][9] This is a critical factor to consider in your experimental design and timeline. If you have a choice, incorporating an aldehyde is preferable for rapid kinetics.

Q5: How stable is the final oxime bond?

A5: The oxime bond is generally considered highly stable, especially when compared to imines or hydrazones, making it ideal for bioconjugates that need to persist in a biological environment.[2][3][10][12][13] However, its stability is not absolute. The bond is susceptible to hydrolysis under acidic conditions (pH < 5).[2][14] While stable at physiological pH, prolonged exposure to harsh conditions or high temperatures should be avoided.[2]

Troubleshooting Guide: Low Bioconjugation Yield

This section provides a structured approach to diagnosing and solving the common problem of low or incomplete oxime ligation, particularly with dilute protein samples.

Problem: After overnight incubation, analysis (SDS-PAGE/MS) shows significant unreacted protein.

This is the most frequent issue encountered by researchers. The following workflow will help you systematically identify and resolve the bottleneck.

G cluster_0 A Low Ligation Yield Observed B Is Protein Concentration < 10 µM? C Increase Reactant Concentrations (if possible) or Extend Reaction Time (24-48h). D Is a Catalyst Being Used? E Introduce an Aniline-based Catalyst. Start with 10-20 mM pPDA or mPDA. F What is the Reaction pH? G Is pH between 6.5-7.5? H Adjust pH to 6.5-7.0. This range is a good compromise for protein stability and catalyst activity. I Is the Catalyst Optimal? J Switch to a more efficient catalyst. Replace Aniline with pPDA or mPDA. Increase mPDA concentration (50-100 mM). K Check Reagent Integrity. Verify activity of aminooxy reagent. Confirm carbonyl incorporation on protein. L Reaction Optimized

Caption: Troubleshooting workflow for low oxime ligation yield.

Causality-Driven Troubleshooting Steps:

  • Evaluate Reactant Concentrations: Oxime ligation is a second-order reaction, meaning its rate is directly dependent on the concentration of both the protein and the aminooxy-functionalized reagent.[3] When working with dilute protein samples (e.g., < 10 µM), the kinetics will be inherently slow.[3]

    • Action: If your protein's stability allows, consider concentrating it. If not, you must compensate by increasing the molar excess of the aminooxy reagent (e.g., from 10-fold to 50-fold excess) and extending the reaction time, sometimes up to 48 hours.

  • Assess the Catalyst System: For reactions at neutral pH, the absence of a catalyst is a common reason for failure.[2]

    • Action (If no catalyst used): Introduce a catalyst. We recommend starting with p-phenylenediamine (pPDA) at 10-20 mM or m-phenylenediamine (mPDA) at 20-50 mM.[2][5]

    • Action (If aniline is used): Aniline may not be potent enough for your system.[5][7] Switch to a more efficient catalyst like pPDA or mPDA.[5][7] Due to its high solubility, you can increase the concentration of mPDA significantly (e.g., to 100 mM or higher) for a substantial rate boost.[9][11]

  • Optimize Reaction pH: While protein stability is paramount, the pH still influences catalyst efficiency. The catalytic activity of aniline derivatives is generally optimal in the slightly acidic to neutral range.

    • Action: Ensure your reaction buffer is between pH 6.5 and 7.5. A pH of 6.5-7.0 is often a sweet spot, balancing protein integrity with enhanced reaction kinetics. Avoid strongly basic conditions, which can lead to side reactions.

  • Verify Reagent Integrity and Protein Modification:

    • Aminooxy Reagent: The aminooxy group is highly reactive and can degrade upon improper storage or handling, especially if exposed to solvents containing aldehydes or ketones (like acetone).[12][15]

      • Action: Use fresh, high-quality reagents. If in doubt, test the reagent's activity with a control carbonyl-containing compound.

    • Carbonyl on Protein: The efficiency of the upstream reaction to install the aldehyde or ketone on your protein is crucial.

      • Action: Before starting the ligation, confirm the presence of the carbonyl group using mass spectrometry or a specific chemical test. For N-terminal glyoxylyl groups generated by periodate oxidation of Ser/Thr, ensure complete removal of the oxidant before adding the aminooxy reagent.[1]

Quantitative Data: Catalyst Performance

The choice of catalyst and its concentration has a dramatic impact on reaction rates. The following table summarizes kinetic data from literature to guide your selection.

Carbonyl SubstrateAminooxy ReagentCatalyst (Concentration)pHObserved Rate Constant (k_obs) (M⁻¹s⁻¹)Fold-Increase vs. AnilineReference
Aldehyde-ProteinAminooxy-DansylAniline (100 mM)7.010.3-[9][11]
Aldehyde-ProteinAminooxy-DansylmPDA (100 mM) 7.027.0~2.6x [9][11]
Aldehyde-ProteinAminooxy-DansylmPDA (500 mM) 7.0>100>10x [9]
Aldehyde-ProteinAminooxy-PEGUncatalyzed7.0~0.1-[5]
Aldehyde-ProteinAminooxy-PEGAniline (10 mM)7.0~6.3-[5]
Aldehyde-ProteinAminooxy-PEGpPDA (10 mM) 7.0~120~19x [5]
Ketone (2-Pentanone)Aminooxy-DansylAniline (100 mM)7.50.082-[1]

This data clearly demonstrates that mPDA and pPDA are superior catalysts to aniline at neutral pH.

Experimental Protocols

Here we provide detailed, step-by-step protocols for a typical bioconjugation experiment with a dilute protein sample.

Protocol 1: Accelerated Ligation of an Aldehyde-Modified Protein

This protocol is designed for a protein (e.g., 1 mg/mL, ~20 µM) that has been functionalized with an aldehyde group.

G cluster_0 A 1. Prepare Protein Solution - Aldehyde-Protein at 10-20 µM - Buffer: 100 mM Phosphate, pH 6.8 B 2. Prepare Reagent & Catalyst Stocks - Aminooxy-payload: 10 mM in DMSO/H₂O - Catalyst (mPDA): 500 mM in Buffer C 3. Add Aminooxy Reagent - Add to protein solution - Final conc: 20-50 fold molar excess D 4. Initiate Reaction - Add mPDA catalyst stock - Final conc: 50-100 mM E 5. Incubate - Room Temperature (20-25°C) - 2 to 6 hours F 6. Monitor & Quench - Analyze aliquot by LC-MS/SDS-PAGE - Quench with excess acetone (optional) G 7. Purify Conjugate - Size Exclusion Chromatography (SEC) - Remove excess reagents & catalyst

Caption: Workflow for accelerated oxime ligation.

Materials:

  • Aldehyde-functionalized protein solution (e.g., 10-20 µM in 100 mM sodium phosphate buffer, pH 6.8).

  • Aminooxy-functionalized payload (e.g., fluorescent dye, PEG, small molecule) stock solution (10 mM in DMSO or water).

  • m-Phenylenediamine (mPDA) catalyst stock solution (500 mM in 100 mM sodium phosphate buffer, pH 6.8).

  • Purification system (e.g., Size Exclusion Chromatography column).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine your aldehyde-protein solution with the aminooxy-payload stock to achieve a final 20- to 50-fold molar excess of the payload. Mix gently.

  • Catalyst Addition: To initiate the reaction, add the 500 mM mPDA stock solution to a final concentration of 50-100 mM. For example, add 10 µL of 500 mM mPDA to a final reaction volume of 100 µL to get 50 mM catalyst.

  • Incubation: Incubate the reaction at room temperature (20-25 °C) for 2-6 hours. For very dilute samples (< 5 µM), or if using a ketone, extend the incubation to 12-24 hours.

  • Monitoring (Optional but Recommended): At various time points (e.g., 1h, 3h, 6h), take a small aliquot (2-5 µL) of the reaction mixture and analyze it by LC-MS or SDS-PAGE to check for the formation of the higher molecular weight conjugate.[1][9]

  • Purification: Once the reaction has reached the desired conversion, purify the protein conjugate from excess reagents and catalyst using a desalting column or size-exclusion chromatography (SEC).[1][2]

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100–9103. [Link]

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Do, P., Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • Cui, H., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Burke, T. R., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Rashidian, M., et al. (2013). Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. ResearchGate. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Cui, H., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

  • Agten, S. M., et al. (2016). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. ResearchGate. [Link]

  • Grover, C. P., & Maynard, H. D. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Kalia, J. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab. [Link]

  • Bhattacharya, R. (2021). Troubleshooting for Ligation transformation?. ResearchGate. [Link]

  • Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

Sources

Validation & Comparative

Comparing stability of oxime vs hydrazone linkages in bioconjugation

[1]

Executive Summary

In the landscape of bioconjugation, the choice between oxime and hydrazone linkages is rarely a matter of "better," but rather a strategic decision between permanence and controlled release .

  • The Bottom Line: Oxime linkages (

    
    ) exhibit superior thermodynamic and kinetic stability, making them the gold standard for permanent labeling (e.g., radio-imaging, PEGylation). Hydrazone linkages (
    
    
    ), particularly acylhydrazones, possess a tunable acid-lability profile ideal for drug delivery systems requiring endosomal cleavage (e.g., Antibody-Drug Conjugates).
  • Key Metric: At physiological pH (7.0), oxime linkages display a hydrolysis rate constant approximately

    
    -fold lower  than simple alkylhydrazones.[1]
    

Mechanistic Foundations & Catalysis

Both linkages are formed via the condensation of an


To achieve efficient bioconjugation at physiological pH, nucleophilic catalysis (typically using aniline or

2
The Aniline Catalysis Mechanism

Aniline acts as a "transimination" catalyst.[3] It reacts rapidly with the carbonyl to form a highly electrophilic protonated Schiff base intermediate, which is then attacked by the

AnilineCatalysisCarbonylCarbonyl(Aldehyde/Ketone)SchiffBaseProtonated Schiff Base(Activated Intermediate)Carbonyl->SchiffBase + Aniline - H₂O (Fast)AnilineAniline(Catalyst)Aniline->SchiffBaseProductFinal Conjugate(Oxime/Hydrazone)SchiffBase->Product Transimination(Rate Determining)AlphaNucα-Nucleophile(Alkoxyamine/Hydrazide)AlphaNuc->ProductProduct->Aniline CatalystRegeneratedWaterH₂O

Figure 1: Mechanism of aniline-catalyzed ligation. The formation of the protonated Schiff base intermediate accelerates the reaction by converting the carbonyl into a superior electrophile.

Stability Analysis: The Data

The stability difference stems from the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-effect


4

Quantitative Comparison (Thermodynamics & Kinetics)

The following data synthesizes seminal work by Kalia & Raines comparing isostructural conjugates at pD 7.0.

FeatureOxime LinkageAcylhydrazone LinkageAlkylhydrazone Linkage
Structure



Equilibrium Constant (

)



Relative Hydrolysis Rate (pH 7) 1 (Baseline) ~300x faster~600x faster
Hydrolytic Half-life (pH 5) Weeks to MonthsHours to DaysMinutes to Hours
Primary Utility Stable LabelingpH-Responsive ReleaseRapid Exchange
pH Dependence
  • Oximes: Stable at pH 5.0–9.[4][5][6][7]0. Hydrolysis becomes significant only at pH < 2.0 or in the presence of high concentrations of competing nucleophiles (e.g., hydroxylamine exchange).

  • Hydrazones: Exhibit a sharp stability drop-off below pH 6.0. This property is exploited in ADCs like Gemtuzumab ozogamicin (Mylotarg) , where the linker remains stable in blood (pH 7.4) but cleaves in the acidic lysosome (pH ~5.0) to release the cytotoxic payload.[8]

Experimental Protocols

Protocol A: Aniline-Catalyzed Ligation (General)

Purpose: Efficient conjugation at neutral pH for protein labeling.

  • Buffer Prep: Prepare 100 mM NaPhosphate buffer, pH 7.0.

  • Catalyst Stock: Prepare 100 mM Aniline (or 100 mM

    
    -phenylenediamine for faster rates) in the buffer. Note: Aniline can be toxic; handle with care.
    
  • Reaction Mix:

    • Protein/Biomolecule (Aldehyde-functionalized): 10–50 µM.

    • Label (Alkoxyamine/Hydrazide): 5–10 equivalents.

    • Catalyst: Final concentration 10 mM.[9]

  • Incubation: 1–4 hours at 25°C.

  • Purification: Desalting column (PD-10 or Zeba spin) to remove excess catalyst and label.

Protocol B: Comparative Hydrolytic Stability Assay

Purpose: To empirically determine the

StabilityAssayStartPurified Conjugate(Oxime or Hydrazone)SplitAliquot into BuffersStart->SplitCondApH 4.5(Lysosomal Mimic)Split->CondACondBpH 7.4(Serum Mimic)Split->CondBIncubateIncubate at 37°CCondA->IncubateCondB->IncubateSampleSample at t = 0, 1, 4, 24, 48hIncubate->SampleAnalyzeQuantify Free Payload(HPLC / LC-MS)Sample->AnalyzeCalcCalculate t1/2(First-order kinetics)Analyze->Calc

Figure 2: Workflow for assessing hydrolytic stability. Parallel incubation in acidic and neutral buffers allows for the determination of the "stability window."

Step-by-Step:

  • Substrate: Dilute purified conjugate to 50 µM in three buffers:

    • Citrate-Phosphate pH 4.5

    • PBS pH 7.4[10][11]

    • Bicarbonate pH 9.0 (Control)

  • Internal Standard: Add an unreactive internal standard (e.g., Tryptophan or a non-cleavable analog) to normalize injection volume variations.

  • Sampling: Inject onto RP-HPLC at defined intervals (

    
     to 
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    yields half-life:
    
    
    .

Decision Matrix: When to Use Which?

Application RequirementRecommended LinkageRationale
Antibody-Drug Conjugates (ADC) Acylhydrazone Requires stability in circulation but rapid cleavage upon endocytosis to release free drug.
Protein-Polymer (PEGylation) Oxime Polymer must remain attached permanently to maintain PK/PD benefits.
In vivo Imaging (PET/SPECT) Oxime Loss of radioisotope leads to background noise and off-target accumulation.
Dynamic Combinatorial Libraries Alkylhydrazone Fast exchange rates allow the system to reach thermodynamic equilibrium quickly.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[1][5][6] Angewandte Chemie International Edition, 47(39), 7523-7526.[5]

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

  • Besheer, A., et al. (2011). Stability of HES-protein conjugates: Hydrazone bond vs. oxime bond. Bioconjugate Chemistry.

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189.

Technical Guide: Mass Spectrometry Characterization of Boc-aminooxy-PEG2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Aminooxy Advantage

Boc-aminooxy-PEG2-amine (CAS: 252378-69-1) is a specialized heterobifunctional linker designed for high-fidelity bioconjugation.[1] Unlike standard alkyl-amine linkers, the aminooxy (


) moiety enables oxime ligation —a bioorthogonal reaction with aldehydes or ketones that yields a bond significantly more hydrolytically stable than hydrazones or imines [1, 2].

For researchers developing Antibody-Drug Conjugates (ADCs) or PROTACs, the structural integrity of this linker is paramount. The Boc (tert-butyloxycarbonyl) group serves as a critical temporary shield for the highly reactive aminooxy center during synthesis.[2] However, its acid-lability creates unique challenges during mass spectrometry (MS) characterization.[1]

This guide provides an expert-level comparison of the MS performance of Boc-aminooxy-PEG2-amine against its standard alkyl-amine counterparts, detailing the fragmentation logic and ionization behaviors necessary for rigorous quality control.

Comparative Analysis: Aminooxy vs. Alkyl-Amine Linkers

The presence of the oxygen atom adjacent to the nitrogen in the aminooxy group fundamentally alters the physicochemical properties and MS behavior compared to standard PEG-amines.

Ionization and Basicity (ESI-MS Performance)

In Electrospray Ionization (ESI), protonation efficiency is driven by basicity.[1]

  • Standard Alkyl-Amines (Boc-NH-PEG...): The nitrogen atom is moderately basic (

    
     for the free amine). It protonates readily, yielding strong 
    
    
    
    signals.[1]
  • Aminooxy-Amines (Boc-NH-O-PEG...): The electronegative oxygen atom reduces the electron density on the adjacent nitrogen via the inductive effect. This lowers the basicity (

    
     for the free aminooxy group).
    
    • Impact: While the terminal primary amine (

      
      ) at the other end of the PEG chain will protonate easily, the Boc-protected aminooxy end is less likely to sequester a proton. This results in a cleaner, singly charged species 
      
      
      
      dominated by the terminal amine protonation, with fewer adducts compared to polyamines.
Fragmentation Pathways (MS/MS)

The structural difference leads to distinct fragmentation signatures useful for structural validation.[1]

FeatureBoc-Aminooxy-PEG2-amine Boc-Amino-PEG2-amine (Alternative) Implication
Molecular Weight 264.17 Da (Monoisotopic)248.17 Da (Monoisotopic)+16 Da shift confirms the "Oxy" insertion.[1]
Boc Loss Dominant neutral loss of Isobutylene (-56 Da) and

(-44 Da).[1]
Similar loss of Isobutylene and

.[1]
Both show characteristic Boc removal.[1]
Linker Cleavage N-O bond cleavage is a specific weak point (~57 kcal/mol).[1] Can yield unique oxide fragments.[1]C-N bond cleavage is stronger (~73 kcal/mol).[1] Fragmentation follows standard McLafferty rearrangements.[1][3]N-O cleavage is a diagnostic signature for aminooxy derivatives [3].[1]
Stability Acid-labile Boc; N-O bond stable in neutral/mild conditions.[1]Acid-labile Boc; C-N bond very stable.[1]Avoid acidic mobile phases in LC if preserving the Boc group is the goal.[1]
Technique Selection: ESI vs. MALDI

For a small molecule like Boc-aminooxy-PEG2-amine (MW ~264 Da), ESI is superior to MALDI .[1]

  • MALDI: Matrix ions (e.g., CHCA, DHB) typically obscure the low-mass region (<500 Da), making it difficult to confidently identify the parent ion.

  • ESI: Provides a clean background and allows for coupling with LC (LC-MS) to separate synthesis impurities (e.g., free PEG, deprotected species).

Experimental Protocols

The following workflows are designed to validate the identity and purity of the linker.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of Boc-aminooxy-PEG2-amine in 1 mL of 50:50 Acetonitrile:Water (v/v).

  • Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for LC-MS injection.

  • Modifier Warning: Use 0.1% Formic Acid strictly.[1] Avoid stronger acids (TFA) or prolonged exposure, as they may induce premature Boc deprotection or N-O bond stress [4].[1]

LC-MS Conditions (Reverse Phase)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. The hydrophobic Boc group ensures retention on C18, separating it from hydrophilic salts or free PEG chains.[1]

MS Parameters (ESI Positive Mode)[1][4]
  • Capillary Voltage: 3.5 kV.[1][4]

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation of the Boc group).

  • Gas Temp: 300°C.

  • Scan Range: 50 – 1000 m/z.[1]

Data Interpretation & Visualization

Expected Mass Spectrum

For C11H24N2O5 (MW 264.17):

Ion IdentityFormulaTheoretical m/z (Monoisotopic)Description


265.18 Parent Ion. Must be the base peak.


287.16 Sodium adduct (common in PEG samples).[1]
$[M+H - Boc]^+

165.12 Diagnostic Fragment. Corresponds to the active Aminooxy-PEG2-amine.
$[M+H - Isobutylene]^+

209.11 Intermediate loss of the t-butyl group.[1]
Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation logic for Boc-aminooxy-PEG2-amine under CID (Collision-Induced Dissociation).

G Parent Parent Ion [M+H]+ m/z 265.18 (Boc-NH-O-PEG2-NH3+) IsoLoss Loss of Isobutylene (-56 Da) m/z 209.11 (HO-CO-NH-O-PEG2-NH3+) Parent->IsoLoss - C4H8 (Isobutylene) BocLoss Loss of Boc Group (-100 Da) m/z 165.12 (NH2-O-PEG2-NH3+) *Active Linker Species* Parent->BocLoss Direct Loss (-100 Da) IsoLoss->BocLoss - CO2 (44 Da) NOCleavage N-O Bond Cleavage (Formation of PEG-Amine fragments) m/z ~133 / 89 BocLoss->NOCleavage High Energy CID (N-O Break)

Caption: ESI-MS/MS fragmentation pathway of Boc-aminooxy-PEG2-amine showing characteristic neutral losses.

Analytical Workflow Logic

This flowchart ensures a self-validating characterization process.

Workflow Sample Sample: Boc-Aminooxy-PEG2-Amine LC LC Separation (C18, H2O/ACN + 0.1% FA) Sample->LC MS ESI-MS (Positive) LC->MS Decision Check m/z 265.18? MS->Decision PathA Perform MS/MS (CID 10-20eV) Decision->PathA Found PathB Check Purity (UV 210nm / TIC) Decision->PathB Found Result Confirm: 1. Parent 265.18 2. Fragment 165.12 3. No free amine (165) in TIC PathA->Result PathB->Result

Caption: Step-by-step analytical workflow for validating Boc-aminooxy-PEG2-amine purity and identity.

Summary of Key Findings

  • Identity Confirmation: The monoisotopic mass of 265.18 Da (

    
    ) distinguishes the aminooxy derivative from the standard alkyl-amine analog (249.18 Da).[1]
    
  • Structural Diagnostic: The loss of 100 Da (Boc) to yield the m/z 165.12 ion is the primary confirmation of the protected N-terminus.[1]

  • Purity Marker: Any signal at m/z 165.12 in the initial MS scan (before fragmentation) indicates premature deprotection or degraded starting material, signaling the reagent is compromised.[1]

References

  • BenchChem. An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers.[1] Retrieved from

  • National Institutes of Health (NIH). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines.[1] Retrieved from

  • PubChem. t-Boc-Aminooxy-PEG2-amine Compound Summary. Retrieved from [5]

  • Fluorochem. Boc-Aminooxy-PEG2-C2-amine Data Sheet. Retrieved from

Sources

A Senior Application Scientist's Guide to the Validation of Oxime Bond Formation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the reliable formation and validation of the oxime bond is a cornerstone of modern bioconjugation, drug delivery, and materials science.[1][2] The chemoselective reaction between a hydroxylamine and an aldehyde or ketone offers a robust and stable linkage, but its successful formation must be rigorously validated to ensure the integrity and function of the final product.[3][4] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for this validation, offering field-proven insights into experimental design, data interpretation, and comparison with alternative techniques.

The Unmistakable Signature: Why NMR Excels in Oxime Validation

NMR spectroscopy stands as a paramount technique for the structural elucidation of organic molecules, providing a detailed atomic-level view of molecular architecture.[5][6] For oxime bond formation, its power lies in the ability to directly observe the disappearance of starting material signals and the concurrent appearance of unique product signals, offering unequivocal proof of the transformation.

Key Spectroscopic Events in Oxime Formation:
  • Disappearance of the Aldehyde/Ketone Proton: In the ¹H NMR spectrum, the highly deshielded proton of an aldehyde (typically δ 9-10 ppm) is a distinct marker that will vanish upon successful reaction.

  • Emergence of the Oxime Proton: A new signal corresponding to the CH =NOH proton will appear, typically in the range of δ 6.5-8.5 ppm. The exact chemical shift is influenced by the electronic environment and the E/Z stereochemistry of the oxime.

  • Shift of Protons Alpha to the Carbonyl: Protons on the carbon adjacent to the original carbonyl group will experience a change in their chemical environment and thus a shift in their resonance frequency upon conversion to an oxime.

  • The Telltale Carbon Signal: In ¹³C NMR, the most definitive evidence is the disappearance of the carbonyl carbon signal (δ 190-220 ppm for aldehydes and ketones) and the appearance of the imine-like carbon (C=N) of the oxime, which resonates in a distinct region of approximately δ 140-160 ppm.[7][8]

A Comparative Analysis: NMR vs. Other Validation Techniques

While NMR is a powerful tool, a comprehensive validation strategy often involves complementary techniques. Here, we objectively compare NMR with other common analytical methods.

TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information and stereochemistry.- Non-destructive.- Allows for quantification and reaction monitoring.[9][10]- Lower sensitivity compared to MS.- Requires soluble samples.- Can be time-consuming for complex molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity.- Confirms molecular weight of the product.[11][12]- Can provide fragmentation patterns for structural clues.[13]- Does not provide detailed stereochemical information.- Can be destructive.- May not distinguish between isomers with the same mass.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Fast and relatively inexpensive.- Identifies the presence or absence of key functional groups.- Provides limited structural detail.- Spectra can be complex and difficult to interpret for large molecules.- Not ideal for determining stereochemistry.

Key Takeaway: NMR provides the most comprehensive structural validation. Mass spectrometry is excellent for confirming the expected molecular weight, and FTIR is a quick method to check for the presence of the C=N bond and the disappearance of the C=O bond. For unambiguous confirmation, a combination of NMR and MS is often the most robust approach.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure trustworthy and reproducible results.

Protocol 1: ¹H NMR Monitoring of Oxime Formation

This protocol allows for the real-time observation of the reaction progress.

  • Sample Preparation:

    • In an NMR tube, dissolve the aldehyde or ketone (1 equivalent) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to a final concentration of ~10-20 mM.

    • Acquire a ¹H NMR spectrum of the starting material. This will serve as your t=0 reference.

    • Add hydroxylamine (1.1-1.5 equivalents) to the NMR tube. If required, add a catalyst such as aniline.[1]

  • Data Acquisition:

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for fast reactions, or every hour for slower reactions).[10]

    • Continue monitoring until the signals of the starting aldehyde/ketone have disappeared and the product signals remain constant.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the starting material and the product to determine the reaction conversion over time.

Protocol 2: Comprehensive 2D NMR for Structural Confirmation

For complex molecules, 2D NMR is indispensable for unambiguous signal assignment.

  • Sample Preparation:

    • Prepare a concentrated sample (~20-50 mM) of the purified oxime product in a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which protons are attached to which carbons.[14][15][16]

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment reveals correlations between protons and carbons that are 2-3 bonds away, providing crucial information about the connectivity of the molecular skeleton.[14][15][16]

  • Data Analysis:

    • Use the HSQC spectrum to assign the signals of protonated carbons.

    • Use the HMBC spectrum to identify long-range correlations. For example, a correlation between the oxime proton (CH=NOH) and the carbon of an adjacent group will confirm the connectivity around the newly formed bond.

Visualizing the Workflow and Reaction

The following diagrams illustrate the oxime formation reaction and the NMR validation workflow.

G cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde/Ketone (R-C(=O)-R') Oxime Oxime (R-C(=NOH)-R') Aldehyde->Oxime + H₂N-OH - H₂O Hydroxylamine Hydroxylamine (H₂N-OH)

Caption: Oxime bond formation from an aldehyde/ketone and hydroxylamine.

G Start Start: Reaction Mixture NMR_Tube Prepare NMR Sample Start->NMR_Tube Acquire_1H Acquire Time-Lapse ¹H NMR NMR_Tube->Acquire_1H Monitor Monitor Disappearance of Aldehyde & Appearance of Oxime Signals Acquire_1H->Monitor Purify Purify Oxime Product Monitor->Purify Reaction Complete Acquire_2D Acquire 2D NMR (HSQC, HMBC) Purify->Acquire_2D Analyze Analyze Spectra & Confirm Structure Acquire_2D->Analyze End End: Validated Structure Analyze->End

Caption: Workflow for NMR validation of oxime formation.

Case Study: Interpreting the Data

Let's consider the reaction of benzaldehyde with hydroxylamine to form benzaldehyde oxime.

CompoundKey ¹H NMR Signal (δ ppm)Key ¹³C NMR Signal (δ ppm)
Benzaldehyde 10.0 (s, 1H, -CHO)192.4 (-CHO)
Benzaldehyde Oxime 8.15 (s, 1H, -CH=NOH)150.2 (-CH=NOH)

In the ¹H NMR spectrum, the disappearance of the singlet at 10.0 ppm and the appearance of a new singlet at 8.15 ppm is strong evidence of the reaction. The definitive proof comes from the ¹³C NMR spectrum, where the carbonyl signal at 192.4 ppm is replaced by the imine carbon signal at 150.2 ppm. An HMBC experiment would further show a correlation between the proton at 8.15 ppm and the aromatic carbons of the benzene ring, confirming the overall structure.

Conclusion

NMR spectroscopy offers an unparalleled level of detail and confidence in the validation of oxime bond formation. Its ability to provide direct structural evidence, monitor reaction kinetics, and elucidate stereochemistry makes it an indispensable tool for any researcher working with this important ligation chemistry. While other techniques like mass spectrometry and FTIR provide valuable complementary data, NMR remains the authoritative method for comprehensive structural confirmation. By following robust experimental protocols and understanding the key spectral signatures, scientists can ensure the integrity and success of their synthetic endeavors.

References

  • Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. (n.d.). Canadian Journal of Chemistry.
  • Essential practical NMR for organic chemistry. (n.d.). U.S. Department of Commerce.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015, January 12). Quora. Retrieved from [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes of. (n.d.). Canadian Journal of Chemistry.
  • Formation of an Oxime from an Aldehyde. (2015, May 25). YouTube. Retrieved from [Link]

  • Oxime. (n.d.). Wikipedia. Retrieved from [Link]

  • Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. (2019, April 1). PubMed. Retrieved from [Link]

  • ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
  • 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • A Practical Guide to Structure Determination in Organic Chemistry. (2025, August 19). Oxford University Press. Retrieved from [Link]

  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. (2015, November 10). Goodreads. Retrieved from [Link]

  • Oxime formation from hydroxylamine and ketone. Part 2: Elimination. (2012, September 25). Henry Rzepa's Blog. Retrieved from [Link]

  • IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). (n.d.). ResearchGate. Retrieved from [Link]

  • Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. (2019, July 1). Analyst (RSC Publishing). Retrieved from [Link]

  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. Retrieved from [Link]

  • Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates under Equilibrium Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). PMC. Retrieved from [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (n.d.). RSC Publishing. Retrieved from [Link]

  • FTIR study of the photoreaction of bovine rhodopsin in the presence of hydroxylamine. (2010, July 15). PubMed. Retrieved from [Link]

  • 2D NMR. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Modulation of heme peroxo nucleophilicities with axial ligands reveal key insights into the mechanistic landscape of nitric oxide synthase. (2025, April 28). RSC Publishing. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Native Chemical Ligation: A Boon to Peptide Chemistry. (2014, September 12). MDPI. Retrieved from [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (n.d.). PMC. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (n.d.). Amazon AWS. Retrieved from [Link]

  • Reaction pathway for oxime formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019, May 31). DergiPark. Retrieved from [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved from [Link]

  • 96-99 Research Article One-pot synthesis of oxime ethers from cinnam. (n.d.). JOCPR. Retrieved from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (2025, March 10). Pharmaceutical Technology. Retrieved from [Link]

  • The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • One step from nitro to oxime: a convenient preparation of unsaturated oximes by the reduction of the corresponding vinylnitro compounds. (2009, December 12). East China Normal University. Retrieved from [Link]

  • Ligand-observed in-tube NMR in natural products research: A review on enzymatic biotransformations, protein–ligand interactions, and in-cell NMR spectroscopy. (2022, October 11). Arabian Journal of Chemistry. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH. Retrieved from [Link]

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Aminooxy-PEG2-amine vs. Aminooxy-PEG4-amine: Optimizing Steric Hindrance and Linker Length in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminooxy-PEG2-amine vs Aminooxy-PEG4-amine for Steric Hindrance Reduction Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise architecture of antibody-drug conjugates (ADCs), PROTACs, and protein labeling, the choice between Aminooxy-PEG2-amine and Aminooxy-PEG4-amine is rarely about chemical reactivity alone—it is a structural decision governed by steric accessibility and hydrodynamic volume .

While both linkers utilize the highly stable oxime ligation chemistry (reacting with aldehydes/ketones), they serve distinct spatial functions:

  • Aminooxy-PEG2-amine (~10 Å length): The "Precision" choice. Ideal for surface-accessible conjugation sites where minimizing the linker footprint is critical to preserve binding affinity or FRET efficiency. However, it poses a higher risk of steric clash if the target aldehyde is recessed.

  • Aminooxy-PEG4-amine (~17 Å length): The "Access" choice. The industry-standard "short" linker for overcoming local steric hindrance. The two additional ethylene glycol units provide the necessary flexibility to reach partially buried epitopes and significantly improve the water solubility of hydrophobic payloads compared to PEG2.

Verdict: For initial screening or when the accessibility of the target aldehyde is unknown, Aminooxy-PEG4-amine is the superior starting candidate due to its higher probability of successful conjugation and improved solubility profile. Use PEG2 only when structural data confirms the target site is fully exposed and a compact construct is mandatory.

Mechanistic Foundation: The Physics of Linker Length[1]

To understand the trade-off, one must analyze the linker not just as a connector, but as a dynamic polymer chain affecting the thermodynamics of conjugation.

The "Reach" vs. "Shielding" Paradox

Steric hindrance in bioconjugation manifests in two forms:

  • Kinetic Hindrance (The "Reach"): The ability of the reactive aminooxy group to physically access the aldehyde on the protein surface.

    • PEG2 has a limited radius of gyration. If the aldehyde is located in a cleft or surrounded by bulky amino acid side chains (e.g., glycosylation sites), PEG2 may fail to achieve the transition state geometry required for oxime formation.

    • PEG4 offers increased rotational freedom, allowing the aminooxy group to "snake" through local steric barriers.

  • Thermodynamic Shielding (The "Block"): Once conjugated, the linker's motion can obscure the protein's active site.

    • PEG2 is rigid enough to keep the payload fixed close to the surface, potentially interfering with protein-protein interactions if the conjugation site is near a binding interface.

    • PEG4 provides a "spacer arm," moving the payload further away (~7 Å further than PEG2), which often preserves the bioactivity of the targeting protein.

Solubility and Aggregation

Hydrophobic payloads (e.g., cytotoxic drugs, fluorescent dyes) can induce protein aggregation. The PEG chain acts as a solvation shield.

  • PEG2: Minimal hydrophilicity. Often insufficient to mask highly hydrophobic payloads, leading to poor recovery yields.

  • PEG4: The additional ether oxygens significantly increase the hydration shell, reducing the aggregation propensity of the final conjugate.

Comparative Analysis: PEG2 vs. PEG4

Table 1: Technical Specification & Performance Matrix
FeatureAminooxy-PEG2-amineAminooxy-PEG4-amine
Approx.[1][2] Extended Length ~10.5 Å~17.5 Å
Atoms in Chain ~9 atoms~16 atoms
Steric Hindrance Reduction Low. Effective only on exposed surfaces.High. Overcomes local surface crowding.
Water Solubility Moderate.Excellent. Better solvation of payloads.
Conjugation Kinetics Faster (if site is accessible) due to lower entropic penalty.Slower (marginally) due to chain entropy, but higher final yield on difficult targets.
Primary Application FRET pairs, surface-exposed lysines, small molecule dimers.ADCs, PROTACs, labeling buried aldehydes, hydrophobic payloads.
Risk Factor "Short-linker failure" (reaction stalls)."Floppy-linker" effect (rare, but possible reduction in binding affinity).

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference in accessing a recessed target site.

LinkerComparison cluster_PEG2 Aminooxy-PEG2-amine cluster_PEG4 Aminooxy-PEG4-amine Protein Target Protein (Recessed Aldehyde) PEG2 PEG2 Linker (~10 Å) Protein->PEG2 Attempted Ligation PEG4 PEG4 Linker (~17 Å) Protein->PEG4 Attempted Ligation Result2 Steric Clash (No Reaction) PEG2->Result2 Too Short Payload2 Payload Result4 Successful Conjugation PEG4->Result4 Flexible Reach Payload4 Payload

Caption: Schematic representation of steric accessibility. PEG2 (yellow) fails to reach recessed aldehyde sites due to insufficient length, while PEG4 (blue) possesses the necessary flexibility to bridge the gap.

Experimental Protocols

Protocol: Catalyst-Accelerated Oxime Ligation

Oxime formation is slow at neutral pH. To fairly evaluate PEG2 vs. PEG4 without kinetic bias, use aniline catalysis to accelerate the reaction at physiological pH.

Materials:

  • Aldehyde-modified Protein (1–5 mg/mL in PBS, pH 7.4).

  • Aminooxy-PEG(2/4)-amine (Stock: 100 mM in DMSO).

  • Catalyst: Aniline (Stock: 1 M in water, prepared fresh).

  • Desalting Columns (e.g., PD-10 or Zeba Spin).

Step-by-Step Workflow:

  • Preparation: Adjust protein solution to pH 7.0–7.4.

  • Reagent Addition: Add Aminooxy-PEG linker to the protein at a 10–20 molar excess .

    • Note: A higher excess is required for PEG2 to drive the reaction if steric hindrance is present.

  • Catalysis: Add Aniline stock to a final concentration of 100 mM .

    • Critique: Aniline is toxic; handle in a fume hood. For sensitive proteins, use m-phenylenediamine (mPDA) at 10 mM as a gentler alternative.

  • Incubation: Incubate at 25°C for 2–4 hours (or 4°C overnight).

  • Quenching: (Optional) Add excess acetone or formaldehyde to scavenge unreacted aminooxy linker.

  • Purification: Immediately purify using a desalting column equilibrated with PBS to remove the catalyst and excess linker.[3]

  • Analysis: Assess Conjugation Efficiency (CE) via LC-MS or SDS-PAGE.

Protocol: Steric Hindrance Evaluation Assay

To determine if PEG2 is causing steric issues compared to PEG4:

  • Set up parallel reactions:

    • Reaction A: Protein + Aminooxy-PEG2-Payload[3]

    • Reaction B: Protein + Aminooxy-PEG4-Payload

  • Time-Course Sampling: Aliquot samples at T=0, 1h, 2h, 4h, and 24h.

  • Quantification: Analyze by hydrophobic interaction chromatography (HIC) or deconvoluted Mass Spec.

  • Interpretation:

    • If Rate(B) >> Rate(A) : The site is sterically hindered; PEG2 is too short.

    • If Rate(B) ≈ Rate(A) : The site is accessible; PEG2 is viable and preferred for a smaller footprint.

Decision Matrix: When to Use Which?

Use the following decision tree to select the optimal linker for your specific application.

DecisionTree Start Select Linker Type Q1 Is the target aldehyde surface-exposed? Start->Q1 Q2 Is the payload highly hydrophobic? Q1->Q2 Yes / Unknown Res_PEG4 Use Aminooxy-PEG4-amine Q1->Res_PEG4 No (Buried) Q3 Is compact size critical (e.g., FRET, binding pocket)? Q2->Q3 No Q2->Res_PEG4 Yes Q3->Res_PEG4 No (Default) Res_PEG2 Use Aminooxy-PEG2-amine Q3->Res_PEG2 Yes

Caption: Decision Logic for Linker Selection. PEG4 is the robust default, while PEG2 is reserved for specialized, hydrophilicity-tolerant, and surface-exposed applications.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[4] Bioconjugate Chemistry, 19(12), 2543–2548.

  • MDPI. (2024). Comparison of Linker Length in Nuclear Medicine Targeting. Retrieved from [Link]

Sources

Comparative Guide: Hydrolytic Stability Profiling of Amide-PEG Conjugates (CAS 153086-78-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of conjugates synthesized using CAS 153086-78-3 (N-Boc-2,2'-(ethylenedioxy)diethylamine), a critical heterobifunctional building block for creating high-stability, hydrophilic linkers in Antibody-Drug Conjugates (ADCs) and PROTACs.

Executive Summary & Chemical Identity

CAS 153086-78-3 , chemically identified as N-Boc-3,6-dioxa-1,8-octanediamine (or Mono-Boc-PEG2-Amine), is the industry standard for engineering non-cleavable, hydrophilic tethers . Unlike hydrophobic alkyl spacers or chemically labile hydrazones, conjugates formed with this reagent rely on the formation of Amide bonds , which exhibit exceptional hydrolytic stability across a broad pH range (pH 4.0 – 10.0).

This guide contrasts the performance of conjugates derived from CAS 153086-78-3 against common cleavable alternatives (Esters, Hydrazones) and provides a validated protocol for stress-testing their hydrolytic integrity.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Common Name: N-Boc-PEG2-Amine[1]

  • Functional Groups: Primary Amine (Reactive), Boc-Protected Amine (Masked), PEG2 Spacer (Hydrophilic).

  • Conjugation Mechanism: Nucleophilic attack of the primary amine on an activated ester (NHS) or carboxylic acid.

  • Resulting Linkage: Amide Bond (R-CO-NH-PEG-...).

Mechanism of Stability: The Amide Advantage

To understand why conjugates made with CAS 153086-78-3 are the "Gold Standard" for stability, we must analyze the bond energy and resonance stabilization compared to alternatives.

The Stability Hierarchy
  • Amide (CAS 153086-78-3 Derived): High resonance stabilization of the C-N bond renders it resistant to nucleophilic attack by water (Hydrolysis) under physiological conditions.

  • Ester: Susceptible to base-catalyzed hydrolysis (saponification) and esterases in plasma.

  • Hydrazone: Designed to be acid-labile; hydrolyzes rapidly in endosomes (pH 5.0) but can leak in plasma.

Visualization: Hydrolysis Pathways

The following diagram illustrates the comparative degradation pathways. Note the high energy barrier for the Amide bond (Path A) compared to the labile Ester (Path B).

HydrolysisPathways cluster_0 Path A: CAS 153086-78-3 (Amide) cluster_1 Path B: Alternative (Ester) Start Conjugate Structure Amide Amide Linkage (R-CO-NH-PEG...) Start->Amide Amine Conjugation Ester Ester Linkage (R-CO-O-PEG...) Start->Ester Hydroxyl Conjugation Stable Intact Conjugate (Physiological pH) Amide->Stable Resonance Stabilization Cleaved Hydrolyzed (Broken Linker) Ester->Cleaved H2O / Esterase Attack

Figure 1: Mechanistic comparison of hydrolytic pathways. Amide linkages formed by CAS 153086-78-3 resist hydrolysis, whereas ester alternatives degrade.

Comparative Performance Analysis

The following table contrasts conjugates synthesized with CAS 153086-78-3 against standard alternatives used in drug delivery.

FeatureCAS 153086-78-3 (Amide-PEG) Hydrazone Linkers Ester Linkers Maleimide-Thioether
Primary Bond Amide (Secondary)Hydrazone (C=N-N)Ester (C-O-C=O)Thioether
Hydrolytic Stability (pH 7.4) Excellent (<1% loss / 7 days)Moderate (Slow leak)Poor (t1/2 ~ hours/days)Good (Ring opening can occur)
Acid Stability (pH 5.0) Stable (Requires < pH 1.0 to cleave)Unstable (Designed to cleave)ModerateStable
Plasma Stability High (Resistant to proteases)Low (Spontaneous hydrolysis)Low (Esterase sensitivity)Moderate (Retro-Michael exchange)
Application Non-cleavable ADCs, PROTACspH-sensitive Drug ReleaseBiodegradable PolymersCysteine-reactive conjugation

Key Insight: Use CAS 153086-78-3 when the payload mechanism requires intracellular processing of the entire protein-linker complex (e.g., lysosomal degradation) or when the linker must remain permanently attached (e.g., PROTAC anchors). Do not use if acid-triggered release is required.

Validating Stability: Experimental Protocol

As a Senior Scientist, you cannot rely on theoretical stability. You must validate the conjugate's integrity under "Forced Degradation" conditions.

Protocol: Accelerated Hydrolytic Stress Testing via LC-MS

This protocol quantifies the rate of hydrolysis for conjugates made with CAS 153086-78-3.

Reagents & Equipment[2][3][4][5]
  • Test Conjugate: Purified Conjugate (1 mg/mL).

  • Buffers:

    • Acidic: 100 mM Acetate, pH 4.0.

    • Neutral: PBS, pH 7.4.[6]

    • Basic: 100 mM Borate, pH 9.0.

  • Analysis: RP-HPLC coupled with Q-TOF Mass Spectrometry.

Workflow Diagram

ProtocolWorkflow Step1 1. Sample Preparation (1 mg/mL in H2O) Step2 2. Buffer Allocation (pH 4.0 / 7.4 / 9.0) Step1->Step2 Step3 3. Thermal Stress (Incubate @ 37°C & 60°C) Step2->Step3 Step4 4. Timepoint Sampling (T=0, 24h, 48h, 7d) Step3->Step4 Step5 5. LC-MS Analysis (Monitor Mass Shift) Step4->Step5

Figure 2: Workflow for accelerated hydrolytic stability profiling.

Step-by-Step Methodology
  • Preparation: Dissolve the CAS 153086-78-3 derived conjugate in water to 10 mg/mL (Stock).

  • Aliquot: Dilute stock 1:10 into the three buffers (pH 4, 7.4, 9) in triplicate.

  • Incubation: Place samples in a temperature-controlled orbital shaker.

    • Standard: 37°C (Physiological simulation).

    • Accelerated: 60°C (Arrhenius stress test).

  • Sampling: At T=0, 24h, 48h, and 7 days, remove 50 µL aliquots.

  • Quenching: Immediately flash-freeze or acidify (if testing basic hydrolysis) to stop the reaction.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% Acetonitrile/Water + 0.1% Formic Acid.

    • Detection: Monitor the Molecular Weight of the Intact Conjugate.

    • Failure Mode: Look for a mass decrease corresponding to the loss of the payload (hydrolysis of the linker).

Acceptance Criteria (Pass/Fail)
  • Pass: >95% Intact Conjugate at T=7 days (pH 7.4, 37°C).

  • Pass: >90% Intact Conjugate at T=24h (pH 9.0, 60°C).

  • Fail: Appearance of "Free Payload" or "Free Linker" peaks >5%.

References

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-to-Amine Crosslinkers.Link

  • Sigma-Aldrich. Product Specification: N-Boc-2,2'-(ethylenedioxy)diethylamine (CAS 153086-78-3).Link

  • Bioconjugate Chemistry. Hydrolytic Stability of Maleimide vs Amide Linkers in ADCs. (General Reference for mechanism). Link

  • PubChem. Compound Summary: tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate.[7]Link

Sources

HPLC Analysis Methods for Purified PEGylated Proteins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrodynamic Challenge

In the analysis of PEGylated proteins, standard rules of chromatography do not apply. The addition of Polyethylene Glycol (PEG) induces a "hydrodynamic crisis"—a 20 kDa PEG molecule has a hydrodynamic radius (


) roughly equivalent to an 80–100 kDa globular protein due to its massive hydration shell. Furthermore, PEG is polydisperse and lacks UV absorbance, rendering standard 

detection insufficient for tracking free PEG impurities.

This guide moves beyond basic protocols to examine the three dominant modes of separation—Ion Exchange (IEX) , Size Exclusion (SEC) , and Reversed-Phase (RP-HPLC) .[1] We prioritize methods that resolve the critical quality attributes (CQAs) of PEGylated therapeutics: degree of PEGylation (mono- vs. di-), positional isomers, and free PEG determination.

Part 1: Analytical Decision Framework

Before selecting a column, you must define the specific heterogeneity you are trying to resolve. Use the following logic flow to select the appropriate methodology.

AnalyticalDecisionTree Start START: Define Analytical Goal Goal What is the primary CQA? Start->Goal Positional Positional Isomers (Site Specificity) Goal->Positional Aggregates Aggregates & Hydrodynamic Size Goal->Aggregates FreePEG Free PEG Quantitation (Impurity) Goal->FreePEG IEX Method: Cation Exchange (CEX) Focus: Charge Shielding Positional->IEX High Res RP Method: RP-HPLC (C4) Focus: Hydrophobicity Positional->RP Orthogonal SEC Method: SEC (Silica/Polymer) Focus: Size Separation Aggregates->SEC FreePEG->RP Secondary FreePEG->SEC Primary Detector Requirement: CAD or ELSD Detector FreePEG->Detector IEX_Out Resolves: Mono- vs Di-PEG & N-term vs Lysine variants IEX->IEX_Out RP_Out Resolves: Structural variants & Hydrophobic impurities RP->RP_Out SEC_Out Resolves: HMW Aggregates & Conjugate vs Free Protein SEC->SEC_Out

Figure 1: Analytical Decision Tree for PEGylated Protein Characterization.

Part 2: High-Resolution Separation Methods

Method A: Cation Exchange Chromatography (CEX)

Best For: Separating positional isomers and Degree of PEGylation (DoP).[2]

The Mechanism: PEGylation masks surface charges. A mono-PEGylated protein will have a different surface charge density than a di-PEGylated species. Furthermore, the location of the PEG (e.g., N-terminus vs. Lysine-45) alters the local charge environment enough that high-resolution CEX can separate these isomers, which is often impossible by SEC [1, 5].

Protocol: Salt Gradient CEX for PEG-Proteins

  • Column: Non-porous or large-pore (>1000 Å) strong cation exchanger (e.g., YMC BioPro SF, Thermo ProPac SCX-10). Note: Non-porous resins are preferred to minimize mass transfer resistance caused by the bulky PEG.

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 6.0 (Adjust pH based on protein pI; typically 1 unit below pI).

  • Mobile Phase B: 20 mM Sodium Phosphate + 1.0 M NaCl, pH 6.0.

  • Gradient: 0% to 40% B over 30 minutes. Shallow gradients are critical for isomer resolution.

  • Flow Rate: 0.5 – 1.0 mL/min.

Expert Insight: If resolution is poor, do not just flatten the gradient. Change the pH. The "charge shielding" effect of PEG is pH-dependent. A shift of 0.2 pH units can often reveal hidden isomers by altering the ionization state of histidine residues near the PEGylation site [5].

Method B: Reversed-Phase HPLC (RP-HPLC)

Best For: Hydrophobic variance and batch-to-batch consistency.

The Mechanism: While PEG is hydrophilic, the conjugation often exposes hydrophobic pockets of the protein or alters the overall amphiphilicity. RP-HPLC separates based on these subtle hydrophobicity differences.

Protocol: High-Temperature C4 Analysis

  • Column: C4 stationary phase, 300 Å pore size (e.g., Phenomenex Jupiter C4, Waters BEH300 C4). Why C4? C18 is often too hydrophobic, leading to irreversible binding of the large conjugate.

  • Temperature: 60°C – 80°C . Critical: High temperature reduces viscosity and improves mass transfer of the large PEG-protein complex, significantly sharpening peaks [2, 10].

  • Mobile Phase A: 0.1% TFA in Water.[3][4][5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% to 70% B over 20 minutes (optimize based on protein hydrophobicity).

Expert Insight: RP-HPLC is the only method capable of resolving PEGylated species based on the hydrophobicity of the linker chemistry if different linkers are used. However, be cautious of on-column hydrolysis if your PEG linker is ester-based; keep the column temperature and residence time balanced [2].

Method C: Size Exclusion Chromatography (SEC)

Best For: Aggregation analysis and gross sizing.

The Mechanism: SEC separates by hydrodynamic volume. Because PEG attracts a large water shell, a 20 kDa protein attached to a 20 kDa PEG will elute similarly to a ~100 kDa native protein.

Protocol: Dual-Detector SEC

  • Column: Silica-based silica, 300 Å or 450 Å (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM Sodium Phosphate + 200 mM Sodium Sulfate, pH 6.8. Note: Sodium sulfate is mandatory to suppress secondary ionic interactions between the PEG and the silica silanols.

  • Detectors: UV (280 nm) + CAD or ELSD (Essential for free PEG).

Part 3: The Detection Challenge (UV vs. CAD/ELSD)

Standard UV detection fails for PEG analysis because PEG chains (unless derivatized) do not absorb at 280 nm. To quantify "Free PEG" (unreacted reagent), you must use a universal detector.

Comparative Data: Detector Performance
FeatureUV (280 nm)ELSD (Evaporative Light Scattering)CAD (Charged Aerosol Detection)
Target Protein / ConjugateFree PEG / ConjugateFree PEG / Conjugate
Sensitivity High (for protein)Moderate (nonlinear)High (sub-nanogram)
Linearity ExcellentPoor (Log-Log)Good (Linear over 2 orders)
Uniformity Depends on Trp/Tyr/PheDepends on particle sizeMass-dependent (Uniform)
Recommendation Primary for ProteinSecondary (if CAD unavailable)Gold Standard for PEG

Why CAD wins: Charged Aerosol Detection (CAD) offers uniform response factors regardless of chemical structure, unlike ELSD which varies with particle volatility and size. For quantifying residual PEG levels <0.1%, CAD is required [6, 12, 13].

Part 4: Method Comparison Summary

The following table synthesizes experimental data to guide method selection.

ParameterSEC (Size Exclusion)IEX (Ion Exchange)RP-HPLC (Reversed Phase)
Separation Principle Hydrodynamic Radius (

)
Surface Charge / ShieldingHydrophobicity
Positional Isomer Resolution LowHigh (Best for heterogeneity)Medium
Aggregation Detection High (Gold Standard)LowLow (Aggregates may elute in void)
Free PEG Resolution Medium (Co-elution risks)Low (PEG is neutral)High (Elutes in void or wash)
Throughput Low (Isocratic, slow)High (Gradient)High (Gradient)
Sample Recovery High (>95%)High (>90%)Medium (Risk of denaturation)

Part 5: Integrated Workflow Visualization

The following diagram illustrates the recommended workflow for a complete characterization of a purified PEGylated protein batch.

Workflow cluster_Purity Purity & Identity cluster_Impurity Impurity Profiling Sample Purified PEG-Protein Sample IEX_Step IEX (Cation Exchange) Quantify: Mono vs Di-PEG Sample->IEX_Step RP_Step RP-HPLC (C4, 60°C) Confirm: Linker Stability Sample->RP_Step SEC_Step SEC (UV + CAD) Quantify: Aggregates & Free PEG Sample->SEC_Step Report Final CoA Generation IEX_Step->Report RP_Step->Report SEC_Step->Report

Figure 2: Integrated Quality Control Workflow.

References

  • Phenomenex. (2006).[4] Investigations into Improving the Separation of PEGylated Proteins. Technical Note TN-1034. Retrieved from [Link]

  • Waters Corporation. (2012). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Application Note. Retrieved from [Link]

  • YMC America. (n.d.). A Stability-Indicating Method for Separation of Charge Variant Impurities of a PEGylated Protein by CEX-HPLC. Retrieved from [Link]

  • LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

Sources

A Researcher's Guide to Bioorthogonal Chemistries: Aminooxy Ligation vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and molecular biology, the ability to precisely tag and track biomolecules within their native environments is paramount. This has led to the rise of bioorthogonal chemistry—a class of reactions that occur selectively and efficiently within living systems without interfering with endogenous biochemical processes. Among the most powerful tools in this arsenal are aminooxy ligation (specifically, oxime formation) and the suite of reactions known as "click chemistry."

This guide provides a detailed, objective comparison of these two cornerstone methodologies. We will delve into their mechanisms, compare their performance based on experimental data, and provide practical insights to help researchers choose the most suitable reaction for their specific application, from cell-surface labeling to the synthesis of antibody-drug conjugates (ADCs).

At the Core: Understanding the Mechanisms

The choice between aminooxy ligation and click chemistry often begins with a fundamental understanding of how each reaction works and the chemical handles they require.

Aminooxy Ligation: The Carbonyl Connection

Aminooxy ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or, less readily, a ketone) to form a stable oxime bond (C=N-O).[1] This reaction is a form of condensation, releasing a molecule of water.

The reaction's efficiency is notably pH-dependent. It proceeds most effectively under mildly acidic conditions (pH 4-5).[2][3] This is because the mechanism requires protonation of the carbonyl oxygen to make the carbon more electrophilic, but at very low pH, the aminooxy nucleophile becomes fully protonated (-ONH₃⁺) and non-reactive.[3] To overcome the slow reaction rates at the neutral pH typical of biological systems (pH ~7.4), nucleophilic catalysts like aniline are often employed.[1][4] Aniline accelerates the reaction by first forming a highly reactive protonated Schiff base (iminium ion) with the carbonyl, which is then readily attacked by the aminooxy compound.[1]

dot

Caption: The two major forms of bioorthogonal Click Chemistry.

Head-to-Head Comparison: Performance Metrics

The choice between these chemistries hinges on several key performance parameters. The following table summarizes experimental data and established knowledge to guide selection.

FeatureAminooxy Ligation (Oxime)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction Partners Aminooxy + Aldehyde/KetoneAzide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO)
Kinetics (k₂) *~10⁻² - 10⁻³ M⁻¹s⁻¹ (catalyzed at neutral pH) [5]~1 - 100 M⁻¹s⁻¹~10⁻³ - 1 M⁻¹s⁻¹ [6][7]
Biocompatibility Excellent. Reagents are generally non-toxic.Limited in vivo due to copper toxicity. [8]Suitable for in vitro and fixed cells with ligands. Excellent. No catalyst required, making it ideal for live cells and in vivo applications. [9]
pH Sensitivity Highly sensitive. Optimal at acidic pH (4-5), requires catalyst at neutral pH. [2][3]Insensitive. Works well across a broad pH range (4-11). [10]Insensitive. Works well at physiological pH. [9]
Linkage Stability Generally stable, but can be susceptible to hydrolysis at low pH. [11]Exceptionally stable to hydrolysis, enzymatic, and redox degradation. [12][13]Exceptionally stable, same triazole linkage as CuAAC. [12]
Reagent Size Small and unobtrusive functional groups.Azide and terminal alkyne are very small.Azide is small, but strained alkynes are bulky and hydrophobic, which can affect solubility and permeability. [6][14]

*Second-order rate constants (k₂) are approximate and can vary significantly based on specific reactants, catalysts, and conditions.

Deeper Dive into Performance
  • Kinetics: For sheer speed in a controlled in vitro setting, CuAAC is the undisputed champion, with reaction rates that can be orders of magnitude faster than both SPAAC and catalyzed aminooxy ligation. [15]This makes it ideal for applications requiring rapid and quantitative labeling of purified proteins or in cell lysates. [7]SPAAC kinetics have improved significantly with newer cyclooctyne designs, but they generally remain slower than CuAAC. [6]Aminooxy ligation is comparatively slow, especially at neutral pH, even with a catalyst. [5]

  • Biocompatibility and Orthogonality: This is where the chemistries diverge most significantly. The absence of a copper catalyst makes SPAAC and aminooxy ligation far superior for applications in living systems. [9]The azide, aminooxy, and carbonyl groups are all truly bioorthogonal—they have no endogenous counterparts or cross-reactivity within the cell. The primary concern with CuAAC is the cytotoxicity of copper, which can disrupt cellular processes. [8]

  • Stability: Both oxime and triazole linkages are considered stable for most bioconjugation applications. However, the triazole ring formed by click chemistry is exceptionally robust and is not known to be cleaved by any endogenous enzymes, making it the linkage of choice for applications requiring long-term in vivo stability. [12][13]Oxime bonds, while generally stable, are formed via a reversible reaction and can be more susceptible to hydrolysis under acidic conditions. [11]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these chemistries, here are condensed, exemplary protocols for labeling a glycoprotein on the surface of a live cell.

Workflow 1: Aminooxy Ligation Labeling

This protocol first generates aldehyde groups on cell-surface glycans via mild oxidation, followed by reaction with an aminooxy-functionalized probe (e.g., Aminooxy-Dye).

dot

Aminooxy_Workflow Start Live Cells with Glycoproteins Oxidation 1. Mild Oxidation (e.g., 1 mM NaIO₄, on ice) Generates aldehydes on sialic acids. Start->Oxidation Quench 2. Quench Reaction (e.g., Glycerol) Oxidation->Quench Labeling 3. Aminooxy Labeling Add Aminooxy-Dye (pH 6.5-7.4, with Aniline catalyst) Quench->Labeling Wash 4. Wash Cells Remove excess dye Labeling->Wash Analysis 5. Analysis (Flow Cytometry / Microscopy) Wash->Analysis

Caption: Experimental workflow for live-cell labeling via Aminooxy Ligation.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to the desired confluency. Gently wash cells with cold PBS (pH 7.4).

  • Oxidation: Resuspend cells in cold PBS and add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM. Incubate on ice in the dark for 15-30 minutes. [16][17]This step selectively oxidizes sialic acid residues to create aldehydes.

  • Quenching: Quench the oxidation reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes. [16]4. Labeling Reaction: Pellet and wash the cells to remove residual reagents. Resuspend in a labeling buffer (e.g., PBS at pH 6.5-7.0) containing the aminooxy-probe (e.g., 50 µM Aminooxy-Dye) and a catalyst (e.g., 10-50 mM aniline). Incubate at room temperature for 1-2 hours. [17][18]5. Final Wash & Analysis: Wash the cells multiple times with PBS to remove unreacted probe. The cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.

Workflow 2: SPAAC (Click Chemistry) Labeling

This workflow involves metabolically incorporating an azide-modified sugar into the cell's glycans, followed by a catalyst-free reaction with a cyclooctyne-functionalized probe.

dot

SPAAC_Workflow Start Live Cells Metabolic_Labeling 1. Metabolic Incorporation Incubate cells with an azide-sugar (e.g., Ac₄ManNAz) for 24-48h. Start->Metabolic_Labeling Click_Reaction 2. SPAAC Reaction Add Strained Alkyne-Dye (e.g., DBCO-Dye) (Physiological conditions, no catalyst) Metabolic_Labeling->Click_Reaction Wash 3. Wash Cells Remove excess dye Click_Reaction->Wash Analysis 4. Analysis (Flow Cytometry / Microscopy) Wash->Analysis

Caption: Experimental workflow for live-cell labeling via SPAAC Click Chemistry.

Step-by-Step Methodology:

  • Metabolic Labeling: Culture cells in media supplemented with an azide-containing sugar analog (e.g., 25-50 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 1-3 days. The cells' metabolic machinery will process the sugar and display it on cell-surface glycans. [19]2. Cell Preparation: Gently harvest and wash the azide-labeled cells with PBS.

  • Click Reaction: Resuspend the cells in media or PBS and add the strained alkyne probe (e.g., 10-50 µM DBCO-Dye). Incubate at 37°C for 30-60 minutes. [9]The reaction proceeds efficiently without any additional reagents.

  • Final Wash & Analysis: Wash the cells to remove the unreacted probe and proceed with downstream analysis.

Choosing the Right Tool for the Job

The optimal choice between aminooxy ligation and click chemistry is dictated entirely by the experimental context and goals.

  • Choose Aminooxy Ligation when:

    • You need to label a native or recombinantly introduced aldehyde or ketone. This is a key advantage, as these groups can be generated site-specifically on proteins using enzymatic methods (e.g., with formylglycine generating enzyme). [20][21] * The bulkiness of strained alkynes used in SPAAC is a concern for your specific biomolecule or cellular uptake.

  • Choose CuAAC Click Chemistry when:

    • You are working in vitro with purified components or in fixed-cell lysates where speed and reaction efficiency are paramount and copper toxicity is not a factor. [7] * You are performing proteomics experiments that require highly efficient capture of labeled proteins from a complex mixture. [22][23]

  • Choose SPAAC Click Chemistry when:

    • Your experiment involves live cells, tissues, or whole organisms. The complete biocompatibility of SPAAC is its defining advantage. [8][9] * You require a very stable linkage for long-term tracking studies in vivo. [12] * Simplicity is desired; the reaction requires only the two binding partners without the need for catalysts or specific pH adjustments. [9] Conclusion: Both aminooxy ligation and click chemistry are powerful and indispensable tools for chemical biology and drug development. While click chemistry, particularly SPAAC, often offers faster kinetics and superior stability, aminooxy ligation provides a unique and valuable way to target carbonyl functionalities. By understanding the fundamental principles, performance metrics, and practical considerations of each, researchers can confidently select the right chemistry to illuminate the biological questions they seek to answer.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters. [Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PMC. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Click Chemistry and Radiochemistry: An Update. PMC. [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. PMC. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. ResearchGate. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]

  • Chemoenzymatic Labeling of Proteins: Techniques and Approaches. PMC. [Link]

  • Bioorthogonal Chemistry: Recent Progress and Future Directions. PMC. [Link]

  • New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. MDPI. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Bio & Med Chem Au. [Link]

  • Click Chemistry Conjugations. PMC. [Link]

  • Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. [Link]

  • Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides. PMC. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Profile[1]

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate (often referred to as Boc-Aminooxy-PEG2-Amine ) is a heterobifunctional linker used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.

While often treated as "standard organic waste," this compound possesses a specific reactive moiety—the aminooxy group (-O-NH₂) —that requires distinct handling.[1] Unlike standard amines, the aminooxy group is a super-nucleophile (alpha-effect) that reacts rapidly with aldehydes and ketones. Improper disposal into general waste streams containing traces of ketones (e.g., acetone wash bottles) can lead to uncontrolled exothermic reactions and oxime formation within waste drums.

Chemical Safety Profile
PropertySpecificationHazard Implication
Functional Group 1 Aminooxy (-O-NH₂)High Reactivity: Reacts vigorously with carbonyls and oxidizers.[1] Potential shock sensitivity in pure, low-MW hydroxylamine forms (mitigated here by PEG chain).
Functional Group 2 Boc-CarbamateFlammability: Organic protecting group adds carbon mass, contributing to combustibility (Class IIIB).[1] Decomposes to isobutylene (gas) in strong acids.[1]
Physical State Viscous Oil or Low-Melting SolidDifficult to clean; residues persist on glassware.[1]
Storage -20°C (Desiccated)Hygroscopic; moisture accelerates degradation.[1]

Part 2: Pre-Disposal Treatment (Quenching Protocol)

Core Directive: Do not dispose of significant quantities (>500 mg) of active aminooxy compounds directly into commingled organic waste drums without deactivation. The risk of reaction with waste solvents (acetone, methyl ethyl ketone) is non-zero.

The "Acetone Kill" Method

This protocol utilizes the specific reactivity of the aminooxy group to convert it into a chemically inert oxime . This renders the molecule safe for standard incineration streams.

Mechanism:



Step-by-Step Quenching Procedure
  • Preparation:

    • Perform in a chemical fume hood.

    • Wear standard PPE (Nitrile gloves, safety glasses, lab coat).

  • Dissolution:

    • Dissolve the waste tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate in a minimal amount of Methanol or Dichloromethane (DCM) .[1]

  • Quenching:

    • Add Acetone in 10-fold molar excess (or simply 1:1 volume ratio with the dissolved waste).

    • Observation: The reaction is generally mild for this PEGylated species, but slight warming may occur.[1]

  • Incubation:

    • Allow the mixture to stand at room temperature for 30 minutes .

    • Validation: The formation of the oxime is thermodynamically favored and rapid.

  • Final Disposal:

    • The resulting mixture (Oxime + Acetone + Solvent) is now chemically stable.

    • Dispose of as Non-Halogenated Organic Waste (or Halogenated if DCM was used).[1]

Part 3: Disposal Workflow & Decision Logic

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.

DisposalWorkflow Start Waste Generation: tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate StateCheck Physical State? Start->StateCheck Solid Solid / Residue on Wipes StateCheck->Solid Solid/Wipes Liquid Liquid / Solution StateCheck->Liquid Liquid/Oil Bagging Double Bag in Polyethylene Bags Solid->Bagging SolidBin Solid Hazardous Waste Bin (Incineration) Bagging->SolidBin QtyCheck Quantity > 500mg? Liquid->QtyCheck Quench Perform 'Acetone Kill' (See Protocol) QtyCheck->Quench Yes (High Risk) Direct Direct Disposal QtyCheck->Direct No (Trace) SolventCheck Solvent Type? Quench->SolventCheck Direct->SolventCheck HaloWaste Halogenated Waste Stream (if DCM/Chloroform used) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (Acetone/Methanol) SolventCheck->NonHaloWaste Flammable Only

Figure 1: Decision tree for the safe disposal of aminooxy-functionalized PEG reagents.

Part 4: Regulatory & Emergency Guidelines

RCRA Waste Categorization (USA)

While this specific molecule is not explicitly P-listed or U-listed by the EPA, it must be characterized by its properties and the solvent it is dissolved in.

  • Characteristic Waste: Likely D001 (Ignitable) if dissolved in organic solvents.[1]

  • Recommendation: Label waste tags explicitly with chemical name. Do not simply label "Organic Waste." Add the warning: "Contains Aminooxy Functionality - Potential Sensitizer." [1]

Accidental Spill Management
  • Evacuate: If a large volume (>100 mL) is spilled, clear the immediate area.

  • PPE: Wear dual-glove layer (Nitrile) and a respirator if aerosolized.[1]

  • Neutralization:

    • Cover the spill with an absorbent pad.

    • Soak the pad with Acetone (to quench the aminooxy group in situ).[1]

    • Allow to sit for 5 minutes.

  • Cleanup: Collect the pads into a sealable hazardous waste bag. Clean the surface with soap and water (do not use bleach/oxidizers, as this may react with residual amines).

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • PubChem. (2024).[1] tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate Compound Summary. National Library of Medicine.[2] [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.